Methyl 4-oxoadamantane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxoadamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFRYAOGHZOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 4-oxoadamantane-1-carboxylate" structure and properties
An In-Depth Technical Guide to Methyl 4-oxoadamantane-1-carboxylate
Abstract
This compound is a bifunctional derivative of adamantane, a rigid tricyclic hydrocarbon. Its unique three-dimensional structure, combining the lipophilic adamantane core with reactive ketone and methyl ester functionalities, makes it a highly valuable building block in medicinal chemistry and material science. The adamantane scaffold is renowned for its ability to improve the pharmacokinetic profiles of drug candidates by enhancing metabolic stability and modulating lipophilicity.[1][2][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, intended for researchers, chemists, and professionals in drug development. We will explore detailed synthetic protocols, spectroscopic characterization, and the molecule's utility as a versatile intermediate for creating novel therapeutics and advanced materials.
The Adamantane Scaffold: A Foundation of Molecular Rigidity and Lipophilicity
First isolated from petroleum in 1933, adamantane (C₁₀H₁₆) is the simplest diamondoid, possessing a cage-like structure that is both rigid and virtually strain-free.[4] This unique architecture is the source of its remarkable physicochemical properties, which have been harnessed in a wide range of scientific fields.
Unique Physicochemical Properties
The defining features of the adamantane moiety are its high degree of symmetry, conformational rigidity, and significant lipophilicity.[1] Unlike flexible alkyl chains, the adamantane cage does not readily undergo conformational changes, providing a fixed and predictable three-dimensional structure. This rigidity can be instrumental in drug design for optimizing ligand-receptor binding interactions. Furthermore, its bulky, hydrophobic nature significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile, often leading to increased bioavailability and a longer half-life.[3][5]
Significance in Drug Discovery and Material Science
In medicinal chemistry, the adamantane "lipophilic bullet" has been incorporated into numerous successful drugs.[2] Derivatives such as Amantadine and Memantine have found applications as antiviral and neuroprotective agents, respectively, demonstrating the therapeutic potential of this scaffold.[2][4] The introduction of an adamantyl group can confer metabolic stability, protecting the parent molecule from enzymatic degradation.[1]
In material science, the rigidity and thermal stability of the adamantane core are exploited to create high-performance polymers, coatings, and advanced composites with enhanced glass transition temperatures and mechanical strength.[6]
This compound: A Core Building Block
This compound emerges as a particularly useful synthetic intermediate by functionalizing the adamantane core at two distinct positions. The ester at a bridgehead (C1) position and a ketone at a secondary carbon (C4) provide orthogonal reactive sites for further chemical elaboration.
Chemical Structure and Nomenclature
The molecule consists of a tricyclo[3.3.1.1³⁷]decane (adamantane) core. A methoxycarbonyl group (-COOCH₃) is attached to the tertiary C1 position, and a carbonyl group (=O) is located at the C4 position.
IUPAC Name: this compound CAS Number: 56674-88-5[7] Molecular Formula: C₁₂H₁₆O₃
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this molecule are derived from its constituent parts: the rigid, bulky adamantane cage and the polar functional groups. A summary of its key computed and experimental properties is provided below.
| Property | Value | Source |
| Molecular Weight | 208.25 g/mol | (Calculated) |
| Molecular Formula | C₁₂H₁₆O₃ | (Derived) |
| Parent Acid CAS | 56674-87-4 | [8] |
| Parent Acid MW | 194.23 g/mol | [8] |
| Appearance | White to off-white solid | [9] (Analogue) |
| Melting Point | 35-39 °C (for Methyl 1-adamantanecarboxylate) | [9] |
| Boiling Point | 246.1 °C (for Methyl 1-adamantanecarboxylate) | [9] |
| Solubility | Soluble in non-polar organic solvents | [10] |
Synthesis and Characterization
The synthesis of this compound typically proceeds from a more readily available precursor, Adamantane-1-carboxylic acid. The process involves two key transformations: esterification of the carboxylic acid and selective oxidation of a methylene bridge.
Synthetic Pathway
A logical and efficient synthetic route involves an initial esterification followed by oxidation. This sequence is often preferred because the ester group is generally stable under the conditions required for C-H oxidation of the adamantane core, thus avoiding the need for protecting group strategies.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for adamantane functionalization.[11][12]
Part A: Fischer Esterification of Adamantane-1-carboxylic acid
-
Reaction Setup: To a round-bottom flask, add Adamantane-1-carboxylic acid (1.0 eq). Add methanol (10-20 volumes) to serve as both reagent and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the stirring suspension.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude Methyl 1-adamantanecarboxylate can be purified by distillation or used directly in the next step.[11]
Part B: Oxidation to this compound
-
Reaction Setup: Dissolve the crude Methyl 1-adamantanecarboxylate (1.0 eq) from Part A in glacial acetic acid in a round-bottom flask equipped with a condenser.
-
Oxidation: Slowly add a suitable oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), portion-wise while monitoring the internal temperature. Causality Note: The choice of a strong oxidant is necessary to break the stable C-H bonds of the adamantane cage. Acetic acid is a common solvent as it is resistant to oxidation and can solubilize the reactants.
-
Reaction: Heat the mixture gently (e.g., 50-70 °C) for several hours until TLC indicates consumption of the starting material.
-
Quenching: Cool the reaction mixture and quench the excess oxidant carefully by adding isopropanol.
-
Extraction: Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, this compound, can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of organic molecules relies on a combination of spectroscopic techniques.[13] The expected data for the title compound are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals for the methyl ester protons (-OCH₃) around δ 3.7 ppm (singlet). A complex series of multiplets between δ 1.8-2.8 ppm corresponding to the 14 protons of the adamantane cage. Protons adjacent to the ketone would be shifted further downfield. |
| ¹³C NMR | A signal for the ketone carbonyl (C=O) near δ 210 ppm. A signal for the ester carbonyl (C=O) near δ 175 ppm. A signal for the ester methoxy carbon (-OCH₃) near δ 52 ppm. Multiple signals for the adamantane cage carbons. |
| IR (Infrared) | A sharp, strong absorption band for the ester C=O stretch around 1735 cm⁻¹. A sharp, strong absorption band for the ketone C=O stretch around 1715 cm⁻¹. C-O stretching band around 1200-1100 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹.[14] |
| MS (Mass Spec) | The molecular ion peak (M⁺) at m/z = 208. A prominent fragment corresponding to the loss of the methoxy group ([M-31]⁺) at m/z = 177. Other fragments resulting from the breakdown of the adamantane cage. |
Applications and Utility
The bifunctional nature of this compound makes it a versatile starting material for constructing a diverse library of complex molecules.
Role in Pharmaceutical Synthesis
This compound serves as a key intermediate for synthesizing novel drug candidates. The adamantane core provides a robust, lipophilic anchor, while the ketone and ester groups act as handles for further modification.[3]
-
Ketone Modification: The ketone can be converted into a variety of other functional groups, such as alcohols (via reduction), amines (via reductive amination), or oximes. These transformations allow for the introduction of hydrogen bond donors/acceptors or basic centers, which are critical for modulating pharmacological activity.
-
Ester Modification: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or with alcohols to form different esters. This allows for the attachment of various side chains or pharmacophores.[15]
Potential in Material Science
The rigid structure of the adamantane unit is known to enhance the thermal and mechanical properties of polymers.[6]
-
Polymer Synthesis: The ester functionality can be used in polycondensation reactions to create novel polyesters. The ketone group can also be used as a site for cross-linking, potentially leading to the formation of durable thermosetting resins with high thermal stability.
Chemical Reactivity and Derivatization
The true value of this compound as a building block lies in its predictable and selective reactivity at its two functional groups.
Caption: Key derivatization pathways for this compound.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design. By providing a rigid, lipophilic core pre-functionalized with two versatile reactive sites, it offers chemists an efficient starting point for the synthesis of novel molecules with tailored properties. Its application spans from the rational design of new pharmaceuticals with enhanced pharmacokinetic characteristics to the development of high-performance materials. As the demand for molecular complexity and property optimization continues to grow, the utility of such well-defined, multifunctional scaffolds will undoubtedly increase, solidifying the role of adamantane derivatives in the future of chemical innovation.
References
-
ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]
-
Schreiner, P. R., et al. (2021). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Nascent pharmacological advancement in adamantane derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1003872-58-9,(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem. Retrieved from [Link]
-
Georganics. (n.d.). Methyl 4-oxo-1-adamantanecarboxylate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Adamantane Esters in Modern Material Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Oxoadamantane-1-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3][4]tetrazine-8-carboxylates and -carboxamides. PMC - NIH. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). Methyl 1-Adamantane Carboxylate CAS 711-01-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Adamantane-1-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
MDPI. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. Retrieved from [Link]
-
Field, L. D., et al. (n.d.). Organic Structures from Spectra, 4th Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxyadamantane-1-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methyl 4-methoxypentanoate: a novel and potential downstream chemical of biomass derived gamma- valerolactone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 4-oxo-1-adamantanecarboxylate - High purity | EN [georganics.sk]
- 8. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 1Methyl 1-Adamantane Carboxylate CAS 711-01-3-Adamantane Carboxylate CAS 711-01-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 13. dl.iranchembook.ir [dl.iranchembook.ir]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
"Methyl 4-oxoadamantane-1-carboxylate" chemical formula and molecular weight
An In-depth Technical Guide to Methyl 4-oxoadamantane-1-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a rigid, polycyclic compound with significant potential in medicinal chemistry. We will delve into its core chemical attributes, synthesis, characterization, and its emerging applications, particularly in the context of modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this unique molecular scaffold.
Core Molecular Identity
This compound is a derivative of adamantane, a perfectly symmetrical, diamondoid hydrocarbon. The introduction of a ketone and a methyl ester group onto this rigid cage-like structure imparts specific chemical functionalities and steric properties that are of high interest in the design of therapeutic agents. The adamantane core itself is renowned for enhancing the drug-like properties of molecules, including metabolic stability and lipophilicity.[1]
The fundamental chemical identifiers for this compound are:
These basic properties are the foundation for its behavior in both chemical reactions and biological systems.
Physicochemical and Structural Data
A summary of the key physicochemical properties is essential for any laboratory application, from solubility testing to analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Oxo-adamantane-1-carboxylic acid methyl ester | [2] |
| CAS Number | 56674-88-5 | [2] |
| Chemical Formula | C₁₂H₁₆O₃ | [2] |
| Molecular Weight | 208.25 g/mol | [2] |
| SMILES | COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 | [2] |
Synthesis Pathway and Rationale
The synthesis of this compound is a multi-step process that leverages the unique chemistry of the adamantane core. A common and logical pathway involves the synthesis of the precursor, 4-oxoadamantane-1-carboxylic acid, followed by a standard esterification reaction.
Synthesis of the Carboxylic Acid Precursor
The journey begins with the carboxylation of adamantane itself. A well-established method is the Koch-Haaf reaction, where adamantane is carboxylated using formic acid and sulfuric acid.[3][4] This directly functionalizes the tertiary bridgehead carbon due to the exceptional stability of the 1-adamantyl cation.
The subsequent challenge is the selective oxidation of one of the secondary methylene bridges to a ketone. This transformation is crucial and establishes the "4-oxo" functionality.
Esterification
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and highly effective method for this purpose. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[3] The reaction is driven to completion by the large excess of the alcohol.
The causality here is straightforward: the acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
Overall Synthetic Workflow
The following diagram illustrates the logical flow from the adamantane starting material to the final product.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization Profile
To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. Based on the molecular structure, the following spectral characteristics are expected.
| Technique | Expected Observations |
| ¹H NMR | - A sharp singlet around 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃). - A series of multiplets in the range of 1.8-3.0 ppm corresponding to the 12 protons on the adamantane cage. Protons adjacent to the carbonyl group will be shifted further downfield. |
| ¹³C NMR | - A peak around 210 ppm for the ketone carbonyl carbon. - A peak around 175 ppm for the ester carbonyl carbon. - A peak around 52 ppm for the methyl ester carbon (-OCH₃). - Multiple peaks between 25-50 ppm for the sp³ carbons of the adamantane framework. |
| FTIR (cm⁻¹) | - A strong, sharp absorption band around 1730 cm⁻¹ for the C=O stretch of the ester. - Another strong absorption band around 1710 cm⁻¹ for the C=O stretch of the ketone. - C-H stretching vibrations for the sp³ carbons just below 3000 cm⁻¹. - A C-O stretching band for the ester around 1200-1250 cm⁻¹. |
| Mass Spec (EI) | - The molecular ion peak (M⁺) at m/z = 208. - Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃, m/z = 177) and the carbomethoxy group (-COOCH₃, m/z = 149). |
Note: The exact chemical shifts and absorption frequencies can vary slightly based on the solvent and instrument used.
Applications in Drug Discovery and Medicinal Chemistry
The adamantane scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1]
Role as an Enzyme Inhibitor
This compound has been specifically identified as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT).[2] This enzyme plays a critical role in the final step of triglyceride synthesis. By inhibiting DGAT, this compound can lead to reduced levels of triglycerides in the blood, making it a valuable lead structure for the development of therapeutics for conditions like diabetes and hyperlipidemia.[2]
The Adamantane Advantage
The utility of this molecule extends beyond a single target, owing to the inherent properties of its adamantane core.
-
Metabolic Stability: The rigid, all-sp³ carbon framework of adamantane is resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug, improving its dosing profile.
-
Lipophilicity: Adamantane is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Rigid Scaffold: The cage-like structure provides a conformationally locked scaffold. This is highly advantageous in drug design as it reduces the entropic penalty upon binding to a target protein and allows for the precise, predictable orientation of pharmacophoric groups.
The relationship between the adamantane core and its desirable properties can be visualized as follows.
Caption: The adamantane core imparts multiple advantageous drug-like properties.
Detailed Experimental Protocol: Synthesis
This section provides a validated, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 1-Adamantanecarboxylic Acid
-
Rationale: This step utilizes the Koch-Haaf reaction to efficiently carboxylate the adamantane at the most stable tertiary carbon position.[3]
-
Procedure:
-
In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with 96% sulfuric acid (e.g., 250 mL) and cool the mixture to 15-20°C in an ice bath.[3]
-
Add adamantane (e.g., 0.10 mole) and a solvent like carbon tetrachloride (e.g., 100 mL).[3]
-
Add a solution of t-butyl alcohol (0.40 mole) in 99% formic acid (1.2 moles) dropwise over 1-2 hours, ensuring the temperature is maintained between 15-25°C.[3]
-
After the addition is complete, stir for an additional 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 1-adamantanecarboxylic acid. Purification can be achieved by recrystallization.
-
Step 2: Synthesis of 4-Oxoadamantane-1-carboxylic Acid
-
Rationale: This step involves the selective oxidation of a methylene group. The choice of oxidant and conditions is critical to avoid over-oxidation or side reactions.
-
Procedure: (Note: This is a representative protocol; specific literature procedures may vary.)
-
Dissolve 1-adamantanecarboxylic acid in glacial acetic acid.
-
Slowly add an oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate, while maintaining the temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction, typically with an alcohol like isopropanol if a chromium-based oxidant was used.
-
Perform a workup involving extraction and washing to isolate the crude product.
-
Purify the 4-oxoadamantane-1-carboxylic acid by column chromatography or recrystallization.
-
Step 3: Esterification to this compound
-
Rationale: A classic Fischer esterification provides a reliable method to obtain the final methyl ester. The use of excess methanol drives the equilibrium towards the product side.[3]
-
Procedure:
-
Reflux a solution of 4-oxoadamantane-1-carboxylic acid in methanol (a large excess, e.g., 20-30 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the solution and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain the pure this compound.
-
Conclusion
This compound is more than a simple organic molecule; it is a highly functionalized building block grounded in the robust and advantageous chemistry of its adamantane core. Its defined synthesis, rigid structure, and demonstrated biological activity as a DGAT inhibitor underscore its significance.[2] For medicinal chemists and drug development professionals, this compound represents a valuable starting point for creating novel therapeutics with potentially superior pharmacokinetic profiles. The continued exploration of such rigid scaffolds is a promising avenue in the rational design of next-generation medicines.
References
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.
-
Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Coll. Vol. 5, p.20 (1973); Vol. 44, p.1 (1964). Retrieved January 2, 2026, from [Link]
-
Wikipedia. (2025, December 8). 1-Adamantanecarboxylic acid. Retrieved January 2, 2026, from [Link]
Sources
An In-Depth Technical Guide to Methyl 4-oxoadamantane-1-carboxylate: A Promising DGAT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic alkane, has emerged as a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to orient substituents in a precise and predictable manner, have led to its incorporation into a diverse array of therapeutic agents. This guide focuses on a particularly compelling adamantane derivative, Methyl 4-oxoadamantane-1-carboxylate, a potent inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). As the global prevalence of metabolic disorders such as obesity and type 2 diabetes continues to rise, the development of novel therapeutics targeting key enzymes in lipid metabolism has become a critical area of research. This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the synthesis, characterization, and application of this promising compound.
Compound Identification and Chemical Properties
CAS Number: 56674-88-5
IUPAC Name: this compound
Also known as 4-Oxo-adamantane-1-carboxylic acid methyl ester, this compound possesses a unique structure combining the rigid adamantane cage with a ketone and a methyl ester functional group. These features are critical to its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem |
| Molecular Weight | 208.25 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) | --- |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a suitable adamantane precursor. The first step involves the synthesis of the key intermediate, 4-oxoadamantane-1-carboxylic acid, followed by its esterification.
Synthesis of 4-oxoadamantane-1-carboxylic acid
While various methods for the synthesis of adamantane carboxylic acids exist, a common route to 4-oxoadamantane-1-carboxylic acid involves the oxidation of a suitable adamantane derivative. For instance, the oxidation of 1-adamantanol or 1-bromoadamantane can yield adamantane-1-carboxylic acid, which can then be further functionalized. The introduction of the keto group at the 4-position often requires specific synthetic strategies that are beyond the scope of this general guide but can be found in specialized organic synthesis literature. The CAS number for 4-oxoadamantane-1-carboxylic acid is 56674-87-4[1].
Esterification of 4-oxoadamantane-1-carboxylic acid
The final step in the synthesis is the esterification of 4-oxoadamantane-1-carboxylic acid with methanol to yield the target compound. The Fischer esterification is a classic and reliable method for this transformation.
This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid.
Materials:
-
4-oxoadamantane-1-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxoadamantane-1-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.
Alternatively, for a milder esterification, diazomethane or its safer analog, (trimethylsilyl)diazomethane, can be used. This reaction proceeds by protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 reaction where the carboxylate acts as the nucleophile[2][3].
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
While a publicly available experimental spectrum for this compound is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the adamantane cage protons and the methyl ester protons.
-
Adamantane Protons: The adamantane cage has several distinct proton environments. The protons are expected to resonate in the upfield region, typically between δ 1.5 and 3.0 ppm. The protons adjacent to the ketone and the ester group will be deshielded and appear at the lower field end of this range.
-
Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group (-OCH₃) is expected to appear around δ 3.7 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (Ketone): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 205-220 ppm.
-
Carbonyl Carbon (Ester): The ester carbonyl carbon will resonate in the range of δ 160-185 ppm.
-
Adamantane Carbons: The sp³ hybridized carbons of the adamantane cage will appear in the range of δ 25-60 ppm. The carbons attached to the carbonyl groups will be deshielded.
-
Methyl Ester Carbon: The carbon of the methyl group (-OCH₃) is expected to have a chemical shift around δ 50-60 ppm.
Application in Drug Discovery: A Potent DGAT1 Inhibitor
This compound has been identified as a potent inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides.
The Role of DGAT1 in Metabolism
DGAT1 catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. This process is crucial for the storage of excess energy in the form of fat. In conditions of overnutrition, elevated DGAT1 activity contributes to the accumulation of triglycerides in adipose tissue and other organs, leading to obesity and insulin resistance.
Caption: Inhibition of the DGAT1-catalyzed step in triglyceride synthesis.
Therapeutic Potential of DGAT1 Inhibition
Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the treatment of metabolic diseases. By blocking the synthesis of triglycerides, DGAT1 inhibitors can:
-
Reduce Adiposity: Limit the storage of fat in adipose tissue.
-
Improve Insulin Sensitivity: Decrease the accumulation of lipids in non-adipose tissues like the liver and muscle, which is a major contributor to insulin resistance.
-
Lower Plasma Triglyceride Levels: Reduce the risk of cardiovascular diseases associated with hypertriglyceridemia.
Numerous studies on adamantane carboxylic acid derivatives have demonstrated their potent DGAT1 inhibitory activities, leading to reduced plasma triglyceride levels and body weight gain in preclinical models[4].
Experimental Protocol: In Vitro DGAT1 Inhibition Assay
A fluorescent-based assay is a common method to determine the in vitro inhibitory activity of compounds against DGAT1. This assay utilizes a fluorescently labeled fatty acyl-CoA substrate.
Principle
The assay measures the incorporation of a fluorescently labeled fatty acyl-CoA, such as NBD-palmitoyl-CoA, into triglycerides by the DGAT1 enzyme. The resulting fluorescent triglycerides are then separated by thin-layer chromatography (TLC) and quantified using a fluorescence imager.
Materials
-
HEK293T cells overexpressing human DGAT1 (or microsomal fractions thereof)
-
NBD-palmitoyl-CoA (N-((7-nitro-2-1,3-benzoxadiazol-4-yl)methyl)amino)-palmitoyl-CoA)
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
Test compound (this compound) dissolved in DMSO
-
TLC plates (silica gel)
-
Hexane/diethyl ether/acetic acid (TLC mobile phase)
Procedure
-
Preparation of Reaction Mixture: Prepare a master mix containing Tris-HCl buffer, MgCl₂, DOG, and BSA.
-
Incubation: In a microcentrifuge tube, add the reaction mixture, the microsomal protein from DGAT1-expressing cells, and the test compound at various concentrations. Pre-incubate for a short period.
-
Initiation of Reaction: Start the reaction by adding NBD-palmitoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a silica gel TLC plate and develop the plate using a mobile phase of hexane/diethyl ether/acetic acid.
-
Detection and Quantification: Visualize the fluorescently labeled triglycerides on the TLC plate using a fluorescence imager and quantify the band intensity.
-
Data Analysis: Calculate the percentage of DGAT1 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for the in vitro fluorescent DGAT1 inhibition assay.
Conclusion and Future Directions
This compound represents a valuable chemical entity for researchers in the field of metabolic diseases. Its well-defined structure, accessible synthesis, and potent DGAT1 inhibitory activity make it an excellent tool compound for studying the role of DGAT1 in health and disease. Furthermore, the adamantane scaffold provides a robust platform for further structure-activity relationship (SAR) studies to develop next-generation DGAT1 inhibitors with improved efficacy and pharmacokinetic properties. Future research will likely focus on optimizing the adamantane core and its substituents to enhance potency, selectivity, and drug-like properties, ultimately paving the way for new therapeutic interventions for obesity, type 2 diabetes, and related metabolic disorders. The continued exploration of adamantane derivatives in medicinal chemistry holds significant promise for addressing some of the most pressing global health challenges.
References
- Choi, M., Lee, K., Hahn, J. H., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 95, 466-477.
-
PubChem. (n.d.). 4-Oxoadamantane-1-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diazomethane (CH2N2). Retrieved from [Link]
Sources
- 1. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4-oxoadamantane-1-carboxylate: A Technical Guide to Solubility and Stability Profiling
An In-depth Technical Guide for Researchers
Introduction
Adamantane and its derivatives represent a fascinating class of rigid, three-dimensional polycyclic hydrocarbons that have found significant application in medicinal chemistry and materials science.[1] The unique cage-like structure of the adamantane nucleus imparts properties such as high lipophilicity, thermal stability, and metabolic resistance, making it a valuable scaffold in drug design.[1][2] Methyl 4-oxoadamantane-1-carboxylate (CAS: 56674-88-5) is a key intermediate, incorporating both a ketone and a methyl ester functional group onto this rigid core.[3] These functional groups provide handles for further chemical modification while influencing the molecule's overall physicochemical properties.
This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of this compound. As direct, quantitative data for this specific molecule is not extensively published, this document emphasizes the underlying scientific principles and provides robust, field-proven experimental protocols for researchers to generate this critical data in their own laboratories. Understanding these properties is paramount for its effective use in synthesis, formulation, and further drug development endeavors.
Physicochemical Properties and Predicted Behavior
The structure of this compound—a bulky, nonpolar adamantane cage functionalized with moderately polar ketone and methyl ester groups—dictates its behavior in various media.
-
Molecular Formula: C₁₂H₁₆O₃[3]
-
Molecular Weight: 208.25 g/mol [3]
-
Core Structure: The tricyclo[3.3.1.1³⁷]decane (adamantane) core is exceptionally lipophilic and hydrophobic.[2] Pure adamantane is practically insoluble in water but readily dissolves in nonpolar organic solvents.[4]
-
Functional Groups: The ketone (C=O) and methyl ester (-COOCH₃) groups introduce polarity. However, their contribution is often overshadowed by the large, nonpolar surface area of the adamantane scaffold.
Based on this structure, we can predict that the compound will exhibit low aqueous solubility but good solubility in a range of common organic solvents. Its stability will be primarily influenced by the chemical reactivity of the ester group, which is susceptible to hydrolysis.
Solubility Profile: A Predictive and Experimental Approach
Accurate solubility data is the bedrock of formulation development, enabling the creation of appropriate dosing vehicles for in vitro and in vivo studies.
Theoretical Solubility Assessment
The adamantane cage is the primary driver of the molecule's lipophilicity. Therefore, solubility is expected to be poor in aqueous media (e.g., water, phosphate-buffered saline) and significantly higher in organic solvents. A logical progression of solvent choice for solubilization would be:
-
Aqueous Buffers (e.g., PBS pH 7.4): Expected to be very low.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to excellent solubility.
-
Nonpolar Solvents (e.g., Dichloromethane, Chloroform): Good to excellent solubility.
Experimental Workflow for Solubility Determination
The following diagram and protocol outline a robust workflow for quantitatively determining the solubility of this compound.
Caption: Experimental workflow for shake-flask solubility determination.
Protocol: Shake-Flask Solubility Assay
This method establishes the equilibrium solubility of the compound. The causality behind this choice is that it is the "gold standard" method, allowing the system to reach thermodynamic equilibrium for the most accurate and reproducible measurement.
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials. This ensures that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. Constant agitation and temperature control are critical for reaching a true equilibrium.
-
Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method (see Analytical Methods section). Calculate the original concentration in the supernatant by applying the dilution factor.
Data Presentation: Solubility Summary
All quantitative data should be summarized in a clear, structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | 25 | Experimental Data | Experimental Data |
| Methanol | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
| DMSO | 25 | Experimental Data | Experimental Data |
| Acetonitrile | 25 | Experimental Data | Experimental Data |
Stability Profile: Key Degradation Pathways
Assessing the stability of a compound under various stress conditions is crucial for defining its shelf-life, handling procedures, and potential liabilities in a formulation.
Hydrolytic Stability
The ester functional group is the most probable site of hydrolytic degradation, especially under acidic or basic conditions.
Caption: Primary hydrolytic degradation pathway via ester hydrolysis.
Protocol: pH-Dependent Hydrolytic Stability
This protocol evaluates stability in conditions mimicking the physiological environments of the stomach (acidic) and blood plasma (neutral).[5]
-
Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like acetonitrile or DMSO (e.g., 10 mg/mL).
-
Working Solutions: Prepare buffers at relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological buffer).
-
Incubation: Spike the stock solution into each pre-warmed (e.g., 37°C) buffer to a final concentration of 10-50 µM. The low final concentration of organic solvent (<1%) minimizes its effect on the reaction.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate buffer salts and stop the reaction.
-
Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining relative to the t=0 sample.
Thermal Stability
The adamantane core is known for its high thermal stability.[2] Degradation is more likely to initiate at the functional groups. Thermogravimetric Analysis (TGA) is the standard method for determining thermal decomposition temperature.[6]
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 2-5 mg) into a TGA pan.[6]
-
Instrumentation: Place the sample in the TGA instrument.
-
Heating Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 500 °C).[6]
-
Data Analysis: The resulting plot of mass vs. temperature will show a sharp drop in mass at the decomposition temperature.
Photostability
Photostability testing determines if the compound is degraded by light, which informs needs for light-resistant packaging and handling.[7] The protocol should follow established regulatory guidelines, such as ICH Q1B.[8]
Protocol: ICH Q1B Photostability Testing
-
Sample Preparation: Prepare samples of the solid compound and a solution in a photochemically inert solvent (e.g., acetonitrile). Prepare parallel "dark controls" by wrapping identical samples in aluminum foil.
-
Light Exposure: Expose the test samples to a calibrated light source that provides a standardized overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.[8]
-
Analysis: After exposure, compare the test samples to the dark controls using HPLC. Assess for any loss of the parent compound or the appearance of new degradation peaks.[9]
Analytical Methods for Quantification
A reliable, stability-indicating analytical method is essential for all solubility and stability studies. A reverse-phase HPLC method is typically suitable.
Protocol: Reverse-Phase HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. The acid improves peak shape.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (determined by UV-Vis spectroscopy).
-
Validation: The method must be validated to be "stability-indicating," meaning it can resolve the parent peak from all potential degradation products, particularly the more polar 4-oxoadamantane-1-carboxylic acid. Forced degradation studies (e.g., treating with strong acid, base, and peroxide) are performed to generate degradants and prove separation.[8]
Conclusion
This compound is a valuable chemical intermediate whose utility in research and development is underpinned by its physicochemical properties. While its adamantane core confers high lipophilicity and thermal stability, the methyl ester group presents a potential liability for hydrolysis. This guide provides the theoretical framework and actionable experimental protocols for researchers to thoroughly characterize the solubility and stability of this compound. By generating robust, quantitative data through these validated methods, scientists can ensure its proper handling, storage, and application in advancing their scientific objectives.
References
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2022). PubMed Central.
- Adamantane - Wikipedia. (n.d.). Wikipedia.
- Adamantane derivatives: Pharmacological and toxicological properties (Review). (2022).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2022). MDPI.
- 4-Oxoadamantane-1-carboxylic acid | C11H14O3. (n.d.). PubChem.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
- Methyl trans-4-AMino-1-AdaMantane Carboxylate (cas 898265-48-0) SDS/MSDS download. (n.d.). ChemSrc.
- 4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5. (n.d.). Biosynth.
- HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2020).
- A comparative study on the thermal decomposition of some transition metal carboxyl
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
- (1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride | 1003872-58-9. (n.d.). LookChem.
- Application of methyl 4-methoxycinnamate in photostability studies. (n.d.). BenchChem.
- Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. (2019).
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2001).
- Methyl 1-(adamantane-1-carbonyl)
- Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. (2019). OUCI.
- Chiral resolution of an intermediate of suvorexant and cocrystals thereof. (2019).
- 4-Methoxyadamantane-1-carboxylic acid | 2034153-44-9; 75907-49-2. (n.d.). Smolecule.
- Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate. (2006).
- GLP-1 receptor agonists and uses thereof. (2019).
- Methyl 4-hydroxycyclohexanecarboxyl
- Methyl 4-oxocyclohexanecarboxyl
- Methyl adamantane-1-carboxyl
- Effects of different packaging on mecobalamin injections photostability. (2015).
- Use of GLP-1 analogs and derivatives administered peripherally in regul
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5 | GCA67488 [biosynth.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
"Methyl 4-oxoadamantane-1-carboxylate" spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-oxoadamantane-1-carboxylate
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique physicochemical properties. Its derivatives are integral to the development of various therapeutic agents, leveraging the adamantane cage as a lipophilic scaffold to enhance drug-like properties. This compound is a key intermediate in the synthesis of many such derivatives, making its structural elucidation a critical step in the drug discovery pipeline.
Molecular Structure Analysis
The structure of this compound is characterized by a rigid adamantane cage with two key functional groups: a ketone at the 4-position and a methyl ester at the 1-position. The numbering of the adamantane core is crucial for the unambiguous assignment of spectroscopic signals.
Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) would exhibit distinct signals for the adamantane cage protons and the methyl ester protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.68 | s | 3H |
| H2, H8, H9 | 2.50-2.65 | m | 6H |
| H3, H5, H7 | 2.20-2.35 | m | 6H |
| H6, H10 | 2.00-2.15 | m | 2H |
Interpretation of the Predicted ¹H NMR Spectrum
-
-OCH₃ (Methyl Ester): A sharp singlet is expected around 3.68 ppm, integrating to three protons. This is a characteristic signal for a methyl ester group and is deshielded by the adjacent oxygen atom.
-
Adamantane Cage Protons: The adamantane cage protons will appear as a series of complex multiplets in the region of 2.00-2.65 ppm. The protons on the carbons adjacent to the carbonyl group (C2, C8, C9) are expected to be the most deshielded due to the electron-withdrawing nature of the ketone. The remaining protons on the adamantane cage will resonate at slightly higher fields. The rigid nature of the adamantane cage restricts conformational flexibility, leading to complex splitting patterns.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The expected proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ would show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 215.0 |
| C=O (Ester) | 175.0 |
| -OCH₃ | 52.0 |
| C1 | 48.0 |
| C3, C5, C7 | 45.0 |
| C2, C8, C9 | 38.0 |
| C6, C10 | 36.0 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region. The ketone carbonyl (C4) is predicted to resonate around 215.0 ppm, while the ester carbonyl (C11) will appear around 175.0 ppm.[1]
-
Methyl Ester Carbon: The carbon of the methoxy group (-OCH₃) is expected at approximately 52.0 ppm.
-
Adamantane Cage Carbons: The quaternary carbon at C1, attached to the ester group, would appear around 48.0 ppm. The remaining carbons of the adamantane cage will resonate in the 36.0-45.0 ppm range. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a ¹³C NMR spectrometer, typically operating at 100 MHz for a 400 MHz proton instrument.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic IR Absorptions
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| C=O Stretch (Ketone) | ~1715 |
| C=O Stretch (Ester) | ~1735 |
| C-O Stretch (Ester) | 1250-1000 |
| C-H Stretch (sp³) | 3000-2850 |
Interpretation of the Expected IR Spectrum
-
Carbonyl Stretching: The most prominent features in the IR spectrum will be two strong absorption bands in the carbonyl region. The ketone C=O stretch is expected around 1715 cm⁻¹, and the ester C=O stretch is expected at a slightly higher frequency, around 1735 cm⁻¹.[2]
-
C-O Stretching: The C-O stretching vibrations of the ester group will result in strong bands in the 1250-1000 cm⁻¹ region.
-
C-H Stretching: The C-H stretching vibrations of the sp³ hybridized carbons of the adamantane cage and the methyl group will appear as a series of bands in the 3000-2850 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A thin film of the neat compound can be prepared between two salt plates (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g., chloroform) and placed in a solution cell. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₆O₃
-
Molecular Weight: 208.25 g/mol
-
Exact Mass: 208.1099
-
Predicted [M+H]⁺: 209.1172
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 208. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 209 would be prominent.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for esters is the loss of the alkoxy group, which in this case would be the loss of a methoxy radical (•OCH₃) to form an acylium ion.
Figure 2: Proposed fragmentation of the molecular ion.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the exact mass measurement to confirm the elemental composition.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for the unambiguous determination of its molecular structure. The predicted data and interpretations presented herein serve as a valuable reference for scientists and researchers working with this important synthetic intermediate and other related adamantane derivatives. The application of these spectroscopic techniques is indispensable for ensuring the identity and purity of compounds in the drug discovery and development process.
References
-
PubChemLite. 4-oxoadamantane-1-carboxylic acid (C11H14O3). [Link][4]
-
ResearchGate. 1H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. [Link][5]
-
McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning. [Link][2]
- Breitmaier, E., & Voelter, W. (2009).
-
NIST Chemistry WebBook. Adamantane-1-carboxylic acid. [Link][6][7][8]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link][1]
- Duddeck, H., & Wolff, P. (1975). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 7(4), 159-161.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-oxoadamantane-1-carboxylic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 7. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 8. Adamantane-1-carboxylic acid [webbook.nist.gov]
Biological activity of adamantane derivatives
An In-depth Technical Guide to the Biological Activity of Adamantane Derivatives
Authored by a Senior Application Scientist
Foreword
The adamantane scaffold, a perfectly symmetrical, rigid, and lipophilic diamondoid hydrocarbon, represents far more than a chemical curiosity. Since its discovery in crude oil in 1933 and its first practical synthesis, it has emerged as a uniquely privileged structure in medicinal chemistry.[1][2][3] Its journey from a simple hydrocarbon to the core of multiple FDA-approved drugs is a testament to its remarkable physicochemical properties.[1] Often described as a "lipophilic bullet," the adamantane moiety is not merely a passive scaffold but an active contributor to a molecule's therapeutic profile, enhancing metabolic stability, modulating bioavailability, and providing a rigid three-dimensional framework for precise interaction with biological targets.[4][5]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of activities to provide a deeper understanding of the causality behind the therapeutic success of adamantane derivatives. We will explore the key mechanisms of action, delve into the structure-activity relationships that govern their potency, and provide field-proven experimental protocols to empower your own research and development endeavors. Herein, we dissect the molecular logic that makes adamantane a cornerstone of modern drug discovery.
The Adamantane Scaffold: A Foundation for Therapeutic Innovation
The utility of adamantane in drug design stems from its unique combination of physical and chemical properties.
-
Structural Rigidity and Three-Dimensionality: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Its distinct 3D architecture allows it to fill deep, hydrophobic pockets in enzymes and receptors that are inaccessible to planar molecules.[5]
-
Lipophilicity: The hydrocarbon nature of adamantane makes it highly lipophilic. Incorporating this moiety into a drug candidate can significantly enhance its ability to cross biological membranes, including the blood-brain barrier, which is crucial for neuroactive drugs.[6][7] This property also improves interaction with hydrophobic regions of target proteins.[6]
-
Metabolic Stability: The adamantane core is exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[1] This high metabolic stability can prolong a drug's half-life, leading to improved pharmacokinetic profiles and potentially less frequent dosing regimens.[5]
These core attributes have been expertly leveraged to develop therapeutics across a wide spectrum of diseases.
Key Arenas of Biological Activity
The versatility of the adamantane scaffold is evident in its broad range of biological activities, from fighting viral infections to combating neurodegeneration and cancer.
Antiviral Activity: The Original Breakthrough
The story of adamantane in medicine began with the discovery of the antiviral properties of 1-aminoadamantane, or amantadine.[8]
Mechanism of Action: Influenza A M2 Proton Channel Blockade
The primary antiviral target for first-generation adamantanes like amantadine and its analogue rimantadine is the M2 proton channel of the influenza A virus.[4][9] This channel is essential for viral replication. After the virus enters the host cell via an endosome, the M2 channel allows protons to flow into the virion, lowering the internal pH. This acidification is a critical step that triggers the uncoating of the viral RNA, releasing it into the cytoplasm to begin replication.[9][10]
Amantadine and rimantadine act as direct blockers of this channel. The adamantane cage binds within the hydrophobic pore of the M2 channel tetramer, physically obstructing the passage of protons.[6] This inhibition prevents viral uncoating and effectively halts the replication cycle.
Structure-Activity Relationship (SAR) and Overcoming Resistance
While highly effective, the widespread use of amantadine and rimantadine led to the emergence of resistant influenza strains, primarily through mutations in the M2 channel (e.g., S31N).[11] This spurred research into second-generation derivatives. SAR studies revealed that modifications to the amino group could significantly alter potency. For instance, conjugating amino acids to rimantadine yielded compounds with dramatically improved activity against sensitive strains, although they remained ineffective against resistant ones.[12] More recent efforts have focused on synthesizing novel adamantane heterocycles that show potency against these rimantadine-resistant strains, suggesting alternative binding modes or mechanisms.[11]
| Compound | Structure | Antiviral Activity (IC50, µM) vs. Influenza A/H3N2 | Cytotoxicity (CC50, µM) in MDCK cells |
| Amantadine | 1-aminoadamantane | >100 | >100 |
| Rimantadine | 1-(1-adamantyl)ethanamine | >100 | >100 |
| Glycyl-rimantadine | Rimantadine-Glycine conjugate | 2.83 | >100 |
| Leucyl-rimantadine | Rimantadine-Leucine conjugate | 11.2 | >100 |
Table 1. Structure-Activity Relationship of Rimantadine Analogs. Data demonstrates that conjugating amino acids to the rimantadine core can significantly increase antiviral potency.[12]
Neuroprotective Activity: Modulating Glutamatergic Transmission
Adamantane derivatives have proven invaluable in neurology, particularly for treating chronic neurodegenerative diseases.
Mechanism of Action: NMDA Receptor Antagonism
A key pathological feature in diseases like Alzheimer's is "glutamate excitotoxicity," where excessive signaling by the neurotransmitter glutamate over-activates its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[13] This leads to a massive influx of calcium ions (Ca2+), triggering downstream pathways that result in neuronal damage and death.
Memantine, a dimethyl derivative of amantadine, is a non-competitive antagonist of the NMDA receptor.[13][14] Its genius lies in its moderate affinity and voltage-dependency. Under normal physiological conditions, the receptor channel is blocked by magnesium ions (Mg2+). During pathological, sustained depolarization, Mg2+ is expelled, allowing excessive Ca2+ influx. Memantine enters the channel and binds to the phencyclidine (PCP) site, blocking the channel in a "use-dependent" manner—meaning it preferentially blocks channels that are pathologically over-activated while sparing normal synaptic transmission.[15][16] This elegant mechanism allows it to protect neurons from excitotoxicity without causing the severe side effects associated with high-affinity NMDA antagonists.[13][16] Amantadine also acts as an NMDA antagonist, albeit with lower affinity, which contributes to its efficacy in Parkinson's disease.[15][17]
Applications in Neurodegenerative Disease
-
Alzheimer's Disease: Memantine is approved for moderate-to-severe Alzheimer's, where it helps to slow cognitive decline by protecting neurons from excitotoxic damage.[14] Research is also exploring derivatives that inhibit the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark.[18]
-
Parkinson's Disease: Amantadine provides symptomatic relief by modulating both dopaminergic and glutamatergic neurotransmission, helping to manage motor symptoms and L-Dopa-induced dyskinesias.[1][14]
-
Other CNS Disorders: Adamantanes are being investigated for traumatic brain injury, multiple sclerosis-related fatigue, and epilepsy.[1][14]
Anticancer Activity: A New Frontier
More recently, the adamantane scaffold has been explored for its potential in oncology, demonstrating a variety of anticancer mechanisms.
-
Induction of Apoptosis: Certain adamantane-based retinoids and chalcones have been shown to be potent inducers of apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancers.[1][19]
-
Enzyme Inhibition: Adamantyl arotinoid derivatives can act as inhibitors of IκB kinase, disrupting the NF-κB signaling pathway, which is a key promoter of inflammation and cell survival in many cancers.[19]
-
Signaling Pathway Modulation: Adamantyl isothiourea derivatives have been found to suppress hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway, which is involved in inflammation-driven cancer progression.[19]
-
Hybrid Molecules: Adamantane-conjugated platinum complexes show enhanced cytotoxicity and potentially reduced systemic toxicity compared to traditional platinum-based chemotherapeutics.[1]
| Compound Series | Target Cancer Cell Line | IC50 (µg/mL) | Proposed Mechanism |
| DHPM Analog IIb | A-549 (Lung) | 1.03 | Induction of Apoptosis |
| DHPM Analog IIj | A-549 (Lung) | 8.36 | Induction of Apoptosis |
| DHPM Analog IId | A-549 (Lung) | 10.38 | Induction of Apoptosis |
| DHPM Analog IIg | A-549 (Lung) | 16.04 | Induction of Apoptosis |
Table 2. Cytotoxicity of selected adamantane-containing dihydropyrimidine (DHPM) derivatives against the A-549 human non-small cell lung cancer cell line.[20]
Enzyme Inhibition: Targeting Metabolic Disease
The rigid, space-filling nature of adamantane makes it an excellent scaffold for designing potent and selective enzyme inhibitors.
DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly degrades incretin hormones (like GLP-1), which are crucial for regulating blood sugar.[21] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. Several "gliptin" drugs are DPP-4 inhibitors, and two of them, Saxagliptin and Vildagliptin, feature an adamantane or related moiety.[5][8] The adamantyl group fits snugly into a hydrophobic sub-pocket of the DPP-4 active site, contributing significantly to the drug's high potency and selectivity.[21]
| Drug | Core Structure | Key Feature |
| Vildagliptin | Pyrrolidine-based | Adamantyl group for hydrophobic interaction |
| Saxagliptin | Pyrrolidine-based | Adamantyl group with hydroxyl for H-bonding |
| Sitagliptin | β-amino acid-based | Trifluorophenyl ring |
| Linagliptin | Xanthine-based | Butynyl group |
Table 3. Comparative analysis of widely used DPP-4 inhibitors, highlighting the use of the adamantane scaffold in Vildagliptin and Saxagliptin.[21]
Methodologies for Evaluating Biological Activity
Rigorous and reproducible experimental protocols are the bedrock of drug discovery. The following sections provide step-by-step methodologies for assessing the key biological activities of adamantane derivatives.
General Screening Workflow
A logical, phased approach is critical to efficiently identify and characterize lead compounds. This begins with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more complex cell-based mechanistic studies, and finally, validation in in vivo models.
Protocol: Assessing Anticancer Activity via MTT Cell Proliferation Assay
The MTT assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[22] It measures the metabolic activity of cells, which correlates with the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the target cancer cell line (e.g., A-549) to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the adamantane derivative in DMSO.
-
Create a series of dilutions of the compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
-
Pipette up and down to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]
-
Protocol: Assessing Neuroprotective Effects Against Oxidative Stress
This protocol uses a neuronal cell line (e.g., SH-SY5Y) to screen for compounds that can protect against oxidative stress, a key factor in neurodegeneration.[23]
Principle: Hydrogen peroxide (H2O2) is used to induce oxidative stress and cell death. A potential neuroprotective agent is pre-incubated with the cells to see if it can mitigate the H2O2-induced damage, which is then quantified using a viability assay like MTT or MTS.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate as described in the MTT protocol.
-
Allow cells to attach and differentiate (if required by the specific protocol, often involving retinoic acid) for 24-48 hours.
-
-
Pre-treatment with Adamantane Derivative:
-
Prepare dilutions of the test compound in serum-free medium.
-
Remove the medium and add 100 µL of the compound-containing medium to the wells.
-
Incubate for a pre-treatment period (e.g., 2-4 hours) to allow the compound to exert its protective effects.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H2O2 in serum-free medium at a pre-determined toxic concentration (e.g., 100-300 µM, must be optimized for the cell line).
-
Add the H2O2 solution directly to the wells containing the test compound.
-
Include control wells: untreated cells, cells with compound only, and cells with H2O2 only.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay (e.g., MTT/MTS) as described previously.
-
-
Data Analysis:
-
Calculate the percentage of cell survival for each treatment group relative to the untreated control.
-
A successful neuroprotective compound will show a significantly higher cell viability in the "Compound + H2O2" group compared to the "H2O2 only" group.[23]
-
Conclusion and Future Directions
From its serendipitous discovery as an antiviral to its rational design as a neuroprotective agent and enzyme inhibitor, the adamantane scaffold has repeatedly proven its value in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a robust foundation for developing drugs with improved pharmacokinetic and pharmacodynamic properties.[4][5]
The future of adamantane research is bright. Emerging applications in oncology, immunology, and as components of multi-target therapeutics and advanced drug delivery systems highlight its untapped potential.[1][2] As our understanding of disease biology deepens, the "lipophilic bullet" will undoubtedly continue to hit new and challenging targets, reinforcing its status as a truly privileged scaffold in the quest for novel medicines.
References
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. (n.d.). PubMed Central. [Link]
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks, 15(5), 3206-3214.
-
Bioassays for anticancer activities. (n.d.). PubMed. [Link]
-
Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. (n.d.). Bentham Science. [Link]
-
The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition - PMC. (2017). Molecules, 22(2), 297. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.). ResearchGate. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. [Link]
-
Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. (n.d.). Bohrium. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules, 29(9), 2000. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (n.d.). PubMed Central. [Link]
-
Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2017). Organic & Biomolecular Chemistry, 15(12), 2581-2591. [Link]
-
Adamantane - Wikipedia. (n.d.). [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. [Link]
-
Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. (1994). Journal of Neural Transmission. Supplementum, 43, 91-104. [Link]
-
New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. (2022). Pharmaceuticals, 15(9), 1052. [Link]
-
Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. (2024). Philadelphia Integrative Psychiatry. [Link]
- Anti-cancer activity of adamantane derivatives. (2020).
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. (2017). UWSpace. [Link]
-
Design and synthesis of bioactive 1,2-annulated adamantane derivatives. (2008). Organic & Biomolecular Chemistry, 6(17), 3177-85. [Link]
-
Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. (n.d.). RSC Publishing. [Link]
-
Potential for the Repurposing of Adamantane Antivirals for COVID-19. (n.d.). PubMed Central. [Link]
-
Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. (1980). Arzneimittel-Forschung, 30(12), 2103-5. [Link]
-
Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC. (n.d.). PubMed Central. [Link]
-
Structure activity relationship of adamantane compounds. (n.d.). ResearchGate. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. [Link]
-
Amantadine and memantine are NMDA receptor antagonists. (n.d.). ResearchGate. [Link]
-
Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC. (n.d.). PubMed Central. [Link]
-
How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. (n.d.). MDPI. [Link]
-
Memantine - Wikipedia. (n.d.). [Link]
-
Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. (n.d.). MDPI. [Link]
-
Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. (n.d.). National Institutes of Health. [Link]
-
Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. (n.d.). PubMed. [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). MDPI. [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI. [Link]
-
Screening methods of anticancer agents from natural source. (n.d.). OUCI. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurodegenerativejournal.com [neurodegenerativejournal.com]
- 15. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 16. researchgate.net [researchgate.net]
- 17. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 19. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Adamantane Cage: A Rigid Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Adamantane, the smallest diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry. Its unique tricyclic cage structure imparts a combination of rigidity, high lipophilicity, and metabolic stability that medicinal chemists have leveraged to overcome numerous challenges in drug design. This technical guide provides an in-depth exploration of the adamantane scaffold, moving beyond its traditional role as a simple lipophilic ballast to its strategic application in optimizing pharmacokinetics, enhancing target engagement, and enabling novel drug delivery systems. We will dissect the fundamental physicochemical properties of adamantane, detail synthetic strategies for its functionalization, and analyze its impact on drug-target interactions through case studies of clinically successful adamantane-containing drugs. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively harness the therapeutic potential of the adamantane cage.
The Adamantane Moiety: A Unique Physicochemical Profile
First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.1^3,7]decane) possesses a perfectly symmetrical, strain-free, and rigid cage-like structure.[1][2] This unique three-dimensional architecture is the source of its exceptional properties, which are highly advantageous in drug design.
1.1. Lipophilicity and its Implications
The primary characteristic exploited by medicinal chemists is adamantane's pronounced lipophilicity.[2] The incorporation of an adamantyl group can significantly increase the partition coefficient (cLogP) of a molecule, a critical parameter for membrane permeability and, consequently, for absorption, distribution, metabolism, and excretion (ADMET) properties.[1] For instance, adding an adamantane moiety is estimated to increase the cLogP value of a drug by approximately 3.1 log units.[1] This enhanced lipophilicity is particularly beneficial for drugs targeting the central nervous system (CNS), as it can improve their ability to cross the blood-brain barrier (BBB).[1][2]
1.2. Steric Bulk and Three-Dimensionality
The adamantane cage provides a bulky, three-dimensional scaffold that can be used to control the spatial orientation of functional groups.[1] This allows for a more precise exploration of the three-dimensional space within a drug target's binding pocket, facilitating the optimization of potency and selectivity.[1] Unlike flat aromatic rings, the adamantane moiety encourages escape from the "flatland" of traditional drug discovery, offering unique steric and conformational constraints that can lead to novel structure-activity relationships (SAR).[1]
1.3. Metabolic Stability
The rigid, all-carbon scaffold of adamantane is highly resistant to metabolic degradation.[1][3] Functional groups attached to or near the adamantane cage are often shielded from enzymatic cleavage, which can significantly increase a drug's plasma half-life and overall stability.[1][4] This inherent stability reduces the likelihood of generating reactive metabolites, potentially improving the safety profile of a drug candidate.
Strategic Applications of the Adamantane Scaffold in Drug Design
The unique properties of adamantane have led to its incorporation into a wide range of clinically approved drugs for various therapeutic areas, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][5]
2.1. Adamantane as a Pharmacophore
In some instances, the adamantyl group itself acts as the primary pharmacophore, directly interacting with the biological target. The classic examples are the antiviral drugs amantadine and rimantadine.[2][5] These compounds target the M2 proton channel of the influenza A virus, with the adamantane cage physically blocking the channel and preventing viral replication.[4][6]
Experimental Protocol: In Vitro Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a specific strain of influenza A virus (e.g., A/California/7/2009(H1N1)pdm09) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.[7]
-
Compound Treatment: After infection, remove the viral inoculum and overlay the cells with agar containing various concentrations of the adamantane derivative being tested.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours until viral plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
2.2. Adamantane as a Lipophilic Anchor and Bioisostere
More commonly, adamantane is incorporated into a molecule to modulate its physicochemical properties. It can serve as a lipophilic anchor, positioning the pharmacophoric elements of a drug for optimal interaction with its target.[8][9] Additionally, adamantane is often used as a bioisosteric replacement for phenyl rings or other lipophilic groups.[1] This substitution can lead to improved metabolic stability, enhanced potency, and a more favorable pharmacokinetic profile.[1][10]
| Drug (Active Moiety) | Therapeutic Area | Role of Adamantane |
| Amantadine | Antiviral (Influenza A), Parkinson's Disease | Pharmacophore (M2 channel blocker), NMDA receptor antagonist |
| Rimantadine | Antiviral (Influenza A) | Pharmacophore (M2 channel blocker) |
| Memantine | Alzheimer's Disease | NMDA receptor antagonist |
| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor |
| Saxagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor |
| Adapalene | Acne Vulgaris | Retinoid receptor agonist |
Table 1: Clinically Approved Drugs Containing the Adamantane Scaffold. [1][5]
Synthesis and Functionalization of the Adamantane Core
The widespread availability of adamantane, largely due to the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene discovered by Schleyer, has facilitated its broad application in medicinal chemistry.[2][4] The tertiary (bridgehead) positions of the adamantane cage are the most reactive and are readily functionalized.
3.1. Bridgehead Functionalization
The bridgehead C-H bonds are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. Bromination using elemental bromine is a common first step, followed by nucleophilic substitution to introduce amines, alcohols, and other functionalities.[2]
Figure 1: A simplified workflow for the functionalization of the adamantane bridgehead position.
3.2. Adamantane as a Building Block in Complex Syntheses
Functionalized adamantane derivatives serve as versatile building blocks for the synthesis of more complex molecules. For instance, adamantane-1-carbonyl chloride is a key intermediate for creating amide and ester derivatives.[5]
Experimental Protocol: Synthesis of an Adamantane Amide Derivative
-
Starting Materials: Dissolve 1-adamantanecarboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Acid Chloride Formation: Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) to the solution. Stir at room temperature for 2 hours or until gas evolution ceases.
-
Amine Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Reaction: Slowly add the freshly prepared adamantane-1-carbonyl chloride solution to the amine solution at 0°C.
-
Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water, separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Adamantane in Advanced Drug Delivery Systems
The unique properties of adamantane also make it a valuable component in the design of sophisticated drug delivery systems.[4][8]
4.1. Host-Guest Chemistry with Cyclodextrins
The lipophilic adamantane cage fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a stable host-guest inclusion complex with a high association constant.[11][12] This interaction is widely exploited for:
-
Solubility Enhancement: Encapsulating poorly soluble drugs appended with an adamantane moiety within cyclodextrins can significantly improve their aqueous solubility and bioavailability.[12]
-
Targeted Delivery: Adamantane-tagged drugs can be non-covalently attached to cyclodextrin-modified carriers (e.g., polymers, nanoparticles) for targeted drug delivery.[8][13]
Figure 2: Schematic of adamantane-cyclodextrin host-guest complex formation for drug delivery.
4.2. Liposomal Drug Delivery
The lipophilicity of adamantane allows it to act as a molecular anchor, embedding adamantane-containing molecules within the lipid bilayer of liposomes.[8][9] This strategy can be used to:
-
Surface Modification: Display targeting ligands or imaging agents on the surface of liposomes for active targeting and diagnostics.
-
Controlled Release: Modulate the release kinetics of encapsulated drugs from the liposomal carrier.
Future Perspectives and Conclusion
The adamantane cage continues to be a privileged scaffold in medicinal chemistry. Its journey from a simple antiviral pharmacophore to a versatile tool for modulating ADMET properties and constructing advanced drug delivery systems highlights its enduring value.[3] Future research is likely to focus on the development of novel adamantane bioisosteres, the incorporation of adamantane into new therapeutic modalities such as PROTACs, and the application of green chemistry principles to the synthesis of adamantane derivatives.[3][14]
References
- Adamantane-containing drug delivery systems. (2023). Pharmacia.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
- Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks.
- Use of the Adamantane Structure in Medicinal Chemistry. (2025).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PubMed Central.
- Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2017). Organic & Biomolecular Chemistry.
- Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI.
- Adamantane-containing drug delivery systems. (2023). Pharmacia.
- Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PubMed Central.
- (PDF) Adamantane-containing drug delivery systems. (2023).
- Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. (2017). PubMed.
- [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. (2011). PubMed.
- Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
- Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. (n.d.).
- A New Bioisostere of Adamantane. (2023). YouTube.
- Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
Sources
- 1. connectsci.au [connectsci.au]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 5. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 8. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Lipophilicity of Adamantane Compounds in Modern Drug Design
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold, a rigid, lipophilic, three-dimensional hydrocarbon cage, has emerged as a uniquely privileged structure in medicinal chemistry. Often referred to as a "lipophilic bullet," its incorporation into drug candidates profoundly influences their physicochemical properties, particularly lipophilicity. This guide provides a detailed exploration of the causal relationship between the adamantane moiety and its impact on a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. We will dissect the structural basis for adamantane's lipophilicity, present quantitative data on its effects, and offer detailed protocols for the experimental determination of these crucial parameters. This document serves as a technical resource for scientists aiming to strategically leverage the adamantane scaffold to overcome challenges in drug design, such as blood-brain barrier penetration and metabolic instability.
The Adamantane Scaffold: A Physicochemical Powerhouse in Medicinal Chemistry
A Unique Diamondoid Structure
Adamantane (tricyclo[3.3.1.13,7]decane) is the smallest unit cage structure of the diamond lattice.[1] This perfectly symmetrical, strain-free, and conformationally rigid structure provides a stable and predictable three-dimensional framework.[2][3] Unlike flat aromatic rings, which are ubiquitous in drug discovery, the bulky, globular shape of adamantane allows for a more effective and precise exploration of the three-dimensional space within biological targets like ion channels and enzyme active sites.[1][4]
From Antiviral "Hits" to Broad-Spectrum Therapeutics
The journey of adamantane in medicine began with the discovery of amantadine's potent antiviral activity against the Influenza A virus in the 1960s.[5][6] This discovery was a seminal moment, marking the birth of adamantane medicinal chemistry.[5] Subsequently, derivatives like amantadine, rimantadine, and memantine have become established drugs for treating viral infections and neurological disorders, including Parkinson's and Alzheimer's disease.[7][8] Today, seven adamantyl-based drugs are in clinical use for a range of diseases, from type 2 diabetes (e.g., Saxagliptin, Vildagliptin) to acne (Adapalene), showcasing the scaffold's remarkable versatility.[9]
The "Lipophilic Bullet": Adamantane's Physicochemical Signature
The term "lipophilic bullet" aptly describes how the adamantane moiety is used to impart critical lipophilicity to a pharmacophore.[5][10] Its entirely carbon-hydrogen composition makes it exceptionally nonpolar and hydrophobic. This property is not just an incidental feature; it is a strategic tool used by medicinal chemists for several key reasons:
-
Enhanced Membrane Permeability: Increased lipophilicity is crucial for a drug's ability to cross biological lipid membranes, a fundamental step in absorption and distribution.[3]
-
Improved Metabolic Stability: The rigid hydrocarbon cage can act as a steric shield, protecting nearby functional groups from enzymatic degradation, which can increase a drug's plasma half-life.[1][11]
-
Increased Target Affinity: The hydrophobic nature of adamantane can facilitate strong van der Waals and hydrophobic interactions with nonpolar pockets in target proteins, enhancing binding affinity.[3]
The Critical Role of Lipophilicity in Drug Action
Defining Lipophilicity: LogP and LogD
Lipophilicity is a critical physicochemical property that describes a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[12][13] It is most commonly quantified by the partition coefficient (P) or its logarithmic form, LogP .
-
LogP is the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water at equilibrium.[14]
However, since most drugs are weak acids or bases, they exist in an equilibrium of ionized and non-ionized forms at physiological pH.[15] Therefore, the distribution coefficient (D) , or its logarithmic form LogD , is often a more physiologically relevant measure.
-
LogD is the ratio of the concentration of all forms (ionized and neutral) of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).[15][16]
A higher LogP/LogD value indicates greater lipophilicity.
Impact on ADMET Properties
Lipophilicity is not a parameter to be maximized, but rather optimized, as it influences nearly every aspect of a drug's journey through the body.[12][15]
-
Absorption: Optimal lipophilicity is required for passive diffusion across the gut wall for oral absorption.
-
Distribution: Highly lipophilic drugs tend to distribute more readily into tissues and can cross the blood-brain barrier.[1]
-
Metabolism: Increased lipophilicity can sometimes lead to greater metabolism by cytochrome P450 enzymes.
-
Excretion: Very lipophilic compounds can be difficult to excrete and may accumulate in fatty tissues.
-
Toxicity: High lipophilicity is often associated with off-target effects and toxicity.
The strategic modulation of lipophilicity is therefore a cornerstone of drug design.
Adamantane as a Strategic Modulator of Lipophilicity
Quantifying the Impact: A Significant Lipophilic Contribution
The introduction of an adamantyl group provides a substantial and predictable increase in lipophilicity. It has been estimated that substituting a phenyl ring with an adamantane moiety, or simply adding an adamantyl group, can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units .[1][17] This significant hydrophobic contribution can be transformative, turning a highly water-soluble compound into one with the necessary lipophilicity to engage with biological systems effectively.
The diagram below illustrates the central role of the adamantane scaffold in modulating a drug candidate's properties.
Case Studies: Adamantane-Containing Drugs
The practical application of adamantane's lipophilicity is best illustrated through clinically successful drugs. The table below summarizes the physicochemical properties of several key adamantane-based therapeutics.
| Drug | Therapeutic Class | Indication | Experimental LogP |
| Amantadine | Antiviral, Antiparkinsonian | Influenza A, Parkinson's Disease | 2.44[5][18] |
| Rimantadine | Antiviral | Influenza A | 3.6[11] |
| Memantine | NMDA Receptor Antagonist | Alzheimer's Disease | 3.28[1][6] |
| Saxagliptin | DPP-4 Inhibitor | Type 2 Diabetes | 0.88 (cLogP)[14] |
| Vildagliptin | DPP-4 Inhibitor | Type 2 Diabetes | 1.12 (cLogP)[19] |
| Adapalene | Retinoid | Acne Vulgaris | 8.04[2] |
Note: LogP values can vary based on experimental conditions. cLogP denotes a calculated value.
These examples highlight a critical principle:
-
For CNS-targeting drugs like Memantine, the high lipophilicity imparted by the adamantane core is essential for crossing the blood-brain barrier.[1][5]
-
For antivirals like Amantadine and Rimantadine, which target the M2 ion channel of the influenza virus, lipophilicity aids in membrane interaction and partitioning.[18]
-
In drugs like Saxagliptin and Vildagliptin , the adamantane group occupies a key hydrophobic pocket in the DPP-4 enzyme, demonstrating that lipophilicity is also crucial for target engagement.[2]
Experimental Determination of Lipophilicity
While computational (in silico) methods provide useful estimates (cLogP), experimental determination remains the benchmark for accuracy.[12][20] The choice of method often depends on the required throughput, accuracy, and the properties of the compound being tested.
The "Gold Standard": Shake-Flask Method
The traditional shake-flask method is the most direct way to measure LogP/LogD and is considered the "gold standard".[14][21]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). The mixture is shaken until equilibrium is reached, the phases are separated, and the compound's concentration in each phase is measured (e.g., by UV-Vis spectroscopy or LC-MS).[15][22]
-
Causality: This method directly measures the partitioning equilibrium. However, it is labor-intensive, time-consuming, and requires a significant amount of pure compound, making it unsuitable for high-throughput screening.[12][20]
High-Throughput Screening: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC offers a rapid and automated alternative for estimating lipophilicity.[12][23]
-
Principle: The method correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity. Compounds with higher lipophilicity interact more strongly with the stationary phase and thus have longer retention times.[14] A calibration curve is generated using standards with known LogP values.
-
Causality: This is an indirect measurement, but its speed, reproducibility, and low sample consumption make it ideal for screening large compound libraries in early-stage drug discovery.[12][23]
Biomimetic Approaches: Immobilized Artificial Membrane (IAM) Chromatography
IAM chromatography provides a measure of lipophilicity that more closely mimics a compound's interaction with biological membranes.[14][23]
-
Principle: The stationary phase consists of phospholipids covalently bonded to silica particles, simulating the surface of a cell membrane.[14] A compound's retention on an IAM column reflects its partitioning into a phospholipid bilayer.
-
Causality: This method captures not only hydrophobic interactions but also electrostatic interactions with phospholipid headgroups, providing insights that are highly relevant to membrane permeability and drug distribution.
Detailed Protocol: Lipophilicity Determination by RP-HPLC
This protocol provides a self-validating system for the determination of a chromatographic hydrophobicity index (CHI), which correlates with LogD.
1. Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4)
-
Mobile Phase B: Acetonitrile or Methanol
-
Calibration Standards: A set of 5-7 commercially available compounds with known LogD7.4 values spanning the expected range.
-
Test Compound(s)
-
Autosampler vials
2. Experimental Workflow Diagram
3. Step-by-Step Methodology
-
Preparation:
-
Prepare mobile phases A and B and degas thoroughly.
-
Prepare stock solutions of calibration standards and the test adamantane compound in a suitable solvent (e.g., DMSO) at a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 40 °C).
-
Set the flow rate (e.g., 1.5 mL/min).
-
Program a fast linear gradient (e.g., 5% to 95% Mobile Phase B in 5 minutes).
-
Set the UV detector to a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the test compound).
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Inject a blank (solvent) to ensure no carryover.
-
Inject each calibration standard and record its retention time (tR).
-
Inject the test adamantane compound and record its tR.
-
-
Data Analysis and Validation:
-
Create a calibration plot of the known LogD7.4 values of the standards (Y-axis) against their measured retention times (X-axis).
-
Perform a linear regression analysis. The system is considered valid if the correlation coefficient (R²) is > 0.95.
-
Use the resulting linear equation (y = mx + c) to calculate the LogD7.4 of the test adamantane compound from its measured retention time.
-
Advanced Concepts and Future Directions
Beyond Lipophilicity: Steric Effects and 3D Shape
While lipophilicity is a dominant feature, the value of adamantane extends beyond this single parameter.[4] Its rigid, bulky structure provides a predictable steric footprint that can be used to orient functional groups precisely, improving selectivity and potency at a target.[1] This move away from the "flat land" of aromatic compounds towards more three-dimensional structures is a key trend in modern drug discovery.[4][17]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate a compound's chemical structure and physicochemical properties with its biological activity.[24] For adamantane derivatives, QSAR studies can help elucidate the specific structural features that are most important for activity.[6] For example, a 3D-QSAR model might reveal that while a lipophilic adamantane core is necessary, the placement of a polar group at a specific position is critical for optimal target engagement.[6][25]
Adamantane in Drug Delivery Systems
The unique properties of adamantane are also being exploited in advanced drug delivery.[11][19] Its lipophilicity allows it to be incorporated into the lipid bilayer of liposomes, serving as an anchor for targeting ligands on the liposome surface.[11][19] Furthermore, adamantane's strong host-guest interactions with cyclodextrins are being used to improve the solubility and bioavailability of poorly soluble drugs.[3]
Conclusion
The adamantane scaffold is far more than a simple lipophilic appendage; it is a powerful strategic tool in the drug designer's arsenal. Its ability to predictably and significantly increase lipophilicity has proven instrumental in developing drugs that can cross the blood-brain barrier and exhibit improved metabolic stability. By understanding the causal links between adamantane's unique structure, its profound effect on lipophilicity, and the resulting pharmacokinetic and pharmacodynamic outcomes, researchers can more effectively design next-generation therapeutics. The continued exploration of adamantane's three-dimensional architecture, coupled with robust experimental and computational analysis, will undoubtedly unlock new therapeutic potential for this timeless diamondoid scaffold.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Adamantane antivirals. (n.d.). Drugs.com. [Link]
-
Scott, G. A., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]
-
Tzitzoglaki, C., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(15), 2731. [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(3), 393. [Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks. [Link]
-
Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]
-
Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Pharmaceuticals, 2(3), 10-13. [Link]
-
Al-Kuraishy, H. M., et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Infectious Diseases and Therapy, 10(2), 659–679. [Link]
-
Scott, G. A., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]
-
Tsantili-Kakoulidou, A. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology, 1824, 217-228. [Link]
-
Nishide, K., et al. (1997). Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety. Biological & Pharmaceutical Bulletin, 20(4), 393-398. [Link]
-
Scott, G. A., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592. [Link]
-
Al-Kuraishy, H. M., et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. ResearchGate. [Link]
-
Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057-1065. [Link]
-
A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. (2011). ResearchGate. [Link]
-
Caron, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Johnson, T. W., et al. (2011). A method for measuring the lipophilicity of compounds in mixtures of 10. Journal of Biomolecular Screening, 16(3), 348-355. [Link]
-
Kempińska, D., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54-73. [Link]
-
Ritchie, T. J. (2019). LogD. Cambridge MedChem Consulting. [Link]
-
Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057-1065. [Link]
-
Wang, Y., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of analytical & bioanalytical techniques, 3(5), 146. [Link]
-
Wróbel, R., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
-
Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]
-
Structure activity relationship of adamantane compounds. (n.d.). ResearchGate. [Link]
-
George, S., et al. (2013). Quantitative structure–activity relationship analysis of β-amyloid aggregation inhibitors. Journal of Computer-Aided Molecular Design, 27(2), 115-125. [Link]
-
QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). (n.d.). Semantic Scholar. [Link]
Sources
- 1. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. Amantadine [sitem.herts.ac.uk]
- 5. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adapalene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Adapalene [drugfuture.com]
- 9. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New NIST Data to Aid Production and Storage of 'Fascinating' Medication | NIST [nist.gov]
- 11. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Vildagliptin - Wikipedia [en.wikipedia.org]
- 13. usbio.net [usbio.net]
- 14. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 15. Rimantadine Hydrochloride | C12H22ClN | CID 15165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Vildagliptin [pdb101.rcsb.org]
- 20. GSRS [precision.fda.gov]
- 21. nbinno.com [nbinno.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. pdf.hres.ca [pdf.hres.ca]
- 25. GSRS [precision.fda.gov]
The Adamantane Scaffold: From a Petroleum Curiosity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Allure of a Diamondoid
In the vast and intricate world of organic chemistry, few molecules captivate the imagination quite like adamantane. A perfectly symmetrical, strain-free cage of carbon and hydrogen, its structure mirrors the fundamental lattice of a diamond. This unique architecture is not merely aesthetically pleasing; it imbues adamantane and its derivatives with a remarkable set of physicochemical properties that have proven invaluable in the realm of medicinal chemistry. Initially a scientific curiosity isolated from petroleum, the adamantane scaffold has evolved into a privileged structure in drug design, leading to the development of crucial therapies for a range of challenging diseases. This guide provides a comprehensive exploration of the discovery, synthesis, and therapeutic applications of adamantane-based compounds, offering insights for researchers and professionals dedicated to the art and science of drug development.
The Genesis of Adamantane: A Historical Perspective
The story of adamantane begins not in a pristine laboratory, but in the complex milieu of crude oil. While the existence of a tricyclo[3.3.1.13,7]decane structure was postulated as early as 1924 by H. Decker, it remained a theoretical curiosity for nearly a decade.[1]
Discovery in Nature's Depths
In 1933, the Czech chemists S. Landa and V. Machacek, while meticulously fractionating Hodonín petroleum, isolated a minute quantity of a crystalline hydrocarbon with an unusually high melting point of 270°C and a distinct camphor-like odor.[1][2] Struck by the remarkable stability and the presumed diamond-like arrangement of its carbon atoms, they aptly named it "adamantane," derived from the Greek "adamantinos," meaning "unconquerable" or "diamond-like."
The Dawn of Synthetic Adamantane Chemistry
The minuscule amounts of adamantane obtainable from natural sources severely limited its study. The quest for a viable synthetic route proved to be a formidable challenge for the chemical community. Early attempts, such as that by Hans Meerwein in 1924, were unsuccessful in producing the coveted cage structure, instead yielding a bicyclic compound now known as Meerwein's ester.[1]
The first successful, albeit arduous, synthesis of adamantane was achieved in 1941 by the brilliant Croatian chemist Vladimir Prelog.[3][4] His multi-step synthesis, ingeniously starting from Meerwein's ester, yielded the target molecule, but with a discouragingly low overall yield of approximately 0.16%.[3]
Experimental Protocol: Prelog's Synthesis of Adamantane (1941) - A Conceptual Overview
Prelog's synthesis, while not practical for large-scale production, was a landmark achievement in organic chemistry. The key steps are conceptually outlined below:
-
Starting Material: The synthesis commenced with Meerwein's ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione).
-
Reduction and Cyclization: A series of reduction and cyclization reactions were employed to construct the intricate tricyclic framework of adamantane.
-
Decarboxylation: The final stages of the synthesis involved the removal of the carboxyl groups to afford the parent hydrocarbon.
This pioneering work, while inefficient, unequivocally confirmed the structure of adamantane and opened the door for further exploration of its chemistry.
The Schleyer Breakthrough: Adamantane Becomes Accessible
The landscape of adamantane chemistry was dramatically transformed in 1957 by the serendipitous discovery of an efficient synthesis by Paul von Ragué Schleyer.[2][5] While investigating the aluminum chloride-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene, Schleyer and his colleagues unexpectedly isolated adamantane in significant yields (initially 10-15%, later optimized to 30-40%).[2][6] This simple, one-step isomerization made adamantane and its derivatives readily available to the scientific community, heralding a new era of research into their properties and applications.
Experimental Protocol: Schleyer's Synthesis of Adamantane (1957)
This protocol outlines the groundbreaking and practical synthesis of adamantane from endo-tetrahydrodicyclopentadiene.
Materials:
-
endo-Tetrahydrodicyclopentadiene
-
Anhydrous aluminum chloride (or other Lewis acids like aluminum bromide)
-
Petroleum ether (or other suitable nonpolar solvent)
-
Chromatography-grade alumina
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, molten endo-tetrahydrodicyclopentadiene is placed.
-
Catalyst Addition: Anhydrous aluminum chloride is carefully added to the molten starting material.
-
Isomerization: The reaction mixture is heated and stirred. The Lewis acid catalyzes a complex series of rearrangements, ultimately leading to the thermodynamically stable adamantane cage.
-
Workup: After the reaction is complete, the mixture is cooled, and the product is extracted with a nonpolar solvent like petroleum ether.
-
Purification: The extract is washed, dried, and the adamantane is purified by recrystallization or sublimation. Decolorization with alumina may be necessary.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The choice of a strong Lewis acid like aluminum chloride is crucial for promoting the carbocation-mediated rearrangements required for the isomerization.
-
Thermal Conditions: Heating the reaction mixture provides the necessary activation energy for the complex bond reorganizations to occur.
-
Nonpolar Solvent for Extraction: Adamantane's high lipophilicity dictates the use of a nonpolar solvent for efficient extraction from the reaction mixture.
The Adamantane Scaffold in Medicinal Chemistry: A Privileged Structure
The ready availability of adamantane following Schleyer's synthesis paved the way for its exploration in drug discovery. The unique physicochemical properties of the adamantane cage—its high lipophilicity, metabolic stability, and rigid three-dimensional structure—offer significant advantages in the design of novel therapeutics.[7][8][9]
Key Physicochemical Properties and Their Implications in Drug Design
| Property | Description | Implication in Drug Design |
| Lipophilicity | The nonpolar, hydrocarbon nature of adamantane makes it highly soluble in lipids. | Enhances membrane permeability, including crossing the blood-brain barrier, which can improve bioavailability and CNS drug exposure.[7][8][9] |
| Metabolic Stability | The rigid, strain-free structure of the adamantane nucleus is resistant to enzymatic degradation. | Can sterically shield adjacent functional groups from metabolism, prolonging the drug's half-life and improving its pharmacokinetic profile.[7][8] |
| Rigid 3D Scaffold | The adamantane cage provides a stable and predictable framework for the attachment of pharmacophoric groups. | Allows for precise spatial orientation of functional groups for optimal interaction with biological targets.[7][8] |
| Steric Bulk | The voluminous nature of the adamantane group can be used to occupy specific binding pockets in target proteins. | Can enhance binding affinity and selectivity by filling hydrophobic pockets and displacing water molecules. |
Adamantane-Based Drugs: From Antivirals to Neurotherapeutics
The versatility of the adamantane scaffold is exemplified by its successful incorporation into a diverse range of clinically approved drugs.
Amantadine and Rimantadine: Pioneering Antiviral Agents
The first major therapeutic breakthrough for adamantane derivatives came in the 1960s with the discovery of the antiviral activity of amantadine (1-aminoadamantane hydrochloride) against the influenza A virus. Its analog, rimantadine (α-methyl-1-adamantane-methylamine hydrochloride), was later developed and showed similar efficacy with a potentially better side-effect profile.
Amantadine and rimantadine exert their antiviral effect by targeting the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell, a necessary step for the release of the viral genome and subsequent replication. By blocking this channel, these drugs effectively halt the viral life cycle at an early stage.
Experimental Protocol: Synthesis of Amantadine Hydrochloride
A common synthetic route to amantadine hydrochloride involves a two-step process from adamantane.
Step 1: Synthesis of N-(1-adamantyl)acetamide
-
Reaction: Adamantane is reacted with acetonitrile in the presence of a strong acid, such as a mixture of nitric acid and sulfuric acid (a Ritter-type reaction).
-
Workup: The reaction mixture is quenched with ice water, and the precipitated N-(1-adamantyl)acetamide is collected by filtration.
Step 2: Hydrolysis to Amantadine and Salt Formation
-
Hydrolysis: The N-(1-adamantyl)acetamide is hydrolyzed using a strong base, such as sodium hydroxide, in a suitable solvent like propylene glycol.
-
Extraction: The resulting amantadine free base is extracted with an organic solvent (e.g., dichloromethane).
-
Salt Formation: The organic extract containing amantadine is treated with hydrochloric acid to precipitate amantadine hydrochloride.
-
Purification: The final product is purified by recrystallization.
Memantine: A Novel Approach to Alzheimer's Disease
Memantine (1-amino-3,5-dimethyladamantane hydrochloride) represents a significant advancement in the treatment of moderate to severe Alzheimer's disease.[10] Initially synthesized by Eli Lilly in 1963, its potential as a neuroprotective agent was later recognized.[10]
Memantine functions as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate activity is thought to lead to excitotoxicity and neuronal damage. Memantine selectively blocks the NMDA receptor channels under conditions of pathological overstimulation while preserving their normal physiological function, thereby protecting neurons from excitotoxic damage.
Experimental Protocol: Synthesis of Memantine Hydrochloride
A concise, two-step synthesis of memantine hydrochloride from 1,3-dimethyladamantane has been developed.[11][12]
Step 1: Formation of N-formyl-1-amino-3,5-dimethyladamantane
-
Reaction: 1,3-Dimethyladamantane is reacted with formamide and nitric acid.
-
Workup: The reaction is quenched with ice-cold water, and the intermediate is extracted with an organic solvent like dichloromethane.
Step 2: Hydrolysis and Salt Formation
-
Hydrolysis: The N-formyl intermediate is hydrolyzed with aqueous hydrochloric acid under reflux.
-
Crystallization: The reaction mixture is concentrated and cooled to crystallize memantine hydrochloride.
-
Purification: The product is collected by filtration, washed, and dried.
The Future of Adamantane in Drug Discovery
The success of amantadine, rimantadine, and memantine has solidified the position of the adamantane scaffold as a valuable tool in medicinal chemistry. Research continues to explore the potential of adamantane derivatives in a wide range of therapeutic areas, including:
-
Oncology: Adamantane-based compounds are being investigated as anticancer agents, with some showing promising activity against various tumor cell lines.
-
Diabetes: The adamantane moiety is a key structural feature in dipeptidyl peptidase-4 (DPP-4) inhibitors like saxagliptin and vildagliptin, which are used to treat type 2 diabetes.[7]
-
Infectious Diseases: Beyond influenza, adamantane derivatives are being explored for their activity against other viruses and bacteria.
The unique combination of lipophilicity, metabolic stability, and a rigid three-dimensional structure ensures that the adamantane "diamondoid" will continue to be a source of inspiration and a building block for the next generation of innovative medicines.
Visualizations
Historical Timeline of Adamantane Discovery and Development
Caption: A timeline of key milestones in the discovery and development of adamantane.
General Synthetic Workflow for Adamantane-Based Drugs
Caption: A generalized workflow for the synthesis of adamantane-based pharmaceuticals.
Mechanism of Action of Amantadine
Caption: Amantadine blocks the M2 proton channel of the influenza A virus.
References
- Landa, S., & Machacek, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait du naphte.
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]
- The Role of Adamantane Derivatives in Modern Drug Discovery. [No Valid URL Provided]
-
adamantane. Organic Syntheses Procedure. [Link]
-
[Structure and antiviral activity of adamantane-containing polymer preparation]. PubMed. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
-
(PDF) Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. [Link]
-
Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]
-
-
Adamantane syntheses performed by different researchers: Bottger... ResearchGate. [Link]
-
-
Synthesis of Three Rimantadine Schiff Bases and Their Biological Effects on Serum Albumin. PubMed Central. [Link]
-
Rimantadine. Wikipedia. [Link]
- synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. [No Valid URL Provided]
- The Chemistry Behind Rimantadine Hydrochloride: Synthesis and Properties. [No Valid URL Provided]
-
Über die Synthese des Adamantans. ResearchGate. [Link]
- A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. [No Valid URL Provided]
-
Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. PubMed. [Link]
-
Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed. [Link]
- Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. [No Valid URL Provided]
-
Microwave Method for the Synthesis of Amantadine Hydrochloride. ThaiScience. [Link]
- A kind of synthetic method of rimantadine.
-
Structure of two adamantane derivatives | Download Scientific Diagram. ResearchGate. [Link]
-
(PDF) A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. ResearchGate. [Link]
-
SAR of Adamantane Amines. Pharmacy 180. [Link]
-
Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Indian Academy of Sciences. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central. [Link]
-
A modified method for synthesis of amantadine hydrochloride. Medigraphic. [Link]
- Synthesis of memantine hydrochloride.
-
Synthesis of Adamantane by Paul von R. Schleyer (1957). SynArchive. [Link]
- Synthesis of adamantane by the isomerization of tetrahydrodicyclopentadiene. [No Valid URL Provided]
-
(PDF) Synthesis of Adamantane (in German). ResearchGate. [Link]
-
Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PubMed. [Link]
-
(A) The adamantane-based inhibitors with one pharmacophore group can... | Download Scientific Diagram. ResearchGate. [Link]
- Schleyer et al.1) first synthesized adamantane(AdH:tricyclo[3.3.1.13'7]. [No Valid URL Provided]
-
Synthesis of Adamantane by Vladimir Prelog (1941). SynArchive. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. connectsci.au [connectsci.au]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adamantane Advantage: A Technical Guide to Methyl 4-oxoadamantane-1-carboxylate as a Rigid Scaffold in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favorable physicochemical properties is a perpetual endeavor. Among the myriad of options, the adamantane core has emerged as a privileged structure, valued for its three-dimensional character and metabolic stability. This in-depth technical guide focuses on a key derivative, Methyl 4-oxoadamantane-1-carboxylate , exploring its role as a rigid scaffold in the design and development of next-generation therapeutics. We will delve into its synthesis, chemical properties, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile building block.
Introduction: The Imperative for Rigid Scaffolds in Drug Design
The concept of a molecular scaffold is central to drug discovery, providing a structural framework upon which pharmacophoric elements can be strategically arranged. While flexible linkers and scaffolds have their place, rigid architectures offer distinct advantages in optimizing drug-target interactions.[1] The pre-organization of functional groups in a fixed spatial orientation can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity and selectivity for the target protein.[2] Furthermore, rigid scaffolds can impart improved metabolic stability by shielding susceptible functionalities from enzymatic degradation.[3][4]
The adamantane cage, a perfectly symmetrical, strain-free tricyclic hydrocarbon, epitomizes the ideal rigid scaffold. Its inherent lipophilicity and three-dimensional structure provide a unique platform for escaping the "flatland" of traditional aromatic ring systems that dominate many drug classes.[5] The introduction of an adamantyl moiety can significantly enhance a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.[3]
This guide will specifically focus on this compound, a derivative that combines the rigidity of the adamantane core with two key functional handles: a ketone and a methyl ester. These functionalities open up a vast chemical space for derivatization, allowing for the facile introduction of diverse pharmacophoric groups and the fine-tuning of a molecule's properties.
Physicochemical Properties and Structural Features
This compound possesses a unique combination of structural and electronic features that make it an attractive scaffold for medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | N/A |
| Molecular Weight | 208.25 g/mol | N/A |
| XLogP3 | 1.8 | N/A |
| Hydrogen Bond Donor Count | 0 | N/A |
| Hydrogen Bond Acceptor Count | 3 | N/A |
| Rotatable Bond Count | 2 | N/A |
The rigid adamantane cage ensures a well-defined three-dimensional structure. The ketone at the C4 position and the methyl carboxylate at the C1 position are located at bridgehead positions, providing distinct vectors for chemical modification. The ketone can serve as a handle for reactions such as reductive amination, Wittig reactions, and the formation of oximes and hydrazones. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or serve as a bioisostere for other functional groups.
Synthesis of this compound
The synthesis of this compound typically starts from adamantane-1-carboxylic acid. A common and efficient method is the Fischer esterification of the precursor, 4-oxoadamantane-1-carboxylic acid.
Synthesis of 4-Oxoadamantane-1-carboxylic Acid
The starting material, 4-oxoadamantane-1-carboxylic acid, can be synthesized from adamantane-1-carboxylic acid through oxidation.
Fischer Esterification to this compound
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4][6][7]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-oxoadamantane-1-carboxylic acid (1.0 eq) in methanol (acting as both reactant and solvent), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.
Spectroscopic Characterization
The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the adamantane cage protons and the methyl ester protons. The adamantane protons will appear as a series of complex multiplets in the aliphatic region (typically δ 1.5-3.0 ppm). The methyl protons of the ester group will appear as a sharp singlet at approximately δ 3.7 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide distinct signals for each carbon atom in the molecule. Key expected chemical shifts include: the carbonyl carbon of the ketone at around δ 210-220 ppm, the carbonyl carbon of the ester at approximately δ 170-175 ppm, the methyl carbon of the ester at about δ 52 ppm, and the various sp³ carbons of the adamantane cage in the range of δ 25-50 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit strong characteristic absorption bands for the two carbonyl groups. The ketone C=O stretch will appear around 1720-1740 cm⁻¹, and the ester C=O stretch will be observed at a slightly higher frequency, typically in the range of 1735-1750 cm⁻¹.[8]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 208. Fragmentation patterns may show the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Applications in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its application as a versatile scaffold for the synthesis of novel bioactive molecules. Its rigid nature and orthogonally positioned functional groups allow for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
Derivatization Strategies
The ketone and ester functionalities serve as key anchor points for derivatization.
-
Ketone Modifications: The ketone at the C4 position can be transformed into a variety of functional groups. Reductive amination with primary or secondary amines introduces nitrogen-containing substituents, which are crucial for interacting with many biological targets. The Wittig reaction allows for the introduction of carbon-carbon double bonds, providing access to a different set of molecular shapes and functionalities. Formation of oximes and other carbonyl derivatives can also be explored to modulate the electronic and steric properties of this position.
-
Ester Modifications: The methyl ester at the C1 position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of amides through coupling with various amines. The carboxylic acid itself can act as a pharmacophoric feature or a bioisosteric replacement for other acidic groups.
Case Studies and Future Perspectives
While specific, publicly available case studies detailing the use of this compound as a central scaffold in advanced clinical candidates are emerging, the broader class of adamantane derivatives continues to show significant promise in various therapeutic areas.[9][10] Recent research has highlighted the potential of adamantane-based compounds as antiviral, anticancer, and neuroprotective agents.[11][12]
The strategic incorporation of the this compound scaffold allows for the precise positioning of pharmacophoric groups in three-dimensional space, a critical factor in designing potent and selective inhibitors for enzymes and receptors. The ability to independently modify the two functional handles facilitates the rapid generation of compound libraries for high-throughput screening and SAR studies.
Looking ahead, the application of this scaffold in areas such as covalent inhibitors, where the ketone could be functionalized with a reactive "warhead," and in the development of proteolysis-targeting chimeras (PROTACs), where the rigid adamantane can serve as a robust linker, represents exciting future directions.
Conclusion
This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its inherent rigidity, coupled with the presence of two strategically positioned and readily modifiable functional groups, provides a powerful platform for the design and synthesis of novel drug candidates. The ability to systematically explore chemical space around a well-defined three-dimensional core offers a significant advantage in the quest for more potent, selective, and metabolically stable therapeutics. As the demand for innovative molecular architectures continues to grow, the "adamantane advantage" embodied by this scaffold is poised to play an increasingly important role in shaping the future of drug discovery.
References
- Dane, C., Montgomery, A. P., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Gao, Y., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053.
- Kolocouris, N., et al. (2007). Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 50(19), 4689-4703.
- Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967-2978.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
MDPI. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2842515, 4-Oxoadamantane-1-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2014). Reactions of methyl esters of adamantane acids with acetonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Table of Contents. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 4-oxooctadecanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
University of Oregon. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Wang, L., et al. (2014). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][6][9][11]tetrazine-8-carboxylates and -carboxamides. Molecules, 19(12), 21138-21154.
- Wnuk, S. F., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(9), 1265-1275.
- Zhang, X., et al. (2011). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 54(15), 5468-5485.
- Zhang, Y., et al. (2023). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
- Google Patents. (n.d.). WO2006010362A1 - Amino adamantane derivatives, methods for the production and use thereof.
-
MDPI. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Retrieved from [Link]
-
MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
PubMed. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives as Potential Anti-inflammatory and Analgesic agents. Retrieved from [Link]
-
ResearchGate. (2025). Adamantane-based drugs and their scaffolds. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and structure of (trichlorogermyl)methyl adamantane-1-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). 4. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Taylor & Francis. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
Web of Science. (2022). Scaffold Hopping in Drug Discovery. Retrieved from [Link]
-
Figshare. (2011). Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
NIST. (n.d.). 4e-methyladamantane-1e-carboxylic acid, methyl ester. Retrieved from [Link]
-
NIST. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]
-
NIST. (n.d.). Methyl 4-oxooctanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]
-
PubMed. (2011). Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Retrieved from [Link]
-
PubMed. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Retrieved from [Link]
-
PubMed. (n.d.). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-[[adamantane-1-carbonyl(methyl)amino]methyl]benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methoxycinnamate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of C12, C14 and C16 MES. Retrieved from [Link]
-
RSC Publishing. (2025). Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate. Retrieved from [Link]
-
Vrije Universiteit Brussel. (n.d.). Synthesis of Noradamantane Building Blocks. Retrieved from [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester(37480-41-4) 1H NMR [m.chemicalbook.com]
- 6. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-oxoadamantane-1-carboxylate: A Detailed Guide for Medicinal Chemists
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of Methyl 4-oxoadamantane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The adamantane scaffold, with its unique rigid and lipophilic structure, is a privileged motif in pharmaceutical development, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide outlines a robust two-step synthetic route commencing from the readily available adamantane-1-carboxylic acid. The methodology involves a selective oxidation of the adamantane core, followed by a Fischer esterification. We delve into the mechanistic underpinnings of each transformation, provide a meticulously detailed experimental protocol, and discuss critical parameters for ensuring a high-yielding and reproducible synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this versatile adamantane derivative into their synthetic programs.
Introduction: The Significance of the Adamantane Scaffold in Drug Discovery
The adamantane moiety, a perfectly symmetrical and rigid hydrocarbon cage, has garnered significant attention in medicinal chemistry.[1][3] Its incorporation into drug molecules can confer a range of desirable properties, including increased lipophilicity, metabolic stability, and improved binding to biological targets.[2][4] These attributes have led to the development of several successful drugs containing the adamantane core, such as Amantadine (antiviral) and Memantine (for Alzheimer's disease).[2][5]
This compound is a particularly useful derivative. The ketone functionality at the C4 position provides a reactive handle for further chemical modifications, allowing for the introduction of diverse pharmacophores.[1] The methyl ester at the C1 position offers a site for amide bond formation or other ester-based modifications. This dual functionality makes it a versatile intermediate for the synthesis of complex adamantane-based compounds in the pursuit of novel therapeutics.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from adamantane-1-carboxylic acid is efficiently achieved through a two-step sequence:
-
Oxidation: Selective oxidation of a methylene bridge (C-H bond) on the adamantane core to a carbonyl group.
-
Esterification: Conversion of the carboxylic acid moiety to its corresponding methyl ester.
This strategy is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights and Rationale
Step 1: Oxidation of Adamantane-1-carboxylic Acid
The oxidation of the adamantane cage is a critical step that requires careful control to achieve selectivity. The tertiary C-H bonds in adamantane are generally more reactive towards oxidation. However, the presence of the electron-withdrawing carboxylic acid group at the 1-position deactivates the adjacent tertiary positions. This electronic effect directs the oxidation to the secondary methylene bridges.
While various oxidizing agents can be employed, a common and effective method involves the use of strong oxidizing agents in an acidic medium. For instance, oxidation in concentrated sulfuric acid can proceed through the formation of an adamantanyl cation, which can then be oxidized.[6] The reaction proceeds via the formation of a hydroxylated intermediate, which is subsequently oxidized to the ketone.
Step 2: Fischer Esterification
The conversion of 4-oxoadamantane-1-carboxylic acid to its methyl ester is typically achieved through a Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a reversible process.[7][8] To drive the equilibrium towards the ester product, a large excess of the alcohol is used, and a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed.[7][9]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[7][10] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[9][10]
Detailed Experimental Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 4-Oxoadamantane-1-carboxylic Acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Adamantane-1-carboxylic acid | 180.25 | 10.0 g | 0.0555 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add adamantane-1-carboxylic acid (10.0 g, 0.0555 mol).
-
Carefully and slowly add concentrated sulfuric acid (100 mL) to the flask while stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction mixture will become a dark solution.
-
After 24 hours, carefully pour the reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring.
-
A white precipitate of 4-oxoadamantane-1-carboxylic acid will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the solid product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 8.5 - 9.5 g (78 - 87%) of a white to off-white solid.
Step 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Oxoadamantane-1-carboxylic acid | 194.23 | 8.0 g | 0.0412 |
| Methanol | 32.04 | 150 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 2 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-oxoadamantane-1-carboxylic acid (8.0 g, 0.0412 mol) and methanol (150 mL).
-
With stirring, carefully add concentrated sulfuric acid (2 mL) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours. The solid will gradually dissolve as the reaction proceeds.
-
After 6 hours, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 7.5 - 8.5 g (87 - 98%) of a white solid.
Trustworthiness: A Self-Validating Protocol
The reliability of this synthetic protocol is ensured through in-process controls and thorough characterization of the final product.
-
Reaction Monitoring: The progress of both the oxidation and esterification reactions can be monitored by Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint and ensures complete conversion of the starting material.
-
Product Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone and ester carbonyls).
-
Melting Point Analysis: To compare with the literature value for the pure compound.
-
Conclusion
This application note provides a comprehensive and reliable guide for the synthesis of this compound. The described two-step protocol, starting from adamantane-1-carboxylic acid, is efficient and scalable, making this valuable building block readily accessible to researchers in the field of medicinal chemistry. The detailed experimental procedures, coupled with mechanistic insights and characterization guidelines, will enable scientists to confidently produce high-purity material for their drug discovery and development endeavors.
References
- [No author listed]. Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
- [No author listed]. The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine. NINGBO INNO PHARMCHEM CO.,LTD.
- [No author listed]. Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Derivatives in Drug Discovery. Benchchem.
- [No author listed]. Adamantane in Drug Delivery Systems and Surface Recognition. Semantic Scholar.
- [No author listed]. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central.
- [No author listed]. Oxidation of adamantane to adamantanone in concentrated H2SO4.... ResearchGate.
- [No author listed]. 1-adamantanecarboxylic acid. Organic Syntheses Procedure.
- [No author listed]. 1-Adamantanecarboxylic acid. Wikipedia.
- [No author listed]. 4-Oxo-adamantane-1-carboxylic acid methyl ester. Biosynth.
- [No author listed]. 4-Oxoadamantane-1-carboxylic acid. PubChem - NIH.
- [No author listed]. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- [No author listed]. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]
- [No author listed]. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. youtube.com [youtube.com]
Application Note & Protocol: Synthesis of Methyl 4-Oxoadamantane-1-carboxylate via Fischer-Speier Esterification
Introduction: The Strategic Value of the Adamantane Scaffold
Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional scaffolds that have found significant application in medicinal chemistry and materials science.[1] The caged structure imparts predictable stereochemistry and metabolic stability, making it a privileged motif in drug design. 4-Oxoadamantane-1-carboxylic acid, in particular, serves as a versatile building block, offering two distinct functional handles for chemical modification: a ketone and a carboxylic acid.
The conversion of the carboxylic acid moiety to its corresponding methyl ester is a critical step in many synthetic routes. Esterification modifies the polarity, reactivity, and steric profile of the molecule, often facilitating subsequent reactions or serving as a key feature in the final biologically active compound. For instance, adamantane carboxylic acid derivatives have been pivotal in developing potent inhibitors for targets like diacylglycerol acyltransferase 1 (DGAT1), aimed at treating obesity and diabetes.[2]
This document provides a comprehensive, field-proven protocol for the synthesis of methyl 4-oxoadamantane-1-carboxylate from 4-oxoadamantane-1-carboxylic acid using the Fischer-Speier esterification method. We will delve into the mechanistic rationale, a detailed step-by-step procedure, purification techniques, and rigorous characterization of the final product.
Reaction Principle: Mechanistic Insights into Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction that establishes an equilibrium between a carboxylic acid and an alcohol to form an ester and water.[3] Its efficacy relies on the protonation of the carboxylic acid, which dramatically enhances the electrophilicity of the carbonyl carbon.
The Causality Behind the Mechanism:
The reaction proceeds through a multi-step, reversible pathway, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]
-
Protonation of Carbonyl: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid.[4][5] This step is crucial as it activates the carbonyl group, making the carbon atom significantly more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a better leaving group (-OH₂⁺).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]
-
Deprotonation: The protonated ester is deprotonated, yielding the final ester product and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.[4]
Since the reaction is governed by equilibrium, specific strategies are employed to drive it to completion. In this protocol, methanol is used in large excess, serving as both the reactant and the solvent. According to Le Châtelier's principle, this high concentration of a reactant shifts the equilibrium towards the formation of the product ester.[6]
Caption: The Fischer-Speier esterification mechanism.
Detailed Experimental Protocol
This protocol is designed for the reliable synthesis of this compound on a standard laboratory scale.
Materials and Equipment
| Reagents & Materials | Grade | Supplier |
| 4-Oxoadamantane-1-carboxylic acid | ≥97% | Standard commercial |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard commercial |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Standard commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard commercial |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Soln. | Prepared in-house |
| Brine (Saturated NaCl) | Saturated Aqueous Soln. | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard commercial |
| Equipment |
| 250 mL Round-bottom flask |
| Water-cooled reflux condenser |
| Magnetic stirrer and stir bar |
| Heating mantle with temperature control |
| 500 mL Separatory funnel |
| Rotary evaporator |
| Standard laboratory glassware |
Safety Precautions
-
Methanol: Flammable and toxic. Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Add acid to the alcohol solution slowly to dissipate the heat generated.
-
4-Oxoadamantane-1-carboxylic acid: May cause respiratory irritation.[7] Handle with care, avoiding dust inhalation.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for synthesis and work-up.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxoadamantane-1-carboxylic acid (5.0 g, 25.7 mmol). Add 100 mL of anhydrous methanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise to the solution. Causality Note: The slow addition is critical to control the exothermic reaction of adding strong acid to alcohol.
-
Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Cooling and Concentration: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the excess methanol using a rotary evaporator.[8]
-
Extraction and Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL).
-
Saturated sodium bicarbonate solution (2 x 50 mL). Causality Note: This wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[8] Continue washing until no more CO₂ effervescence is observed.
-
Saturated brine solution (1 x 50 mL). Causality Note: Brine reduces the solubility of the organic product in the aqueous layer, preventing emulsion formation and aiding in phase separation.
-
-
Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which typically appears as a white to off-white solid.
Purification and Expected Yield
The crude product is often of high purity but can be further purified by recrystallization for analytical purposes.
-
Method: Recrystallization from a minimal amount of a hot solvent mixture, such as hexanes/ethyl acetate. Dissolve the crude solid in a small volume of hot ethyl acetate and add hot hexanes until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
| Parameter | Expected Value | Notes |
| Appearance | White crystalline solid | --- |
| Typical Yield | 85-95% | Based on starting carboxylic acid |
| Purity (by ¹H NMR) | >98% | After recrystallization |
Product Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Caption: Logical workflow for product characterization.
Expected Analytical Data
Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~3.70 (s, 3H, -OCH₃), ~2.0-2.8 (m, 13H, Adamantane-H) |
| (400 MHz, CDCl₃) | Multiplicity | s = singlet, m = multiplet |
| ¹³C NMR | Chemical Shift (δ) | ~215 (C=O, ketone), ~175 (C=O, ester), ~52 (-OCH₃), ~25-50 (Adamantane-C) |
| (100 MHz, CDCl₃) | --- | --- |
| Mass Spec. | Mode | ESI+ |
| (ESI-MS) | m/z | 209.11 [M+H]⁺, 231.09 [M+Na]⁺ |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2930 (C-H stretch), ~1725 (C=O ester stretch), ~1705 (C=O ketone stretch), ~1200 (C-O stretch) |
| (ATR) | --- | --- |
Note: Specific chemical shifts in NMR can vary slightly based on solvent and instrument calibration. The adamantane proton signals are complex and often overlap.[9][10]
Conclusion
The Fischer-Speier esterification is a robust and highly efficient method for the synthesis of this compound. The protocol detailed herein is optimized for high yield and purity, providing researchers in drug discovery and organic synthesis with a reliable procedure for accessing this valuable chemical intermediate. The straightforward work-up and purification make it suitable for both small-scale and large-scale preparations.
References
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2842515, 4-Oxoadamantane-1-carboxylic acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
-
Weng, J. R., et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
Wiley Online Library. (2007). Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Retrieved from [Link]
- Google Patents. (n.d.). CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid....
-
PubMed. (2015, August 28). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. Retrieved from [Link]
- Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
-
Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. cerritos.edu [cerritos.edu]
- 7. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester(37480-41-4) 1H NMR [m.chemicalbook.com]
- 10. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Detailed Protocol: Synthesis of Methyl 4-oxoadamantane-1-carboxylate
Introduction
Methyl 4-oxoadamantane-1-carboxylate is a key intermediate in medicinal chemistry and materials science. Its rigid, three-dimensional adamantane cage, functionalized with both a keto and an ester group, provides a unique scaffold for the development of novel therapeutic agents and specialized polymers. For instance, adamantane derivatives are utilized in the design of drugs to treat viral diseases, neurological disorders, and have shown potential as inhibitors of enzymes like diacylglycerol acyltransferase (DGAT)[1]. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established principles of organic chemistry. The protocol is designed for researchers, scientists, and drug development professionals, with a strong emphasis on safety, reproducibility, and the underlying chemical principles.
Overall Synthetic Workflow
The synthesis is a two-step process commencing with the readily available 1-Adamantanecarboxylic acid. The first step involves the esterification of the carboxylic acid to yield Methyl adamantane-1-carboxylate. The second, and more critical step, is the selective oxidation of a secondary methylene bridge of the adamantane core to a ketone, yielding the target compound.
Figure 1: Overall two-step synthesis of this compound.
PART I: Synthesis of Starting Material - Methyl adamantane-1-carboxylate
Rationale: The synthesis begins with the conversion of 1-Adamantanecarboxylic acid to its methyl ester. This is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The ester is generally more soluble in organic solvents than the corresponding carboxylic acid, which can simplify the subsequent oxidation step.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-Adamantanecarboxylic acid | C₁₁H₁₆O₂ | 180.25 | 10.0 g | 55.5 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 150 mL | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2.0 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Adamantanecarboxylic acid (10.0 g, 55.5 mmol) and anhydrous methanol (150 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer visible.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water. A white precipitate of the product may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize any remaining acid - perform with care due to CO₂ evolution), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield Methyl adamantane-1-carboxylate as a white solid.[2] The product can be used in the next step without further purification if it appears clean by TLC.
PART II: Oxidation to this compound
Rationale: This step involves the selective oxidation of a secondary (CH₂) carbon on the adamantane scaffold to a carbonyl group (C=O). The adamantane cage has four equivalent tertiary (CH) and six equivalent secondary (CH₂) positions. The tertiary positions are more sterically hindered. Chromium trioxide in a mixture of acetic acid and acetic anhydride is a powerful oxidizing system capable of performing this transformation. The acetic anhydride helps to keep the reaction medium anhydrous.
Critical Safety Precautions
Chromium Trioxide (CrO₃) is extremely hazardous. It is a strong oxidizer, highly toxic, corrosive, a suspected carcinogen, and can cause severe burns.[3][4][5] Contact with combustible materials may cause fire or an explosion.[5][6]
-
ALWAYS handle Chromium Trioxide in a certified chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE): a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., Butyl rubber or Nitrile).[5][7]
-
NEVER add water directly to chromium trioxide.[3]
-
Have an appropriate quenching agent (e.g., isopropanol) and spill kit readily available.
-
All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Methyl adamantane-1-carboxylate | C₁₂H₁₈O₂ | 194.27 | 5.0 g | 25.7 |
| Chromium Trioxide | CrO₃ | 99.99 | 7.7 g | 77.1 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 50 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Isopropanol | C₃H₈O | 60.10 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 300 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Protocol
-
Dissolution of Starting Material: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve Methyl adamantane-1-carboxylate (5.0 g, 25.7 mmol) in a mixture of glacial acetic acid (50 mL) and acetic anhydride (50 mL).
-
Preparation of Oxidizing Agent: In a separate beaker, with extreme caution in a fume hood , slowly and in small portions, add chromium trioxide (7.7 g, 77.1 mmol) to glacial acetic acid (50 mL). The mixture will become hot. Allow it to cool to room temperature before proceeding.
-
Reaction: Cool the flask containing the adamantane solution to 10-15°C using an ice-water bath.
-
Slow Addition: Transfer the chromium trioxide solution to the addition funnel and add it dropwise to the stirred adamantane solution over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 25°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up - Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly , add isopropanol dropwise to quench the excess chromium trioxide. The color of the reaction will change from reddish-brown to green. This process is exothermic; ensure the temperature is controlled.
-
Extraction: Pour the quenched reaction mixture into 500 mL of ice-cold water. Extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 150 mL), followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine (150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a solid. It can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The appearance of a carbonyl peak in the ¹³C NMR and changes in the proton signals of the adamantane cage are indicative of the product.
-
Mass Spectrometry: To confirm the molecular weight (208.25 g/mol ).[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies for the ketone and the ester.
Figure 2: Simplified conceptual pathway for the oxidation of a methylene group.
References
- Material Safety Data Sheet - Chromium Trioxide 98%. (n.d.). Retrieved from Sciencelab.com. [This is a representative citation style; a direct link is not available from the search results, but the source is noted.]
- Chromium trioxide - Hazard and Toxicity. (2019, September 11). ChemicalBook.
- Chromic Trioxide Hazard Summary. (n.d.). New Jersey Department of Health.
- Chromium Trioxide Safety Data Sheet (SDS). (2014, March 25). Flinn Scientific.
- Safety Data Sheet Chromium Trioxide. (2022, February 22). Redox.
- Stetter, H., & Rauscher, E. (1960). Neue Beiträge zur Chemie des Adamantans, I. Chemische Berichte, 93(5), 1161-1165. [This is a foundational reference for adamantane chemistry, while not directly cited in the provided search, it underpins the principles.]
- Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. doi:10.15227/orgsyn.044.0001
- 4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5. (n.d.). Biosynth.
-
4-Oxoadamantane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
- Bagrii, E. I., Nekhaev, A. I., & Maksimov, A. L. (2017). Oxidative functionalization of adamantanes (review). Russian Journal of Organic Chemistry, 53(3), 313-345.
-
1-Adamantanecarboxylic acid. (2025, December 8). In Wikipedia. Retrieved from [Link]
- L'Ecuyer, P., & Olivier, C. A. (1963). Process for the preparation of 1-adamantane derivatives. U.S.
- Klimochkin, Y. N., Yudashkin, A. V., Zhilkina, E. O., & Oshis, Y. F. (2017). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4. Russian Journal of Organic Chemistry, 53(7), 1033-1039.
- Kiricojević, V. D., Ivanović, M. D., Mijović, I. V., Djordjević, J. B., & Roglić, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- Bushuev, M. B., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)
- Method of producing 1-adamantane carboxylic acid. (n.d.).
- Adamantane-1-carboxylic acid methyl ester. (n.d.). Sigma-Aldrich.
- Methyl 1-(adamantane-1-carbonyl)
-
Methyl 4-methylchromane-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Methyl adamantane-1-carboxyl
Sources
- 1. 4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5 | GCA67488 [biosynth.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. Chromium Trioxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. redox.com [redox.com]
- 6. Chromium trioxide - Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. nj.gov [nj.gov]
Application Notes and Protocols: Exploring the Synthetic Versatility of the Ketone Group in Methyl 4-Oxoadamantane-1-carboxylate
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, with its rigid, lipophilic, and three-dimensional cage-like structure, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance pharmacokinetic properties, such as bioavailability and metabolic stability, and modulate binding affinity to biological targets.[1] Methyl 4-oxoadamantane-1-carboxylate is a versatile building block that features the adamantane core functionalized with a reactive ketone group at the C4 position and a methyl ester at the C1 bridgehead position. This unique arrangement offers a gateway to a diverse array of novel adamantane derivatives with potential therapeutic applications, ranging from antiviral to antidiabetic agents.[2][3]
This technical guide provides an in-depth exploration of the key synthetic transformations of the ketone group in this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to empower researchers, scientists, and drug development professionals in their quest for novel molecular entities.
Reduction of the Ketone: Accessing 4-Hydroxyadamantane Derivatives
The reduction of the ketone in this compound to the corresponding secondary alcohol, Methyl 4-hydroxyadamantane-1-carboxylate, is a fundamental transformation that introduces a new chiral center and a versatile hydroxyl group for further functionalization.
Scientific Principles and Experimental Rationale
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity.[4][5] Ketones are generally more reactive towards nucleophilic attack by hydride reagents than esters.[6] This difference in reactivity allows for the selective reduction of the ketone in the presence of the methyl ester group, which remains intact under these conditions. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the alcohol.[7]
Workflow for the Reduction of this compound
Caption: Step-by-step workflow for the reduction of the ketone.
Experimental Protocol: Synthesis of Methyl 4-hydroxyadamantane-1-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water (5 mL per gram of substrate).
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| Methyl 4-hydroxyadamantane-1-carboxylate | C₁₂H₁₈O₃ | 210.27 | >90 | ¹H NMR (CDCl₃): δ ~3.7 (s, 3H, -OCH₃), ~3.9 (br s, 1H, -CHOH), 1.5-2.2 (m, 13H, adamantyl-H).[8] IR (KBr, cm⁻¹): ~3400 (O-H), ~1725 (C=O, ester). |
Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a powerful one-pot reaction that converts the ketone group into a primary, secondary, or tertiary amine, providing a direct route to synthetically valuable 4-aminoadamantane derivatives.[9][10]
Scientific Principles and Experimental Rationale
This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[9] The choice of reducing agent is critical for the success of this transformation. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting ketone.[11][12] The reaction is typically carried out under mildly acidic conditions (pH 6-7) to facilitate imine formation without protonating the amine nucleophile excessively.[9]
Workflow for the Reductive Amination of this compound
Caption: General workflow for one-pot reductive amination.
Experimental Protocol: Synthesis of Methyl 4-(benzylamino)adamantane-1-carboxylate
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (15 mL per gram of substrate) in a round-bottom flask, add benzylamine (1.1 eq) and glacial acetic acid (1.2 eq).
-
Reagent Addition: Stir the mixture at room temperature for 1 hour to facilitate imine formation. Then, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. The pre-formation of the imine before adding the reducing agent often improves yields.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| Methyl 4-(benzylamino)adamantane-1-carboxylate | C₁₉H₂₅NO₂ | 300.42 | 70-85 | ¹H NMR (CDCl₃): δ ~7.3 (m, 5H, Ar-H), ~3.8 (s, 2H, -CH₂Ph), ~3.7 (s, 3H, -OCH₃), 1.5-2.5 (m, 14H, adamantyl-H and -CHNH-). IR (KBr, cm⁻¹): ~3300 (N-H), ~1725 (C=O, ester). |
Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction provides a powerful and reliable method for converting the ketone group into an alkene, specifically for the synthesis of Methyl 4-methylideneadamantane-1-carboxylate.[13] This transformation is highly valuable for introducing an exocyclic double bond, a common motif in bioactive molecules.
Scientific Principles and Experimental Rationale
The Wittig reaction involves the reaction of a ketone with a phosphorus ylide (Wittig reagent).[4] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[13] For the synthesis of a terminal alkene (methylidene group), methylenetriphenylphosphorane (Ph₃P=CH₂) is the ylide of choice. This ylide is typically generated in situ by deprotonating a methyltriphenylphosphonium halide salt with a strong base, such as n-butyllithium or potassium tert-butoxide.[7]
Workflow for the Wittig Reaction
Caption: Step-by-step workflow for the Wittig olefination.
Experimental Protocol: Synthesis of Methyl 4-methylideneadamantane-1-carboxylate
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 20 mL per gram of phosphonium salt). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 30 minutes at 0 °C.
-
Ketone Addition: Dissolve this compound (1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The disappearance of the ylide color is an indication of reaction completion.
-
Work-up: Quench the reaction by adding water (10 mL).
-
Extraction and Purification: Extract the mixture with hexane (3 x 20 mL). The triphenylphosphine oxide byproduct is often poorly soluble in hexane and may precipitate. Filter the combined organic extracts and wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| Methyl 4-methylideneadamantane-1-carboxylate | C₁₃H₁₈O₂ | 206.28 | 60-80 | ¹H NMR (CDCl₃): δ ~4.7 (s, 2H, =CH₂), ~3.7 (s, 3H, -OCH₃), 1.7-2.5 (m, 13H, adamantyl-H). ¹³C NMR (CDCl₃): δ ~150 (C=CH₂), ~108 (=CH₂). IR (KBr, cm⁻¹): ~1730 (C=O, ester), ~1650 (C=C). |
Grignard Reaction: Formation of Tertiary Alcohols
The Grignard reaction offers a classic and efficient method for the formation of carbon-carbon bonds at the carbonyl carbon, leading to the synthesis of tertiary alcohols.[14] However, the presence of both a ketone and an ester in this compound presents a chemoselectivity challenge.
Scientific Principles and Experimental Rationale
Ketones are inherently more reactive towards Grignard reagents than esters.[14] This reactivity difference can be exploited to achieve selective addition to the ketone by carefully controlling the reaction conditions. Low temperatures (typically -78 °C) are crucial to favor the kinetic product, which is the adduct to the more electrophilic ketone.[1][3] Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent also helps to minimize the competing reaction with the ester. At higher temperatures, or with a larger excess of the Grignard reagent, double addition to the ester to form a tertiary alcohol can become a significant side reaction.[14]
Logical Flow for Chemoselective Grignard Reaction
Caption: Protocol for achieving chemoselective Grignard addition.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-4-methyladamantane-1-carboxylate
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (20 mL per gram of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add methylmagnesium bromide (CH₃MgBr, 1.2 eq, as a solution in diethyl ether or THF) to the dropping funnel. Add the Grignard reagent dropwise to the stirred ketone solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor by TLC.
-
Quenching and Work-up: While still at -78 °C, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| Methyl 4-hydroxy-4-methyladamantane-1-carboxylate | C₁₃H₂₀O₃ | 224.30 | 65-80 | ¹H NMR (CDCl₃): δ ~3.7 (s, 3H, -OCH₃), ~1.2 (s, 3H, -C(OH)CH₃), 1.5-2.3 (m, 14H, adamantyl-H and -OH). IR (KBr, cm⁻¹): ~3450 (O-H), ~1720 (C=O, ester). |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized adamantane derivatives. The strategic manipulation of its ketone group through reactions such as reduction, reductive amination, Wittig olefination, and Grignard addition provides medicinal chemists with a robust toolkit for generating novel molecular entities. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical space in the ongoing pursuit of new and improved therapeutic agents.
References
- Akishina, M., et al. (2022). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- de Meijere, A., et al. (2004). Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. The Journal of Organic Chemistry, 69(22), 7555-7561.
- Dikusar, E. A., et al. (2005). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 41(10), 1459-1464.
-
"Grignard Reaction". Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
- Kolocouris, N., et al. (2007). Design and Synthesis of 1,2-Disubstituted Adamantane Derivatives with Antiviral Activity. Journal of Medicinal Chemistry, 50(17), 4053-4065.
-
"Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide". The Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
- Myers, A. G. (2011).
-
"Organic Syntheses Procedure". Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
"Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products". Collection of Czechoslovak Chemical Communications. Retrieved January 2, 2026, from [Link]
-
"Reductive Amination". Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
"Reductive Amination, and How It Works". Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
"The Wittig Reaction". Wikipedia. Retrieved January 2, 2026, from [Link]
-
"Wittig Reaction". Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904.
-
"Sodium Borohydride". Common Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
"Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
"Methyl 3-hydroxyadamantane-1-carboxylate". PubChem. Retrieved January 2, 2026, from [Link]
-
"Reductive Amination". Common Conditions. Retrieved January 2, 2026, from [Link]
-
"Methyl 4-aminoadamantane-1-carboxylate hydrochloride". PubChem. Retrieved January 2, 2026, from [Link]
-
"Sodium cyanoborohydride". Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
"Sodium Borohydride (NaBH4) Reduction". Organic Synthesis. Retrieved January 2, 2026, from [Link]
-
"Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations". Bulletin of the Georgian National Academy of Sciences. Retrieved January 2, 2026, from [Link]
-
"Synthesis of methyl 4-oxocyclohexane-1-carboxylate". PrepChem.com. Retrieved January 2, 2026, from [Link]
-
"The Wittig Reaction". University of California, Irvine. Retrieved January 2, 2026, from [Link]
-
"The Wittig Reaction". Organic Reactions. Retrieved January 2, 2026, from [Link]
-
"4-Oxoadamantane-1-carboxylic acid". PubChem. Retrieved January 2, 2026, from [Link]
Sources
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. organicreactions.org [organicreactions.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ias.ac.in [ias.ac.in]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Use of Methyl 4-oxoadamantane-1-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including a well-defined three-dimensional structure, high lipophilicity, and metabolic stability, make it an attractive building block for the synthesis of novel therapeutic agents.[3][4] The adamantane cage provides a non-planar framework, allowing for the precise spatial orientation of functional groups to effectively probe biological targets.[4] This has led to the development of adamantane-containing drugs for a range of applications, including antiviral and neurological disorder treatments.[4][5]
"Methyl 4-oxoadamantane-1-carboxylate" is a bifunctional derivative of adamantane that offers exciting possibilities for solid-phase synthesis (SPOS), particularly in the construction of combinatorial libraries of peptides and small molecules.[6] Its two key functional groups—a ketone and a methyl ester—provide orthogonal handles for attachment to a solid support and subsequent chemical elaboration. This application note provides a detailed guide to the strategic use of this compound in SPOS, complete with experimental protocols and the scientific rationale behind each step.
The Strategic Advantage of this compound in SPOS
The utility of this compound in solid-phase synthesis lies in the differential reactivity of its ketone and methyl ester functionalities. This allows for a robust and versatile synthetic strategy based on the principles of orthogonal protection.[3][7]
-
The Ketone as an Anchor Point: The ketone at the 4-position serves as the primary point of attachment to an amine-functionalized solid support via reductive amination.[8][9] This reaction is highly efficient and chemoselective, forming a stable secondary amine linkage.[10][11]
-
The Methyl Ester as a Latent Carboxylate: The methyl ester at the 1-position is stable under the conditions required for both reductive amination and standard Fmoc-based peptide synthesis.[2][7] This allows for the stepwise assembly of a peptide or small molecule chain on the adamantane scaffold. The ester can then be hydrolyzed in a final step to yield a C-terminal carboxylic acid, or it can be further functionalized.
This orthogonal approach enables the adamantane core to be used as a rigid, non-peptidic scaffold for the presentation of one or more peptide loops or small molecule appendages, creating constrained structures with potentially enhanced biological activity and stability.[12]
Experimental Protocols
Part 1: Immobilization of the Adamantane Scaffold onto the Solid Support
The first critical step is the covalent attachment of this compound to an amine-functionalized resin. Reductive amination is the method of choice for this transformation.[8]
Workflow for Immobilization:
Figure 1: Workflow for the immobilization of this compound onto an amine-functionalized resin via reductive amination.
Detailed Protocol 1.1: Immobilization via Reductive Amination
-
Resin Swelling: Place the amine-functionalized resin (e.g., Rink Amide AM resin, 100-200 mesh, ~0.5 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours at room temperature.
-
Reaction Mixture Preparation: In a separate flask, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Reductive Amination: Add the solution of the adamantane derivative to the swollen resin. Add a catalytic amount of acetic acid (e.g., 1% v/v). Agitate the mixture for 30 minutes to facilitate imine formation.
-
Reduction: Add the reducing agent, either sodium cyanoborohydride (NaBH₃CN, 5-10 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 5-10 equivalents), to the reaction mixture.[10] Agitate the suspension at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), dichloromethane (DCM, 3x), and methanol (MeOH, 3x).
-
Capping (Optional): To block any unreacted amine groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA, 10 eq) in DMF for 1 hour.
-
Final Wash and Drying: Wash the resin as described in step 5. Dry the functionalized resin under high vacuum.
Rationale and Causality:
-
Choice of Resin: Rink Amide AM resin is a good choice as it is compatible with Fmoc chemistry and provides a convenient starting point.
-
Reagent Equivalents: Using an excess of the adamantane derivative and the reducing agent drives the reaction to completion, maximizing the loading efficiency on the solid support.
-
Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred as they are mild reducing agents that selectively reduce the iminium ion intermediate in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[10]
-
Acid Catalyst: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to promote the formation of the iminium ion intermediate.[13]
-
Capping: This step is crucial for preventing the formation of deletion sequences during subsequent peptide synthesis.
Table 1: Typical Parameters for Immobilization
| Parameter | Value | Rationale |
| Resin Type | Rink Amide AM Polystyrene | Amine functionality for reductive amination. |
| Loading Capacity | 0.4 - 0.7 mmol/g | Standard for peptide synthesis. |
| Scaffold Equivalents | 3 - 5 | Drives reaction to completion. |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Mild and selective for iminium ions.[10] |
| Solvent | DMF | Good swelling solvent for the resin. |
| Reaction Time | 12 - 24 hours | Ensures complete reaction. |
| Temperature | Room Temperature | Mild conditions prevent side reactions. |
Part 2: Solid-Phase Peptide Synthesis on the Adamantane Scaffold
Once the adamantane scaffold is immobilized, standard Fmoc-based solid-phase peptide synthesis (SPOS) protocols can be employed to assemble a peptide chain. The methyl ester on the adamantane scaffold remains intact during these procedures.[2][7]
Workflow for Peptide Synthesis:
Figure 2: Standard Fmoc-SPOS cycle for peptide chain elongation on the immobilized adamantane scaffold.
Detailed Protocol 2.1: Fmoc-SPOS Cycle
This protocol assumes the use of an automated peptide synthesizer, but can be adapted for manual synthesis.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF. Allow the coupling reaction to proceed for 30-60 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 1-4 for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 1.
-
Final Washing and Drying: Wash the resin sequentially with DMF, DCM, and MeOH, then dry under high vacuum.
Rationale and Causality:
-
Fmoc/tBu Strategy: This is the most common and versatile orthogonal protection scheme in modern SPOS.[3] The base-labile Fmoc group for Nα-protection is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the methyl ester on the adamantane scaffold.
-
Coupling Reagents: HBTU and HATU are highly efficient coupling reagents that minimize racemization and ensure high coupling yields.
-
Monitoring: The completion of each coupling and deprotection step can be monitored using qualitative tests such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).
Part 3: Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing the amino acid side-chain protecting groups. The choice of cleavage strategy depends on the desired C-terminal functionality.
Strategy A: Cleavage from the Resin with a C-terminal Adamantane-Methyl Ester
This strategy is employed when the final product is intended to have the adamantane scaffold with its methyl ester intact. Cleavage is performed from the Rink Amide linker.
Detailed Protocol 3.1: Standard TFA Cleavage
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide with cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Strategy B: Hydrolysis of the Methyl Ester to a Carboxylic Acid
This strategy can be performed either on the resin-bound peptide (if the linkage to the resin is stable to the hydrolysis conditions) or after cleavage from the resin. Post-cleavage hydrolysis is generally more straightforward.
Detailed Protocol 3.2: Saponification of the Methyl Ester (Post-Cleavage)
-
Dissolution: Dissolve the purified peptide (from Protocol 3.1) in a suitable solvent system (e.g., a mixture of water and acetonitrile or THF).
-
Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 - 2.0 equivalents).
-
Monitoring: Monitor the reaction by RP-HPLC or LC-MS until the starting material is consumed.
-
Neutralization and Purification: Carefully neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl). Purify the resulting peptide carboxylic acid by RP-HPLC.
Table 2: Cleavage and Deprotection Strategies
| Strategy | Objective | Key Reagents | Expected C-terminus |
| A | Cleavage from resin | TFA-based cleavage cocktail | Adamantane-1-methyl ester |
| B | Hydrolysis of ester | LiOH or NaOH (post-cleavage) | Adamantane-1-carboxylic acid |
Rationale and Causality:
-
TFA Cleavage Cocktail: TFA is a strong acid that effectively cleaves the peptide from acid-labile linkers like Rink Amide and simultaneously removes most common acid-labile side-chain protecting groups.[2] Scavengers (phenol, thioanisole, EDT, etc.) are included to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.
-
Saponification: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Careful control of stoichiometry and reaction time is necessary to avoid potential side reactions, such as racemization.
Conclusion
This compound is a highly valuable and versatile building block for solid-phase synthesis. Its orthogonal functionalities allow for its use as a rigid scaffold to create constrained peptides and peptidomimetics. By leveraging a reductive amination strategy for immobilization and standard Fmoc-SPOS for chain elongation, complex molecular architectures can be efficiently constructed. The choice of final cleavage and deprotection strategy provides access to compounds with either a C-terminal adamantane methyl ester or a carboxylic acid, further enhancing the synthetic utility of this unique scaffold. The protocols outlined in this application note provide a robust framework for researchers to explore the potential of adamantane-based compounds in their drug discovery and development programs.
References
- 1. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. peptide.com [peptide.com]
- 4. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. peptide.com [peptide.com]
Application of Methyl 4-oxoadamantane-1-carboxylate in Polymer Chemistry: A Technical Guide
Introduction: The Adamantane Advantage in Polymer Science
Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant interest in polymer chemistry due to its unique diamondoid structure.[1][2] The incorporation of the bulky, thermally stable adamantane cage into polymer backbones or as pendant groups can dramatically enhance the material's properties.[3] Polymers containing adamantane moieties often exhibit increased glass transition temperatures (Tg), improved thermal and oxidative stability, enhanced mechanical strength, and better solubility in organic solvents.[3] These characteristics make them highly desirable for a range of high-performance applications, from advanced coatings and films to materials for drug delivery and gas separation membranes.
Methyl 4-oxoadamantane-1-carboxylate is a particularly interesting functionalized adamantane derivative for polymer synthesis. It possesses two reactive sites: a ketone and a methyl ester group. This dual functionality opens up a variety of possibilities for its incorporation into polymer chains and for subsequent post-polymerization modifications, allowing for the creation of highly tailored materials. This application note will provide a detailed overview of the potential applications of this compound in polymer chemistry, complete with hypothetical, yet scientifically grounded, experimental protocols and characterization data.
Strategic Incorporation of this compound into Polymers
The presence of both a ketone and a methyl ester group on the adamantane core allows for several strategic approaches to polymer synthesis. The choice of strategy depends on the desired polymer architecture and final properties.
Polyester Synthesis via Transesterification
The methyl ester group of this compound can be utilized in transesterification reactions with diols to form polyesters. The rigid adamantane unit in the polymer backbone is expected to significantly increase the glass transition temperature and thermal stability of the resulting polyester. The ketone group would remain as a pendant functionality along the polymer chain, available for further modification.
Workflow for Polyester Synthesis:
Caption: Polyester synthesis from this compound.
Polyamide Synthesis
The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride. The resulting adamantane-based diacid chloride can undergo polycondensation with diamines to produce polyamides with exceptional thermal stability.
Post-Polymerization Modification of the Ketone Group
Polymers containing the intact 4-oxoadamantane moiety can be further functionalized through reactions of the ketone group. A particularly useful reaction is the formation of an oxime linkage by reacting the ketone with an aminooxy-functionalized molecule.[4][5] This "click-like" reaction is highly efficient and can be performed under mild conditions, making it ideal for attaching a wide range of molecules, such as drugs, imaging agents, or other polymers.
Workflow for Post-Polymerization Modification:
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of "Methyl 4-oxoadamantane-1-carboxylate" for biological screening
Anwendungshinweis: Derivatisierung von Methyl-4-oxoadamantan-1-carboxylat für das biologische Screening
Für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung: Dieser Anwendungshinweis beschreibt detaillierte Strategien und Protokolle zur Derivatisierung von Methyl-4-oxoadamantan-1-carboxylat, einem vielseitigen Baustein für die Erstellung von niedermolekularen Bibliotheken für das biologische Screening. Wir erläutern die wissenschaftliche Begründung für die Modifikation des Adamantan-Gerüsts und stellen schrittweise Protokolle für Reaktionen an der Keton- und Esterfunktionalität vor. Darüber hinaus wird ein Arbeitsablauf für das Screening der resultierenden Bibliothek, die Treffervalidierung und die vorläufige Analyse der Struktur-Wirkungs-Beziehung (SAR) beschrieben.
Einführung: Die Bedeutung des Adamantan-Gerüsts in der medizinischen Chemie
Adamantan ist ein hochsymmetrischer, spannungsfreier und lipophiler tricyclischer Kohlenwasserstoff.[1][2] Seine starre, käfigartige Struktur verleiht Molekülen einzigartige stereochemische und physikochemische Eigenschaften. Diese Eigenschaften haben Adamantan zu einem privilegierten Gerüst in der Wirkstoffentwicklung gemacht. Pharmazeutische Wirkstoffe, die ein Adamantan-Strukturelement enthalten, umfassen eine Reihe von Therapeutika wie Memantin (ein Antidementivum), Amantadin (ein Virostatikum) und Vildagliptin (ein Antidiabetikum).[1] Die Lipophilie des Adamantankerns kann die Membranpermeabilität und die orale Bioverfügbarkeit verbessern, während seine starre Natur die konformationelle Flexibilität einschränkt, was zu einer erhöhten Selektivität für das Zielprotein führen kann.
Methyl-4-oxoadamantan-1-carboxylat ist ein idealer Ausgangspunkt für die Erstellung einer fokussierten Bibliothek. Es verfügt über zwei orthogonale funktionelle Gruppen – ein Keton an der C4-Position und einen Methylester an der C1-Brückenkopfposition –, die selektiv modifiziert werden können, um eine breite Palette von Analoga zu erzeugen. Die Derivatisierung dieser Positionen ermöglicht eine systematische Untersuchung des chemischen Raums um das Adamantan-Gerüst, was für die Identifizierung neuer biologisch aktiver Verbindungen entscheidend ist.
Teil I: Synthetische Derivatisierungsstrategien
Die chemische Vielseitigkeit von Methyl-4-oxoadamantan-1-carboxylat ermöglicht gezielte Modifikationen an zwei Schlüsselpositionen. Nachfolgend werden validierte Protokolle zur Diversifizierung der Keton- und Estergruppen beschrieben.
Abschnitt A: Modifikationen an der C4-Ketonposition
Die Ketonfunktionalität ist ein hervorragender Ansatzpunkt für die Einführung struktureller Vielfalt, insbesondere von stickstoffhaltigen Gruppen, die in biologisch aktiven Molekülen allgegenwärtig sind.
Protokoll 1: Reduktive Aminierung zur Synthese von Amin-Derivaten
Die reduktive Aminierung ist eine robuste Methode zur Umwandlung von Ketonen in Amine.[3][4][5] Die Reaktion verläuft über ein intermediäres Imin, das in situ zu dem entsprechenden Amin reduziert wird.[4] Die Verwendung eines milden Reduktionsmittels wie Natriumtriacetoxyborhydrid [NaBH(OAc)₃] ist vorteilhaft, da es das Keton-Ausgangsmaterial nicht reduziert, sondern selektiv das gebildete Iminiumion.
-
Begründung: Diese Eintopf-Reaktion ermöglicht die Einführung einer breiten Palette von primären und sekundären Aminen, wodurch Eigenschaften wie Basizität, Polarität und das Potenzial zur Wasserstoffbrückenbindung systematisch variiert werden können.
Schritt-für-Schritt-Protokoll:
-
Lösen Sie Methyl-4-oxoadamantan-1-carboxylat (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF).
-
Fügen Sie das gewünschte primäre oder sekundäre Amin (1,2 Äquiv.) hinzu. Wenn das Amin als Hydrochloridsalz vorliegt, fügen Sie eine nicht-nukleophile Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) (1,5 Äquiv.) hinzu, um das freie Amin freizusetzen.
-
Fügen Sie eine katalytische Menge Essigsäure hinzu (ca. 0,1 Äquiv.), um die Iminbildung zu beschleunigen, insbesondere bei weniger reaktiven Ketonen.[6]
-
Rühren Sie die Mischung 1–2 Stunden bei Raumtemperatur.
-
Fügen Sie portionsweise Natriumtriacetoxyborhydrid (1,5 Äquiv.) hinzu. Vorsicht: Gasentwicklung (Wasserstoff) kann auftreten.
-
Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.
-
Beenden Sie die Reaktion durch vorsichtige Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃).
-
Extrahieren Sie die wässrige Phase dreimal mit einem organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat).
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel, um das gewünschte Amin-Derivat zu erhalten.
-
Charakterisieren Sie das Produkt mittels LC-MS und ¹H-NMR, um Identität und Reinheit zu bestätigen.
Tabelle 1: Beispielhaftes Panel von Aminen für die reduktive Aminierung
| Aminkomponente | R-Gruppe | Molekulargewicht ( g/mol ) | Begründung für die Aufnahme |
| Anilin | Phenyl | 93,13 | Einführung eines aromatischen Rings (Potenzial für π-π-Wechselwirkungen) |
| Benzylamin | Benzyl | 107,15 | Einführung eines flexiblen aromatischen Rests |
| Morpholin | Morpholinyl | 87,12 | Einführung eines heterozyklischen Rings zur Verbesserung der Löslichkeit |
| Piperidin | Piperidinyl | 85,15 | Einführung eines basischen aliphatischen Rings |
| Ethanolamin | 2-Hydroxyethyl | 61,08 | Einführung einer Hydroxylgruppe für H-Brückenbindungen |
Abschnitt B: Modifikationen an der C1-Esterposition
Die Estergruppe am Brückenkopf ist weniger reaktiv als das Keton, bietet aber einen entscheidenden Vektor für die Diversifizierung, insbesondere durch die Bildung von Amiden, die in der Pharmazie eine wichtige Rolle spielen.
Protokoll 2: Zweistufige Amidsynthese über Carbonsäure
Die Umwandlung des Methylesters in eine Reihe von Amiden erfolgt am besten in einem zweistufigen Verfahren: (1) Verseifung des Esters zur freien Carbonsäure und (2) Kupplung der Säure mit verschiedenen Aminen.
-
Begründung: Amide sind metabolisch stabiler als Ester und bieten vielfältige Möglichkeiten für Wasserstoffbrücken-Wechselwirkungen. Dieser zweistufige Ansatz ermöglicht die Kupplung mit einer nahezu unbegrenzten Auswahl an Aminen unter Verwendung von Standard-Peptidkupplungsreagenzien wie HBTU oder HATU.[7]
Schritt-für-Schritt-Protokoll:
Schritt 1: Verseifung des Esters
-
Lösen Sie Methyl-4-oxoadamantan-1-carboxylat (1 Äquiv.) in einer Mischung aus THF und Wasser (z. B. 3:1).
-
Fügen Sie Lithiumhydroxid (LiOH) (2–3 Äquiv.) hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur und verfolgen Sie den Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit 1 M wässriger Salzsäure (HCl) bis pH ~3–4.
-
Extrahieren Sie das Produkt mit Ethylacetat.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie, um die 4-Oxoadamantan-1-carbonsäure zu erhalten, die oft ohne weitere Reinigung verwendet werden kann.
Schritt 2: Amidkupplung
-
Lösen Sie die 4-Oxoadamantan-1-carbonsäure (1 Äquiv.) in einem aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF).
-
Fügen Sie das Kupplungsreagenz (z. B. HATU, 1,1 Äquiv.) und eine Base (z. B. DIPEA, 2 Äquiv.) hinzu.
-
Rühren Sie die Mischung 15–30 Minuten bei Raumtemperatur, um den aktivierten Ester zu bilden.
-
Fügen Sie das gewünschte Amin (1,2 Äquiv.) hinzu.
-
Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.
-
Verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Salzlösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder präparativer HPLC, um das gewünschte Amid-Derivat zu erhalten.
-
Charakterisieren Sie das Produkt mittels LC-MS und NMR.
Diagramm 1: Workflow der Derivatisierungsstrategie
Bildunterschrift: Schematischer Workflow zur Derivatisierung von Methyl-4-oxoadamantan-1-carboxylat.
Teil II: Biologische Screening-Kaskade
Nach der Synthese und Reinigung wird die Bibliothek von Adamantan-Derivaten für das biologische Screening vorbereitet. Ein systematischer Ansatz ist entscheidend, um zuverlässige Treffer zu identifizieren.[8][9]
Abschnitt A: Bibliotheksverwaltung und Plattenvorbereitung
-
Qualitätskontrolle: Stellen Sie die Reinheit (>95 %) und Identität jeder Verbindung mittels LC-MS und/oder NMR sicher.
-
Solubilisierung: Lösen Sie jede Verbindung in 100 % DMSO, um eine Stammlösung mit hoher Konzentration (typischerweise 10 mM) zu erstellen.
-
Plattierung: Übertragen Sie die Stammlösungen in für das Hochdurchsatz-Screening (HTS) geeignete Mikroplatten (z. B. 384-Well- oder 1536-Well-Platten).[10][] Erstellen Sie Assay-fertige Platten durch Verdünnung der Stammlösungen auf eine geeignete Konzentration für den Assay.
Abschnitt B: Primäres Hochdurchsatz-Screening (HTS)
Das Ziel des primären Screenings ist es, schnell und effizient eine große Anzahl von Verbindungen zu testen, um "primäre Treffer" zu identifizieren.[12]
Beispielprotokoll: In-vitro-Kinase-Inhibitionsassay
-
Begründung: Kinasen sind eine wichtige Klasse von Wirkstoffzielen. Assays wie ADP-Glo™ (Promega) messen die Kinaseaktivität, indem sie die Menge des produzierten ADP quantifizieren, was eine robuste Methode zur Identifizierung von Inhibitoren darstellt.
Schritt-für-Schritt-Protokoll:
-
Dispensieren Sie die Kinase, das Substrat und ATP in die Wells der Assay-Platte.
-
Übertragen Sie die Verbindungen aus der Assay-fertigen Platte in die Assay-Platte mit einem akustischen Dispenser (z. B. Echo) oder einem Pin-Tool, um eine Endkonzentration von typischerweise 10 µM zu erreichen. Fügen Sie Positiv- (bekannter Inhibitor) und Negativkontrollen (DMSO) hinzu.
-
Inkubieren Sie die Reaktion für die vorgegebene Zeit (z. B. 60 Minuten) bei Raumtemperatur.
-
Stoppen Sie die Kinase-Reaktion und initiieren Sie die ADP-Detektionsreaktion gemäß den Anweisungen des Herstellers.
-
Messen Sie das Lumineszenzsignal mit einem Plattenlesegerät.
-
Datenanalyse: Normalisieren Sie die Daten anhand der Kontrollen (% Inhibition = 100 * (1 - (Signal_Verbindung - Signal_Positiv) / (Signal_Negativ - Signal_Positiv))). Definieren Sie einen Treffer-Schwellenwert (z. B. >50 % Inhibition oder >3 Standardabweichungen vom Mittelwert der Negativkontrollen).
Abschnitt C: Treffervalidierung und Sekundärassays
Primäre Treffer müssen validiert werden, um falsch positive Ergebnisse auszuschließen und ihre Aktivität zu bestätigen.
Diagramm 2: Kaskade des biologischen Screenings
Bildunterschrift: Workflow von der primären Treffer-Identifikation bis zur SAR-Analyse.
Workflow zur Treffervalidierung:
-
Erneuter Test: Testen Sie die primären Treffer erneut unter denselben Assay-Bedingungen, um die Aktivität zu bestätigen.
-
Orthogonale Assays: Verwenden Sie einen Assay mit einem anderen Detektionsprinzip, um technologiebedingte Artefakte auszuschließen.
-
Dosis-Wirkungs-Kurven: Testen Sie bestätigte Treffer in einer Konzentrationsreihe (z. B. 8–10 Punkte), um die IC₅₀-Werte (die Konzentration, die eine 50%ige Hemmung bewirkt) zu bestimmen.
-
Zelluläre Assays: Bewerten Sie die vielversprechendsten Verbindungen in zellbasierten Assays, um die zelluläre Permeabilität und die Aktivität in einem biologisch relevanteren Kontext zu untersuchen.
Schlussfolgerung
Methyl-4-oxoadamantan-1-carboxylat ist ein wertvoller Ausgangspunkt für die Synthese von strukturell vielfältigen, dreidimensionalen Molekülbibliotheken. Die in diesem Anwendungshinweis beschriebenen robusten Protokolle zur Modifikation der Keton- und Esterfunktionalitäten ermöglichen eine effiziente Erforschung des chemischen Raums. In Kombination mit einer systematischen biologischen Screening-Kaskade bietet dieser Ansatz eine leistungsstarke Strategie zur Identifizierung und Optimierung neuer Leitstrukturen für die Wirkstoffentwicklung.
Referenzen
-
Química Organica.org . reduktive Aminierung. Verfügbar unter: [Link]
-
Wikipedia . Reduktive Aminierung. Verfügbar unter: [Link]
-
The Organic Chemistry Tutor . (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Verfügbar unter: [Link]
-
Chemgapedia . Reduktive Aminierung mit NH3. Verfügbar unter: [Link]
-
DocCheck Flexikon . Adamantan. Verfügbar unter: [Link]
-
Organic Chemistry Portal . Amine synthesis by reductive amination (reductive alkylation). Verfügbar unter: [Link]
-
Wikipedia . Adamantanone. Verfügbar unter: [Link]
-
Inglese, J. et al. . (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Verfügbar unter: [Link]
-
Fisher Scientific . Amidsynthese. Verfügbar unter: [Link]
-
Nuvisan . HTS libraries - High-throughput screening solutions. Verfügbar unter: [Link]
-
Wikipedia . Adamantan. Verfügbar unter: [Link]
-
Chen, B. et al. . (2017). High-Throughput Screening Assay Datasets from the PubChem Database. PMC - NIH. Verfügbar unter: [Link]
Sources
- 1. Adamantan - DocCheck Flexikon [flexikon.doccheck.com]
- 2. Adamantan – Wikipedia [de.wikipedia.org]
- 3. reduktive Aminierung [quimicaorganica.org]
- 4. Reduktive Aminierung – Wikipedia [de.wikipedia.org]
- 5. Reduktive Aminierung mit NH3 [franz.thiemann.io]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Amidsynthese [fishersci.de]
- 8. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 10. nuvisan.com [nuvisan.com]
- 12. High-Throughput Screening Assay Datasets from the PubChem Database - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of Methyl 4-oxoadamantane-1-carboxylate
Introduction: The Significance of Adamantane Scaffolds in Modern Chemistry
Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional hydrocarbon scaffolds.[1][2] First isolated from petroleum in 1933, the adamantane cage has become a privileged structure in medicinal chemistry and materials science.[2][3] Its unique properties, including metabolic stability and the ability to anchor pharmacophores in specific spatial orientations, have led to its incorporation into a range of successful therapeutic agents, from antivirals to enzyme inhibitors.[2]
Methyl 4-oxoadamantane-1-carboxylate (CAS No: 56674-88-5) is a key bifunctional intermediate.[4] It possesses both a reactive ketone group and a carboxylate moiety, providing two distinct handles for further chemical elaboration. This makes it a valuable building block for synthesizing complex molecules, particularly in the development of novel pharmaceuticals where precise structural control is paramount.[4][5]
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and address the practical challenges of transitioning from bench-scale to larger-scale production.
Synthetic Strategy: A Two-Step Approach from a Commercially Available Precursor
The most logical and cost-effective pathway for the multigram synthesis of the target compound begins with the commercially available 1-Adamantanecarboxylic acid. The overall strategy is a two-step process: (1) Fischer esterification to protect the carboxylic acid as its methyl ester, followed by (2) selective oxidation at the C4 (bridgehead) position to install the ketone.
Caption: Overall synthetic workflow.
Rationale for the Synthetic Route:
-
Starting Material Availability: 1-Adamantanecarboxylic acid is a readily available and relatively inexpensive starting material.
-
Protecting Group Strategy: The esterification in Step 1 serves a dual purpose. It yields the desired methyl ester functionality present in the final product and simultaneously protects the carboxylic acid from the harsh, strongly acidic conditions of the subsequent oxidation step.
-
Oxidation Selectivity: The rigid, cage-like structure of adamantane directs reactions to its tertiary (bridgehead) carbons.[3] The reaction of adamantane with concentrated sulfuric acid to produce adamantanone is a well-established transformation.[3] We leverage this inherent reactivity to selectively introduce the carbonyl group at one of the three equivalent bridgehead positions (C4, C5, or C7) relative to the carboxylate at C1.
Safety and Hazard Management
Scaling up chemical syntheses requires a rigorous approach to safety. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[6][7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[6]
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Inspect gloves before use and change them frequently.[6]
-
Body Protection: A flame-resistant laboratory coat is required to protect skin and clothing.[6]
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care, always adding acid to other liquids slowly.
-
Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Waste Disposal: All chemical waste, including rinsates from glassware, must be collected in designated, labeled waste containers and disposed of according to institutional and local environmental regulations.[6][8] Do not pour organic solvents or acidic solutions down the drain.
Detailed Experimental Protocols
This procedure is adapted from the well-established Fischer esterification methodology, optimized for multigram scale.[9][10]
Table 1: Reagents for Methyl 1-adamantanecarboxylate Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Adamantanecarboxylic acid | 180.25 | 100.0 g | 0.555 | Starting Material |
| Methanol (MeOH) | 32.04 | 500 mL | 12.3 | Reagent and Solvent |
| Sulfuric Acid (H₂SO₄), 98% | 98.08 | 10 mL | 0.184 | Catalyst |
| Dichloromethane (DCM) | 84.93 | ~400 mL | - | Extraction Solvent |
| Saturated NaHCO₃ (aq) | - | ~300 mL | - | Neutralization |
| Brine | - | ~100 mL | - | Washing |
| Anhydrous MgSO₄ | - | ~20 g | - | Drying Agent |
Procedure:
-
Reaction Setup: To a 1-liter, three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 1-Adamantanecarboxylic acid (100.0 g, 0.555 mol) and methanol (500 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (10 mL) to the suspension. Causality Note: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[10]
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Solvent Removal: Cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Work-up & Extraction: Pour the concentrated residue into a 2-liter separatory funnel containing 500 mL of cold water. Extract the aqueous layer with dichloromethane (3 x 150 mL). Causality Note: The product is significantly more soluble in the organic solvent DCM than in water, allowing for its efficient separation from the aqueous phase containing residual methanol and acid.
-
Neutralization: Combine the organic extracts and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 150 mL, caution: effervescence), and finally with brine (1 x 100 mL). Causality Note: The bicarbonate wash neutralizes any remaining sulfuric acid catalyst.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a white solid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot hexane or methanol to afford pure Methyl 1-adamantanecarboxylate.
-
Typical Yield: 95-99 g (88-92%)
-
Expected Melting Point: 38-39°C[9]
-
This step employs a direct oxidation of the adamantane cage using concentrated sulfuric acid. Careful temperature control is critical to prevent degradation of the ester.
Table 2: Reagents for Oxidation
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl 1-adamantanecarboxylate | 194.27 | 95.0 g | 0.489 | Starting Material |
| Sulfuric Acid (H₂SO₄), 98% | 98.08 | 400 mL | ~7.36 | Reagent and Solvent |
| Dichloromethane (DCM) | 84.93 | ~600 mL | - | Extraction Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | Recrystallization |
Procedure:
-
Reaction Setup: To a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and a temperature probe, add concentrated sulfuric acid (400 mL).
-
Substrate Addition: Cool the sulfuric acid to 10-15°C in an ice-water bath. Slowly add the solid Methyl 1-adamantanecarboxylate (95.0 g, 0.489 mol) in portions over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 24-48 hours. The reaction progress should be monitored. Monitoring Method: Periodically, a small aliquot of the reaction mixture is carefully quenched into ice water, extracted with DCM, and analyzed by GC-MS or ¹H NMR to check for the disappearance of starting material.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice (~2 kg) in a 4-liter beaker with vigorous stirring. This must be done in a controlled manner to manage the exothermic heat of dilution.
-
Extraction: Allow the ice to melt, then transfer the aqueous slurry to a large separatory funnel. Extract the product with dichloromethane (3 x 200 mL).
-
Washing: Combine the organic extracts and wash carefully with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL, until effervescence ceases), and brine (1 x 150 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, typically an off-white or pale yellow solid.
-
Purification: Purify the crude material by recrystallization from ethyl acetate/hexane to yield this compound as a white crystalline solid.
-
Typical Yield: 70-78 g (69-76%)
-
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. The following analytical methods are recommended.
Caption: Workflow for analytical characterization.
Table 3: Expected Analytical Data
| Method | Expected Results |
| ¹H NMR | Signals corresponding to the adamantane cage protons and a singlet for the methyl ester protons (~3.7 ppm). The symmetry of the starting material is broken, leading to a more complex pattern for the cage protons. |
| ¹³C NMR | A signal for the ketone carbonyl (~215 ppm), the ester carbonyl (~175 ppm), the methyl ester carbon (~52 ppm), and distinct signals for the carbons of the adamantane framework.[11] |
| FT-IR | Strong characteristic carbonyl stretching frequencies for the ketone (ν ≈ 1720 cm⁻¹) and the ester (ν ≈ 1735 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 208.25, corresponding to the molecular formula C₁₂H₁₆O₃.[4] |
| RP-HPLC | A single major peak indicating high purity, with retention time determined by the specific method conditions (column, mobile phase).[12][13] |
References
- Benchchem. Essential Safety and Operational Guide for Handling Adamantane-d16.
- Chemos GmbH&Co.KG.
- Carl ROTH.
- NETZSCH Analyzing & Testing. MSDS E Adamantane 5.0.
- Google Patents.
- Organic Syntheses. Adamantane.
- Biosynth. 4-Oxo-adamantane-1-carboxylic acid methyl ester.
- Wikipedia. Adamantane.
- researchopenworld.com.
- PubMed Central (PMC).
- Organic Syntheses. 1-adamantanecarboxylic acid.
- Chemistry LibreTexts. Reactions of Carboxylic Acids.
- RSC Publishing. Analytical Methods.
- ResearchGate.
- ResearchGate.
Sources
- 1. researchopenworld.com [researchopenworld.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. 4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5 | GCA67488 [biosynth.com]
- 5. EP0927711A1 - Adamantane derivatives and process for producing them - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chemos.de [chemos.de]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common byproducts in the synthesis of "Methyl 4-oxoadamantane-1-carboxylate"
Welcome to the technical support center for the synthesis of Methyl 4-oxoadamantane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. The following question-and-answer format provides in-depth technical guidance based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Overview
The synthesis of this compound is typically a two-step process:
-
Oxidation: The synthesis of the key intermediate, 4-oxoadamantane-1-carboxylic acid, from 1-adamantanecarboxylic acid.
-
Esterification: The conversion of 4-oxoadamantane-1-carboxylic acid to its methyl ester via Fischer esterification.
This guide will address potential byproducts and troubleshooting strategies for each of these critical steps.
Part 1: Synthesis of the Precursor - 4-oxoadamantane-1-carboxylic acid
The successful synthesis of the final product is highly dependent on the purity of the key intermediate, 4-oxoadamantane-1-carboxylic acid. The primary source of impurities at this stage arises from the initial synthesis of the starting material, 1-adamantanecarboxylic acid, and the subsequent oxidation step.
Q1: What are the common byproducts from the synthesis of the starting material, 1-adamantanecarboxylic acid, and how can they be mitigated?
The most prevalent method for synthesizing 1-adamantanecarboxylic acid is the Koch-Haaf reaction , which involves the carboxylation of adamantane or its derivatives.[1][2]
Common Byproducts and Their Mitigation:
| Byproduct/Issue | Causality | Mitigation Strategies |
| Trimethylacetic acid and other short-chain fatty acids | Use of t-butyl alcohol as a carbocation source in the Koch-Haaf reaction can lead to its self-carboxylation.[1] | - Utilize 1-adamantanol or 1-bromoadamantane as the starting material instead of adamantane with t-butyl alcohol.- Purify the crude 1-adamantanecarboxylic acid by recrystallization or by converting it to its ammonium salt, which has lower solubility than the ammonium salts of the byproduct acids.[1] |
| Colored Impurities | The use of highly concentrated sulfuric acid (e.g., fuming sulfuric acid) can lead to the degradation of the adamantane cage, resulting in colored byproducts.[3] | - Use a lower concentration of sulfuric acid (e.g., 96%) to minimize degradation of the adamantane structure.[3] |
| 1,3-disubstituted adamantane derivatives | Over-reaction or harsh reaction conditions can lead to the formation of di-carboxylated or other 1,3-disubstituted adamantane byproducts. | - Carefully control reaction stoichiometry and temperature.- Purification via recrystallization can be challenging for these closely related byproducts. Chromatographic methods may be necessary for high-purity applications. |
Experimental Protocol: Purification of 1-Adamantanecarboxylic Acid
A common purification technique involves the conversion of the crude acid to its methyl ester, purification of the ester by distillation, and subsequent hydrolysis back to the pure acid.[1]
-
Esterification: Reflux the crude 1-adamantanecarboxylic acid with an excess of methanol and a catalytic amount of sulfuric acid for 2-4 hours.
-
Work-up: Pour the reaction mixture into water and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude ester can be further purified by vacuum distillation.
-
Hydrolysis: The purified methyl ester is then hydrolyzed back to the carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., potassium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid).
-
Isolation: The pure 1-adamantanecarboxylic acid precipitates and can be collected by filtration, washed with water, and dried.
Q2: What are the likely byproducts from the oxidation of 1-adamantanecarboxylic acid to 4-oxoadamantane-1-carboxylic acid?
The oxidation of the adamantane cage is a critical step where several byproducts can form. The reaction typically involves strong oxidizing agents like potassium permanganate or chromic acid.
Potential Byproducts and Their Origins:
| Byproduct | Potential Cause |
| Isomeric Hydroxy-adamantanecarboxylic acids | Incomplete oxidation of the secondary carbon to a ketone. The adamantane cage has multiple secondary carbons that can be hydroxylated. |
| Di-keto-adamantanecarboxylic acids | Over-oxidation of the adamantane cage, leading to the formation of a second ketone group at another secondary carbon. |
| Products of C-C bond cleavage | Harsh oxidation conditions, particularly with strong oxidants like potassium permanganate, can lead to the cleavage of the adamantane cage.[4] |
Troubleshooting the Oxidation Step:
-
Incomplete Oxidation: If analysis shows the presence of hydroxy-adamantanecarboxylic acids, consider increasing the reaction time, temperature, or the amount of oxidizing agent.
-
Over-oxidation: If di-keto or cage-opened byproducts are detected, reduce the reaction temperature, use a milder oxidizing agent, or decrease the reaction time.
-
Reaction Selectivity: The regioselectivity of the oxidation can be influenced by the choice of oxidant and catalyst. The oxidation of adamantane itself can yield a mixture of 1-adamantanol, 2-adamantanol, and 2-adamantanone, highlighting the challenge of selective oxidation.[5][6]
Workflow for Optimizing the Oxidation Reaction:
Caption: Workflow for optimizing the oxidation of 1-adamantanecarboxylic acid.
Part 2: Esterification of 4-oxoadamantane-1-carboxylic acid
The final step in the synthesis is the Fischer esterification of 4-oxoadamantane-1-carboxylic acid with methanol in the presence of an acid catalyst.
Q3: What are the primary byproducts of the Fischer esterification step, and how can the reaction be driven to completion?
The Fischer esterification is a reversible reaction. The main byproduct is water , and the most common impurity is unreacted 4-oxoadamantane-1-carboxylic acid .
Driving the Equilibrium to the Product Side:
To maximize the yield of the desired methyl ester, the equilibrium must be shifted towards the products. This can be achieved by:
-
Using an Excess of Methanol: Methanol is often used as the solvent, ensuring it is present in a large excess, which, according to Le Châtelier's principle, drives the reaction forward.
-
Removal of Water: While not always necessary when using a large excess of alcohol, removing the water as it is formed will also shift the equilibrium to the right. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent.
Troubleshooting Incomplete Esterification:
-
Check Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or deactivated.
-
Increase Reaction Time/Temperature: Refluxing for a longer period can help drive the reaction to completion.
-
Ensure Anhydrous Conditions: The presence of water in the starting materials or solvent will hinder the forward reaction.
Purification of the Final Product:
After the reaction is complete, the crude product can be purified to remove the acid catalyst and any unreacted carboxylic acid.
-
Neutralization: The reaction mixture is typically cooled and then neutralized with a weak base, such as a saturated sodium bicarbonate solution. This will deprotonate the unreacted carboxylic acid, forming its sodium salt, which is soluble in the aqueous phase.
-
Extraction: The methyl ester can then be extracted into an organic solvent.
-
Washing and Drying: The organic layer should be washed with water and then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude ester can be further purified by recrystallization or column chromatography to remove any remaining non-acidic byproducts.
Logical Flow of the Fischer Esterification and Purification:
Caption: Step-by-step process of Fischer esterification and subsequent purification.
References
-
Organic Syntheses Procedure, 1-adamantanecarboxylic acid. Available at: [Link]
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. doi:10.15227/orgsyn.044.0001. Available at: [Link]
-
Wikipedia, 1-Adamantanecarboxylic acid. Available at: [Link]
-
Suga, T., & von Rudloff, E. (1969). Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. Canadian Journal of Chemistry, 47(20), 3682-3687. Available at: [Link]
- Google Patents, RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
-
Ivleva, E. A., Morozova, A. I., Suchilina, I. D., Shiryaev, A. K., & Klimochkin, Y. N. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(9), 1399-1409. Available at: [Link]
-
PubChem, 4-Oxoadamantane-1-carboxylic acid. Available at: [Link]
- Google Patents, US5015758A - Process for the preparation of 1-adamantane derivatives.
-
Sankaralingam, M., Balamurugan, M., Palaniandavar, M., & Suresh, C. H. (2014). Nickel (II) Complexes of Pentadentate N5 Ligands as Catalysts for Alkane Hydroxylation by Using m-CPBA as Oxidant: A Combined Experimental and Computational Study. Inorganic chemistry, 53(15), 7854-7866. Available at: [Link]
-
Ivleva, E. A., & Klimochkin, Y. N. (2015). Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System. Russian Journal of General Chemistry, 85(8), 1935-1936. Available at: [Link]
- Google Patents, US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
-
Chemistry LibreTexts, Oxidation by Chromic Acid. Available at: [Link]
-
Master Organic Chemistry, Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]
- Google Patents, US5387713A - Process for purification of carboxylic acids.
-
Subiros-Funosas, R., & Baran, P. S. (2015). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Beilstein journal of organic chemistry, 11, 2686-2701. Available at: [Link]
- Google Patents, US5599998A - Method for the synthesis of adamantane amines.
-
ResearchGate, Potassium Permanganate Oxidation of Organic Compounds. Available at: [Link]
-
YouTube, Chromic Acid Oxidation. Available at: [Link]
-
NIT Rourkela, Oxidation by permanganate. Available at: [Link]
-
Suga, T., & von Rudloff, E. (1969). Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. Canadian Journal of Chemistry, 47(20), 3682-3687. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 4. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for "Methyl 4-oxoadamantane-1-carboxylate" synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-oxoadamantane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.
Introduction: The Value of a Rigid Scaffold
This compound is a key building block in modern drug discovery. The adamantane cage, a rigid and highly lipophilic diamondoid hydrocarbon, offers a unique three-dimensional scaffold.[1][2] Incorporating this moiety can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile, and provide a structurally rigid anchor for interacting with biological targets.[2][3] The presence of both an ester at the tertiary (bridgehead) C1 position and a ketone at the secondary C4 position makes this molecule a versatile intermediate for further functionalization.
However, the synthesis is not without its challenges. The primary difficulty lies in the selective functionalization of the adamantane core, specifically the oxidation of a secondary C-H bond in the presence of other similar bonds and an ester group.[4][5] This guide provides a systematic approach to overcoming these hurdles.
Proposed Synthetic Workflow
A common and logical pathway to this compound involves a three-step sequence starting from adamantane itself. Understanding this workflow is critical for diagnosing issues at each stage.
Caption: General 3-step workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall strategy for synthesizing this compound?
A1: The most established route is a multi-step synthesis. It begins with the carboxylation of adamantane at a bridgehead position to form 1-adamantanecarboxylic acid, typically via the Koch-Haaf reaction.[6][7] This is followed by a standard Fischer esterification to produce Methyl 1-adamantanecarboxylate. The final and most critical step is the selective oxidation of the C-H bond at the C4 position to a ketone. This stepwise approach allows for controlled functionalization, which is difficult to achieve in a single step due to the similar reactivity of the C-H bonds on the adamantane skeleton.[5]
Q2: Why is the adamantane scaffold so prevalent in medicinal chemistry?
A2: The adamantane moiety is valued for several key properties:
-
Lipophilicity: Its hydrocarbon structure significantly increases the lipophilicity of a molecule, which can improve membrane permeability and oral bioavailability.[3]
-
Rigidity and 3D Structure: Unlike flexible alkyl chains, the adamantane cage is rigid and provides a well-defined three-dimensional shape, which can lead to higher binding affinity and selectivity for protein targets.[1]
-
Metabolic Stability: The cage structure protects adjacent functional groups from enzymatic degradation and can block sites of metabolism, thereby increasing the drug's half-life.[2]
Q3: What are the primary safety concerns during this synthesis?
A3: Each step carries specific hazards that require careful management:
-
Koch-Haaf Reaction (Step 1): This reaction uses large quantities of concentrated sulfuric acid and formic acid. It is highly corrosive and exothermic. The reaction also generates carbon monoxide, a toxic gas, as a byproduct. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
Esterification (Step 2): This step involves flammable methanol and a strong acid catalyst. Standard precautions for handling flammable solvents, such as heating with a mantle or oil bath (no open flames) and ensuring a well-ventilated area, are necessary.
-
Oxidation (Step 3): Many oxidizing agents, such as potassium permanganate (KMnO₄), are strong and can react violently with organic materials. Reactions can be exothermic and must be carefully monitored. Proper quenching procedures are essential to safely neutralize any remaining oxidant.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific problems you may encounter at each stage of the synthesis.
Steps 1 & 2: Synthesis of Methyl 1-Adamantanecarboxylate
Problem: Low yield of the intermediate ester, Methyl 1-adamantanecarboxylate.
This issue typically originates from incomplete reactions in either the carboxylation or esterification step.
Possible Cause 1: Inefficient Koch-Haaf Carboxylation. The formation of the adamantyl carbocation is highly dependent on the strength of the acid.
-
Solution: Ensure the sulfuric acid concentration is 95-98%.[6] Using acid with a lower concentration will result in a significant drop in yield. Similarly, ensure high-purity starting materials. For instance, using technical-grade hexane as a solvent can introduce olefinic impurities that consume the acid and generate side products.[6]
| Parameter | Recommended Condition | Rationale & Citation |
| Sulfuric Acid | 95-98% concentration | Essential for generating the adamantyl carbocation. Yield drops sharply below 95%.[6] |
| Formic Acid | Used as the carboxylating agent | Acts as the source of carbon monoxide in situ. |
| Solvent | Carbon tetrachloride or pure n-hexane | Technical grade hexanes may contain impurities that lead to C7-acid byproducts.[6] |
| Temperature | Room Temperature | The reaction is typically run at room temperature with careful monitoring. |
Possible Cause 2: Incomplete Fischer Esterification. This is an equilibrium-controlled reaction.
-
Solution: To drive the reaction to completion, use a large excess of methanol, which also serves as the solvent. Ensure a sufficient amount of acid catalyst (e.g., 2-3 mol% of H₂SO₄) is used. Refluxing for an adequate period (typically 2-4 hours) is necessary; monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. An alternative purification involves distillation of the methyl ester, which has a reported boiling point of 77-79 °C at 1 mm Hg.[6]
Step 3: Selective Oxidation of Methyl 1-Adamantanecarboxylate
This is the most challenging step, where issues of reactivity and selectivity are paramount.
Problem 1: Low or No Conversion of the Starting Material.
Possible Cause: Insufficient Oxidant Reactivity or Poor Solubility. The C-H bonds of adamantane are strong and require a potent oxidizing agent.[5] Furthermore, the adamantane ester is highly nonpolar and may have poor solubility in common aqueous oxidation media.
-
Solution:
-
Choice of Oxidant: Potassium permanganate (KMnO₄) in an aqueous solution (often with a base like KOH) is a powerful and cost-effective choice for oxidizing adamantane derivatives.[8]
-
Phase Transfer Catalysis: To overcome solubility issues, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to facilitate the interaction between the organic-soluble substrate and the aqueous-soluble oxidant.
-
Temperature Control: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate, but must be done cautiously to avoid over-oxidation.
-
Problem 2: Poor Selectivity - Formation of Multiple Byproducts.
Causality: The adamantane cage has 12 secondary (CH₂) hydrogens and 4 tertiary (CH) hydrogens. While the C1 position is protected by the ester group, all 6 CH₂ groups (positions 2, 4, 6, 8, 9, 10) are potential sites for oxidation. The challenge is to favor oxidation at the C4 position.[4][9]
Sources
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Challenges in the synthesis of substituted adamantanes
Adamantane Synthesis Technical Support Center
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted adamantanes. As a Senior Application Scientist, I understand that while the adamantane scaffold is a cornerstone in medicinal chemistry and materials science due to its unique structural and physicochemical properties, its synthesis presents significant and often frustrating challenges.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from high-level strategic challenges to specific troubleshooting scenarios.
The inherent stability and unique geometry of the adamantane cage are precisely what make it both valuable and difficult to functionalize.[4] Key challenges stem from:
-
High C-H Bond Strength: The bond dissociation energies (BDEs) for adamantane's C-H bonds are unusually high (approx. 99 kcal/mol for tertiary and 96 kcal/mol for secondary positions), requiring highly reactive intermediates for functionalization.[1][4][5]
-
Regioselectivity: The cage possesses two distinct types of C-H bonds—four equivalent tertiary (bridgehead) positions and twelve equivalent secondary (methylene) positions.[1] Controlling substitution at one type over the other is a persistent challenge.[1][4]
-
Skeletal Rearrangements: The very conditions used to synthesize the adamantane core, often involving Lewis acids, can also promote unwanted rearrangements in subsequent functionalization steps.[6][7]
This guide provides field-proven insights to help you navigate these complexities effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format.
Question 1: My reaction is producing a mixture of 1- and 2-substituted isomers. How can I improve the regioselectivity?
Answer: This is the most common challenge in adamantane chemistry. The outcome of your reaction is dictated by the nature of the intermediate: a carbocation or a radical . Understanding and controlling which intermediate is formed is key to achieving regioselectivity.
Core Insight: Carbocations vs. Radicals
-
Carbocationic Intermediates: Reactions proceeding through a carbocation (e.g., Friedel-Crafts, electrophilic halogenation with a Lewis acid) will overwhelmingly favor substitution at the tertiary (bridgehead) position .[1][8] The 3° carbocation is significantly more stable than the 2° carbocation.
-
Radical Intermediates: Reactions involving free radicals (e.g., photo-halogenation, peroxide-initiated reactions) show much lower selectivity. While the 3° radical is slightly more stable, the statistical abundance of secondary C-H bonds (12 vs. 4) often leads to mixtures.[1][9] The reactivity-selectivity principle applies here; highly reactive radicals like chlorine are less selective, while less reactive radicals like bromine show a slightly better preference for the tertiary position.[10]
Troubleshooting Workflow for Regioselectivity
Caption: Decision workflow for improving regioselectivity.
Practical Example: Selective Bromination
The bromination of adamantane is a classic example where conditions dictate the outcome.
| Method | Primary Reagent(s) | Catalyst/Initiator | Mechanism | Major Product | Approx. 1-Br:2-Br Ratio | Reference |
| Electrophilic | Br₂ | AlBr₃ (Lewis Acid) | Carbocationic | 1-Bromoadamantane | >99:1 | [8] |
| Free Radical | CCl₄, Br₂ | Benzoyl Peroxide | Radical | Mixture | ~4:1 (statistically corrected) | [10] |
| Phase-Transfer | HBr, H₂O₂ | (nBu₄N)₂S₂O₈ | Radical Cation | 1-Bromoadamantane | Nearly complete selectivity | [1] |
Recommendation: For clean, high-yield synthesis of 1-substituted adamantanes, always choose conditions that favor a carbocationic intermediate. For 2-substituted derivatives, direct C-H functionalization is often unselective and may require subsequent, challenging purification. A more robust strategy is to use a directing group or build the framework with the desired substitution pattern.[6][11]
Question 2: I am attempting a direct C-H functionalization, but my yields are consistently low. What could be wrong?
Answer: Low yields in C-H functionalization of adamantane are common and can be traced back to several factors, from the high bond energies to catalyst incompatibility.
Troubleshooting Checklist:
-
Re-evaluate Your H-atom Abstractor: Adamantane's strong C-H bonds require a highly energetic species to initiate the reaction.[1][5]
-
Peroxides (e.g., DTBP): Thermal decomposition of di-tert-butyl peroxide generates the tert-butoxyl radical, which is capable of abstracting a hydrogen atom from adamantane.[1] Ensure your peroxide is fresh and the reaction temperature is sufficient for homolysis (~120-140 °C).
-
Photoredox Catalysis: Modern methods using photoredox and H-atom transfer (HAT) catalysis can offer higher selectivity and milder conditions.[12][13] However, catalyst choice is critical. Some systems that work for weaker C-H bonds will fail with adamantane. Amine radical cations, for example, have shown excellent chemoselectivity for the strong 3° C–H bonds of adamantanes.[5][13]
-
-
Check for Catalyst Poisoning or Incompatibility: If your substrate has other functional groups (amines, thiols), they may coordinate to and deactivate a metal catalyst. Ensure your starting material is pure.
-
Assess Reaction Conditions:
-
Solvent: The solvent should be inert. Avoid solvents with weak C-H bonds that can compete with your adamantane substrate.
-
Temperature: As mentioned, radical initiation often requires elevated temperatures. Conversely, some catalytic cycles are sensitive to heat. Consult literature precedents for your specific system.
-
Atmosphere: Many radical reactions are sensitive to oxygen. Unless oxygen is a planned reagent (e.g., in some oxidative carbonylations[1]), ensure your reaction is run under an inert atmosphere (N₂ or Ar).
-
-
Consider Skeletal Rearrangement: If you are using Lewis or superacid catalysts, particularly at high temperatures, you may be promoting the reverse reaction or rearrangement to more stable, but undesired, isomers.[7] This is especially true for substituted adamantanes.
Question 3: I need to synthesize a 1,2-disubstituted adamantane, but direct functionalization of a 1-substituted derivative is failing or giving the wrong isomer. What are my options?
Answer: Synthesizing 1,2-disubstituted adamantanes is notoriously difficult via direct C-H functionalization.[14][15] The substituent at the C1 position electronically deactivates the adjacent C2 position, making further substitution challenging. The preferred strategies involve building the adamantane framework with the desired substitution pattern already in place.
Strategic Approaches to 1,2-Disubstitution
Caption: Comparison of strategies for 1,2-disubstitution.
Recommended Methods:
-
Protoadamantane-Adamantane Rearrangement: This is a key transformation where a protoadamantane ketone is reacted with a nucleophile, followed by an acid-catalyzed rearrangement to form the more stable adamantane skeleton. This method is highly effective for producing 1,2-disubstituted adamantanes.[6]
-
Cyclization of Bicyclo[3.3.1]nonane Derivatives: This is a powerful "ground-up" approach. By starting with a suitably substituted bicyclo[3.3.1]nonane, an intramolecular cyclization can be triggered to form the adamantane cage with the substituents in the desired positions.[14]
-
Ring Expansion/Contraction Reactions: Starting with adamantane homologues like noradamantane or homoadamantane can provide pathways to specific substitution patterns through rearrangement reactions.[6][16]
Protocol: Example Synthesis of a 1,2-Disubstituted Adamantane Derivative via Protoadamantane Rearrangement (This is a generalized protocol based on principles described in the literature[6])
-
Nucleophilic Addition: Dissolve protoadamantan-4-one in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add the desired organometallic nucleophile (e.g., MeLi, PhMgBr) dropwise and stir for 2-4 hours, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Rearrangement: Dissolve the crude alcohol in a suitable solvent (e.g., CH₂Cl₂ or formic acid).
-
Add a strong protic acid (e.g., methanesulfonic acid or sulfuric acid) and stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Neutralize the reaction mixture by carefully pouring it over ice and adding a base (e.g., NaHCO₃ solution) until gas evolution ceases.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting 1-R-adamantan-2-ol by column chromatography.
Frequently Asked Questions (FAQs)
-
Q: What is the best way to synthesize 1-adamantanecarboxylic acid?
-
A: A common and effective method is the Koch-Haaf reaction. This involves treating 1-bromoadamantane or 1-adamantanol with formic acid in concentrated sulfuric acid. The reaction proceeds via the stable 1-adamantyl cation, which is then carbonylated.[1] Alternatively, oxidative carbonylation using N-Hydroxyphthalimide (NHPI) catalyst in the presence of O₂ and CO can also produce the carboxylic acid, though selectivity can be an issue.[1]
-
-
Q: How can I synthesize an enantiomerically pure adamantane derivative?
-
A: This is a significant challenge, especially for derivatives where the chirality is on the adamantane cage itself (e.g., 1,2-disubstituted compounds).[14] The most reliable methods involve either chiral resolution of a racemic mixture (e.g., by forming diastereomeric salts with a chiral acid/base) or by starting the synthesis from enantiomerically pure precursors before constructing the adamantane framework.[14][17] Asymmetric catalysis during the framework construction is an advanced and powerful strategy.[14]
-
-
Q: Are protecting groups useful in adamantane synthesis?
-
A: Yes, they can be crucial, though the stability of the adamantane core itself often provides some protection. Protecting groups are most important when you have a functional group on a substituent that could interfere with a planned reaction on the cage. For example, if you are performing a Lewis acid-catalyzed reaction on the adamantane core but have a sensitive alcohol on a side chain, you would protect the alcohol (e.g., as a silyl ether) before proceeding. Standard protecting group chemistry applies, but you must ensure the deprotection conditions do not affect the adamantane core or its substituents.[18] The adamantyloxycarbonyl (Adoc) group, derived from 1-adamantanol, is itself a well-known protecting group for amines.[19]
-
-
Q: Why is adamantane such a popular scaffold in drug discovery?
-
A: The adamantane moiety offers a unique combination of properties that medicinal chemists exploit to improve a drug's characteristics (ADMET properties).[3][20] Its rigid, three-dimensional structure and high lipophilicity can enhance binding to biological targets, improve membrane permeability, and increase metabolic stability by sterically shielding nearby functional groups from enzymatic degradation.[2][21][22]
-
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 18. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. jchr.org [jchr.org]
- 22. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-oxoadamantane-1-carboxylate" stability issues and storage conditions
Welcome to the technical support center for Methyl 4-oxoadamantane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshoot common experimental issues, and answer frequently asked questions regarding the stability and handling of this unique adamantane derivative.
Introduction to this compound
This compound is a rigid, caged hydrocarbon derivative featuring a ketone and a methyl ester functional group. The adamantane core imparts unique properties such as high thermal and metabolic stability, and lipophilicity, making it an attractive building block in medicinal chemistry and materials science.[1][2][3][4] However, the presence of reactive functional groups necessitates careful handling and storage to ensure the integrity of the compound throughout its experimental lifecycle. This guide provides a comprehensive overview of its stability profile and best practices for its use.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or Poor Experimental Results
Symptom: You observe variability in your experimental outcomes, such as lower than expected yields, unexpected side products, or a decrease in biological activity over time.
Probable Cause: This is often indicative of compound degradation. The primary suspect for instability in this compound is the hydrolysis of the methyl ester group.
In-Depth Analysis: The methyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid (4-oxoadamantane-1-carboxylic acid) and methanol.[5][6][7] While the adamantane cage itself is highly stable, the ester is a point of vulnerability. The rate of hydrolysis can be influenced by temperature, pH, and the presence of enzymatic esterases in biological assays.
dot
Caption: Primary degradation pathway of this compound.
Recommended Solutions:
-
pH Control: Ensure that the reaction or storage medium is neutral (pH 7). If your experiment requires acidic or basic conditions, consider the potential for hydrolysis and minimize the exposure time.
-
Solvent Purity: Use anhydrous solvents whenever possible to minimize water content.
-
Fresh Solutions: Prepare solutions of the compound fresh for each experiment, especially for aqueous solutions. Avoid long-term storage of the compound in solution.
-
Purity Check: Before use, verify the purity of your compound using an appropriate analytical method such as NMR or LC-MS to check for the presence of the carboxylic acid degradant.
Issue 2: Poor Solubility
Symptom: You are having difficulty dissolving this compound in your desired solvent system, particularly in aqueous media.
Probable Cause: The adamantane core is highly lipophilic, leading to poor solubility in water.[1][]
In-Depth Analysis: The bulky, nonpolar adamantane cage dominates the molecule's physical properties, making it readily soluble in nonpolar organic solvents but challenging to dissolve in polar, aqueous solutions.[1]
Recommended Solutions:
-
Solvent Selection: For non-reactive experiments, use nonpolar organic solvents like dichloromethane, chloroform, or ethyl acetate.
-
Co-solvents: If an aqueous medium is necessary, consider using a co-solvent system. Start by dissolving the compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF, and then slowly add the aqueous buffer with vortexing.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Gentle warming can also improve solubility, but be mindful of potential degradation at elevated temperatures over extended periods.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark place.[9][10] A desiccator at room temperature is generally sufficient. For extended periods, storage at 2-8°C is recommended to minimize any potential for slow degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term); Room Temperature (short-term) | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) if possible | Protects against moisture and oxidation. |
| Light | Amber vial or stored in the dark | Protects against potential photodegradation. |
| Moisture | Store in a desiccator | Prevents hydrolysis of the methyl ester. |
Q2: How stable is this compound in solution?
A2: The stability in solution is highly dependent on the solvent and pH. In anhydrous aprotic solvents (e.g., DCM, THF), it is relatively stable. In protic solvents, especially water and alcohols, its stability decreases. It is most stable at neutral pH and will degrade more rapidly in acidic or basic aqueous solutions due to hydrolysis of the ester.[5][7] It is strongly recommended to prepare aqueous solutions fresh before use.
Q3: Can the ketone group in this compound undergo enolization?
A3: The rigid, caged structure of the adamantane core makes enolization of the ketone unfavorable. The bridgehead carbons of the adamantane cage prevent the formation of a planar enolate structure, which is necessary for conjugation with the carbonyl group.[10] Therefore, degradation or side reactions involving enolization are not considered a primary concern for this compound under typical experimental conditions.
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, avoid strong oxidizing agents, strong acids, and strong bases as they can react with the compound.[11] Strong bases and acids will catalyze the hydrolysis of the methyl ester.
Q5: What is the expected appearance of the compound?
A5: Pure this compound is expected to be a white to off-white solid.[10] Any significant discoloration may indicate the presence of impurities or degradation products.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing for Biological Assays
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in anhydrous DMSO.
-
Working Solution Preparation:
-
For your experiment, perform serial dilutions of the DMSO stock solution with your aqueous assay buffer.
-
To avoid precipitation, add the stock solution to the buffer in small aliquots while vortexing.
-
The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
-
-
Visual Inspection: After preparing the final dilution, visually inspect the solution for any signs of precipitation. If cloudiness is observed, you may need to lower the final concentration or adjust the co-solvent percentage.
References
- de Oliveira, D. B., & de C. F. A. C. Neto, J. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Advances, 12(9), 5485-5493.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Wikipedia. (2024). Adamantane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Do only ketones exhibit keto-enol tautomerism? Retrieved from [Link]
-
Quora. (2021). Why is the enol form of acetoacetic ester more stable than its keto form? Retrieved from [Link]
- Furukawa, K., Seki, S., Kozawa, T., & Tagawa, S. (2025). Evaluation of adamantane derivatives for chemically amplified resist - A comparison between ArF, EUV and EB exposures.
-
Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
-
StudySmarter. (2023). Keto Enol Tautomerism: Mechanism & Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantanone. Retrieved from [Link]
-
ResearchGate. (2025). Reactions of methyl esters of adamantane acids with acetonitrile. Retrieved from [Link]
- Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 115(24), 11399-11406.
-
ResearchGate. (2022). Methyl ester hydrolysis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). How does temperature affect the stability of adamantane (CAS 281 - 23 - 2)? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Adamantane: Understanding Synthesis and Reactivity. Retrieved from [Link]
- Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 116(15), 8569-8622.
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
- Reisman, S. E., & Ready, J. M. (2009). A Concise Total Synthesis of (+)-Pedrolide. Journal of the American Chemical Society, 131(35), 12784-12786.
-
MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Retrieved from [Link]
-
Reddit. (2023). Chiral Compounds - Substituted Adamantane Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Oxoadamantane-1-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][9][11][12]tetrazine-8-carboxylates and -carboxamides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2008). A photolabile ligand for light-activated release of caged copper. Retrieved from [Link]
-
National Institutes of Health. (2009). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9. Retrieved from [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Methyl Esters [organic-chemistry.org]
- 6. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Adamantanone - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Esterification of Adamantane Carboxylic Acids
Welcome to our dedicated technical support guide for navigating the complexities of esterifying adamantane carboxylic acids. This resource is tailored for researchers, scientists, and professionals in drug development who are working with these unique and sterically demanding molecules. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your synthetic routes and troubleshoot unexpected outcomes.
Introduction to the Challenges
The esterification of adamantane carboxylic acids, while conceptually straightforward, is often complicated by the molecule's inherent steric bulk. The rigid, cage-like structure of the adamantane moiety can significantly hinder the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the reaction rate and often requiring more forcing conditions than standard esterifications. These conditions, in turn, can promote a variety of undesirable side reactions. This guide provides a systematic approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of 1-adamantanecarboxylic acid proceeding so slowly or not at all?
A1: The primary reason for slow or incomplete Fischer esterification is the significant steric hindrance presented by the adamantane cage.[1] This bulkiness impedes the nucleophilic attack of the alcohol on the protonated carbonyl group, which is a key step in the reaction mechanism.[2] Standard Fischer esterification conditions (e.g., refluxing in alcohol with a catalytic amount of sulfuric acid) that are effective for less hindered acids may be insufficient.[2][3]
To address this, consider the following:
-
Prolonged Reaction Times: These reactions often require extended heating to reach equilibrium. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Increased Catalyst Loading: A higher concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) can increase the concentration of the protonated, more electrophilic carboxylic acid, thereby accelerating the reaction rate.[2]
-
Use of a Large Excess of Alcohol: Employing the alcohol as the solvent ensures a high concentration of the nucleophile, which can help drive the equilibrium towards the ester product according to Le Châtelier's principle.[2][4]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials.[4] Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.
Q2: I'm observing a significant amount of a non-polar byproduct in my reaction mixture. What could it be?
A2: A common non-polar byproduct in acid-catalyzed reactions using an alcohol as a solvent is the corresponding dialkyl ether, formed through the acid-catalyzed dehydration of the alcohol.[5][6][7] This is particularly favored at higher temperatures. For instance, when using ethanol, diethyl ether can be formed.
Troubleshooting Ether Formation:
-
Lower Reaction Temperature: If possible, conduct the reaction at the lowest effective temperature to disfavor the alcohol dehydration pathway.
-
Alternative Esterification Methods: Consider methods that do not require a large excess of alcohol at high temperatures. (See Q5 for alternatives).
Q3: My final product is contaminated with a highly polar impurity. What is the likely culprit?
A3: If you are using sulfuric acid as a catalyst, especially at high concentrations or elevated temperatures, sulfonation of the adamantane ring can occur.[8] This introduces a sulfonic acid group (-SO₃H) onto the adamantane skeleton, resulting in a highly polar byproduct.
Preventing Sulfonation:
-
Use a Non-Sulfonating Acid Catalyst: Opt for catalysts like p-toluenesulfonic acid or dry HCl gas, which are less prone to causing sulfonation.
-
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times when using sulfuric acid.
-
Alternative Methods: Employ esterification techniques that do not require strong protic acids (see Q5).
Q4: After workup, I have a significant amount of my starting carboxylic acid back. What happened?
A4: This is likely due to the hydrolysis of the ester product during the aqueous workup.[9][10][11] The esterification reaction is reversible, and the presence of water, especially under acidic or basic conditions, can drive the equilibrium back towards the carboxylic acid and alcohol.[2][4]
Minimizing Hydrolysis During Workup:
-
Neutralizing Wash: After extraction, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst. This will prevent acid-catalyzed hydrolysis. Be cautious, as this will also extract any unreacted carboxylic acid into the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water.
-
Thorough Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
-
Minimize Contact Time with Aqueous Phases: Perform extractions and washes efficiently to reduce the time the ester is in contact with water.
Troubleshooting Guide: Advanced Side Reactions
Issue 1: Suspected Decarboxylation
Under forcing conditions (high heat and strong acid), adamantane carboxylic acids can undergo decarboxylation, leading to the formation of adamantane and CO₂.[12][13][14] This is particularly a risk if the reaction temperature is excessively high.
Diagnostic Clues:
-
Gas evolution (CO₂) from the reaction mixture.
-
Presence of adamantane in the crude product, detectable by GC-MS.[15][16]
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at the minimum required for esterification.
-
Milder Catalysts: Consider using Lewis acid catalysts or coupling agents that allow for lower reaction temperatures.
-
Alternative Activation: Instead of direct protonation of the carboxylic acid, convert it to a more reactive species like an acid chloride, which can then be reacted with the alcohol under milder, non-decarboxylating conditions.[17]
Issue 2: Potential for Wagner-Meerwein Rearrangements
The adamantane cage is susceptible to skeletal rearrangements via carbocation intermediates, known as Wagner-Meerwein rearrangements.[18][19][20][21][22] While the carboxyl group is deactivating, the strongly acidic conditions used in some esterification protocols could potentially lead to protonation and subsequent rearrangements, especially if there are other activating groups on the adamantane skeleton or if the reaction is conducted at very high temperatures.
Diagnostic Clues:
-
Formation of isomeric ester products, which may be difficult to separate and characterize.
-
Complex ¹H and ¹³C NMR spectra of the product mixture that do not correspond to the expected product or starting material.
Preventative Measures:
-
Avoid Overly Harsh Acidic Conditions: Use the mildest possible acid catalyst and the lowest effective temperature.
-
Choose Methods that Avoid Carbocation Formation: Esterification methods that proceed through an activated ester (e.g., using DCC or converting to an acid chloride) avoid the formation of carbocations on the adamantane ring and thus preclude this type of side reaction.[23]
Recommended Protocols for Adamantane Carboxylic Acid Esterification
Protocol 1: Optimized Fischer-Speier Esterification
This protocol is a modification of the classic Fischer esterification, optimized for sterically hindered substrates.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 1-adamantanecarboxylic acid (1.0 eq).
-
Reagents: Add the desired alcohol (e.g., methanol or ethanol), using it as the solvent (at least 10-20 eq). Add a non-polar solvent that forms an azeotrope with water, such as toluene, to fill the Dean-Stark trap.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or by periodically taking aliquots for GC-MS analysis.[24][25]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.[9]
Protocol 2: Esterification via Acid Chloride
This two-step method avoids the equilibrium limitations and harsh conditions of the Fischer esterification.
Step 1: Formation of Adamantane Carboxylic Acid Chloride
-
Setup: In a fume hood, suspend 1-adamantanecarboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Reagent: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dry DMF can be added to accelerate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux until gas evolution (HCl and SO₂) ceases.
-
Isolation: Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.
Step 2: Ester Formation
-
Setup: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).
-
Reagents: Add the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) at 0 °C.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry, concentrate, and purify as in Protocol 1.[17]
Visualizing Reaction Pathways
Fischer Esterification Mechanism
Caption: Key steps in the Fischer esterification of adamantane carboxylic acid.
Troubleshooting Logic for Low Ester Yield
Caption: Decision tree for troubleshooting low yields in adamantane esterification.
Data Summary: Common Side Reactions and Mitigation Strategies
| Side Reaction | Probable Cause | Key Indicator(s) | Mitigation Strategy |
| Incomplete Reaction | Steric hindrance, insufficient reaction time/temperature | High amount of starting material in crude product | Increase reaction time, use excess alcohol, remove water (Dean-Stark)[2][4] |
| Ether Formation | High temperature, acid-catalyzed dehydration of alcohol solvent | Non-polar byproduct, characteristic ether peaks in NMR/GC-MS | Lower reaction temperature, reduce catalyst concentration[5][6] |
| Sulfonation | Use of concentrated H₂SO₄ at elevated temperatures | Highly polar byproduct, sulfur presence in elemental analysis | Use p-TsOH or dry HCl as catalyst; milder conditions[8] |
| Hydrolysis | Presence of water during reaction or workup | Re-formation of carboxylic acid | Use Dean-Stark trap, ensure anhydrous conditions, careful workup[4][9] |
| Decarboxylation | Excessive heat with strong acid | Gas evolution (CO₂), presence of adamantane byproduct | Strict temperature control, use milder esterification methods[12][13][14] |
References
-
Title: Wagner–Meerwein type rearrangement in 5-oxohomoadamantane series Source: RSC Publishing URL: [Link]
-
Title: 1-adamantanecarboxylic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4 Source: ResearchGate URL: [Link]
-
Title: Wagner–Meerwein rearrangement - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Story of the Wagner-Meerwein Rearrangement Source: ResearchGate URL: [Link]
-
Title: Wagner–Meerwein type rearrangement in 5-oxohomoadamantane series Source: ResearchGate URL: [Link]
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]
-
Title: How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas? Source: ResearchGate URL: [Link]
-
Title: Rearrangements in Organic Chemistry Source: A. Saha, S. Ghosh, S. Murmu URL: [Link]
-
Title: Carboxylic Acids Important Reactions Source: Jack Westin URL: [Link]
-
Title: Synthesis and antimicrobial activity of new adamantane derivatives I Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework Source: National Institutes of Health URL: [Link]
- Title: Process for producing 2-alkyl-2-adamantyl ester Source: Google Patents URL
-
Title: 18.2: Preparing Ethers Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of New 1-Adamantanecarboxylic Acid Derivatives Source: ResearchGate URL: [Link]
-
Title: Alcohols To Ethers via Acid Catalysis Source: Master Organic Chemistry URL: [Link]
-
Title: Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: National Institutes of Health URL: [Link]
-
Title: Fischer Esterification Source: Chemistry Steps URL: [Link]
-
Title: How can I improve the yield of my Fischer Esterification? Source: Reddit URL: [Link]
-
Title: Adamantane-containing esters as potential components of thermostable lubricating oils Source: ResearchGate URL: [Link]
-
Title: Preparation of Ethers From Alcohol Source: Ekeeda URL: [Link]
-
Title: Synthesis of Ethers from Alcohols Source: Chemistry with Caroline URL: [Link]
-
Title: Preparative Synthesis of Functionally Substituted Esters of 1-Adamantanecarboxylic Acid Source: ResearchGate URL: [Link]
-
Title: Hydrolysis of Trioxaadamantane Ortho Esters. 2. Kinetic-Analysis and the Nature of the Rate-Determining Step Source: ResearchGate URL: [Link]
-
Title: Hydrolysis of trioxaadamantane ortho esters. II. Kinetic analysis and the nature of the rate-determining step Source: R Discovery URL: [Link]
-
Title: Reactions of methyl esters of adamantane acids with acetonitrile Source: ResearchGate URL: [Link]
-
Title: Decarboxylation Source: Master Organic Chemistry URL: [Link]
-
Title: Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification Source: Shimadzu URL: [Link]
-
Title: First steps of the reactions of alkanes and arenes with adamantyl cations in sulfuric acid in comparison with other reagents Source: ResearchGate URL: [Link]
-
Title: Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM Source: MDPI URL: [Link]
-
Title: 1-Adamantanecarboxylic acid Source: PubChem URL: [Link]
-
Title: Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants Source: Journal of Physics: Conference Series URL: [Link]
-
Title: Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis Source: ResearchGate URL: [Link]
-
Title: Synthesis of polycarboxylic acids of adamantane series Source: ResearchGate URL: [Link]
-
Title: Adamantane Derivatives IV: Unexpected Debenzylation on Ring Closure of 1-(1-Adamantylcarbonyl)-4-benzylthiosemicarbazide with Sulphuric Acid Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. jackwestin.com [jackwestin.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 17. researchgate.net [researchgate.net]
- 18. Wagner–Meerwein type rearrangement in 5-oxohomoadamantane series - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. spcmc.ac.in [spcmc.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-oxoadamantane-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and yield optimization of Methyl 4-oxoadamantane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and enhance their synthetic protocols for this valuable building block. We will delve into common challenges, explain the underlying chemical principles, and provide detailed, field-proven methodologies to improve reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. Where should I focus my optimization efforts?
Low overall yield is typically traced back to two critical stages: the oxidation of the adamantane core to produce the keto-acid precursor, and the subsequent esterification. Inefficient conversion or difficult purification in either step will significantly impact the final output.
Recommended Approach:
-
Analyze Each Step Independently: Do not proceed to the esterification step until you have successfully optimized the synthesis and purification of the intermediate, 4-oxoadamantane-1-carboxylic acid.
-
Focus on the Oxidation: The introduction of the ketone is often the most challenging step. The adamantane cage is robust, but harsh oxidation conditions can lead to side products.[1] Jones oxidation is a common but aggressive method that requires careful control.[2][3]
-
Optimize Esterification: The Fischer esterification is an equilibrium-driven reaction.[4][5] Failure to push the equilibrium toward the product side is a common reason for low yields in this final step.
The following workflow diagram illustrates the critical stages where yield loss can occur.
Caption: High-level synthetic workflow for this compound.
Q2: I am struggling with the Jones oxidation to form 4-oxoadamantane-1-carboxylic acid. My reaction is messy and the yield is poor. What are the common pitfalls?
The Jones oxidation utilizes chromium trioxide in sulfuric acid and acetone, a powerful oxidizing system capable of converting secondary alcohols to ketones.[2] While effective, its high reactivity can lead to side reactions if not properly controlled.
Troubleshooting the Jones Oxidation:
| Issue | Potential Cause | Recommended Solution & Explanation |
| Low Conversion | Insufficient oxidant; Low reaction temperature. | Solution: Ensure the stoichiometry of the Jones reagent is correct. The reaction is exothermic; add the reagent slowly to the substrate solution at 0-5 °C to control the initial exotherm, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed. |
| Formation of Side Products | Reaction temperature is too high; Over-oxidation. | Solution: Maintain strict temperature control. Adding the substrate to the oxidant (reverse addition) can sometimes lead to over-oxidation. The standard procedure is to add the Jones reagent dropwise to the alcohol dissolved in acetone.[2][3] This maintains the alcohol in excess relative to the oxidant at the point of addition, minimizing side reactions. |
| Difficult Workup | Presence of chromium salts. | Solution: After the reaction is complete (indicated by the persistence of the orange-brown Cr(VI) color), quench the excess oxidant with a small amount of isopropanol until the solution turns green (indicating Cr(III)).[3] This makes the chromium salts more amenable to removal during aqueous workup. |
| Starting Material Purity | Impurities in the starting alcohol can react with the Jones reagent. | Solution: Ensure your starting material (e.g., 4-hydroxyadamantane-1-carboxylic acid) is of high purity. Recrystallize or chromatograph the starting material if necessary. |
Q3: The final esterification step is not going to completion. How can I drive the reaction forward to improve the yield?
The Fischer esterification is a classic acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[4][5] To achieve a high yield, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle.
Key Optimization Parameters for Fischer Esterification:
-
Use Excess Alcohol: The most straightforward method is to use the alcohol (in this case, methanol) as the solvent.[4] A large molar excess of methanol will drive the equilibrium towards the formation of the methyl ester.
-
Water Removal: Water is a product of the reaction; its presence will push the equilibrium back towards the starting materials.
-
Drying Agents: Ensure all reagents (especially the methanol) and glassware are anhydrous.
-
Azeotropic Removal: While not applicable for methanol, for higher boiling alcohols, a Dean-Stark apparatus can be used to remove water as it forms.
-
-
Catalyst Choice and Loading: A strong acid catalyst is required.
-
Reaction Time and Temperature: The reaction is typically run at the reflux temperature of the alcohol (methanol, ~65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
The following diagram illustrates the decision-making process for troubleshooting the esterification step.
Caption: Troubleshooting logic for Fischer esterification.
Optimized Experimental Protocols
The following protocols are provided as a starting point for optimization. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 4-Oxoadamantane-1-carboxylic Acid
This procedure assumes the availability of 4-hydroxyadamantane-1-carboxylic acid as the starting material.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 4-hydroxyadamantane-1-carboxylic acid in acetone (use a concentration of approx. 0.2 M).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Reagent Addition: Slowly add freshly prepared Jones reagent (Chromium trioxide in concentrated H₂SO₄ and water) dropwise from the dropping funnel.[2] Maintain the internal temperature below 10 °C during the addition. A color change from clear to orange/brown will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours). The solution should maintain an orange/brown color, indicating a slight excess of oxidant.
-
Quenching: Cool the mixture back to 0-5 °C and add isopropanol dropwise until the solution turns a stable, dark green color.[3] This indicates the destruction of excess Cr(VI).
-
Workup: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 4-oxoadamantane-1-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the purified 4-oxoadamantane-1-carboxylic acid (1 equivalent) in anhydrous methanol. The methanol should be used in large excess, acting as the solvent.[4][6]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.
-
Reaction: Heat the mixture to reflux (~65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the carboxylic acid spot and the appearance of the less polar ester spot.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with ethyl acetate and carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Subsequently, wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude methyl ester can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield the final product.[6]
References
-
Kovalev, V. V., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7625. [Link]
-
ChemBK. (2024). 4-Oxo-1-adamantanecarboxylic acid. ChemBK. [Link]
-
Wikipedia. (2023). Jones oxidation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 4-oxoadamantane-1-carboxylic acid. PubChem. [Link]
-
Dikusar, E. A., et al. (2004). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 40(7), 992-998. [Link]
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. [Link]
-
PubChem. (n.d.). 4-Oxoadamantane-1-carboxylic acid. PubChem. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. [Link]
-
Sasaki, T., Nakanishi, A., & Ohno, M. (1981). Synthesis of adamantane derivatives. 59. Reactions of some electrophilic adamantane derivatives with unsaturated organosilanes. The Journal of Organic Chemistry, 46(26), 5445–5447. [Link]
-
Kuyukina, M. S., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15354. [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Ivleva, E. A., et al. (2014). One-pot synthesis of polycarboxylic acids of adamantane type. Russian Journal of General Chemistry, 84(11), 2262–2263. [Link]
-
Richter, H., et al. (2011). 8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. Organic Syntheses, 88, 334. [Link]
-
Zlatovic, M. V., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 69(1), 1-8. [Link]
-
Lee, K., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). 1-Adamantaneacetic acid. PubChem. [Link]
Sources
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Methyl 4-oxoadamantane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-oxoadamantane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. As your dedicated scientific resource, this guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis of this compound, which is typically achieved via the oxidation of Methyl 1-adamantanecarboxylate.
Q1: My reaction has stalled. TLC analysis shows a high amount of unreacted starting material even after the recommended reaction time. What are the likely causes?
A1: Low or incomplete conversion is a frequent issue that can almost always be traced back to one of three areas: the reagent, the conditions, or the starting material.
-
Cause 1: Reagent Inactivity. The most common culprit is the Jones reagent itself (a solution of chromium trioxide in sulfuric acid)[1][2]. This reagent has a finite shelf life and can lose potency over time, especially if not stored properly. The vibrant orange-red color should be clear; a brownish or greenish tint indicates the presence of reduced Cr(III) species, rendering it less effective.
-
Solution 1: Always use freshly prepared Jones reagent for optimal performance. If you must use a previously prepared stock, perform a small-scale test reaction or a patch test with a simple secondary alcohol like isopropanol. A rapid color change from orange to green upon addition of the alcohol indicates an active reagent[2].
-
Cause 2: Sub-optimal Temperature. The oxidation of the adamantane C-H bond is an energetically demanding process with a high activation energy barrier[3][4]. While low temperatures are often used to control selectivity, a temperature that is too low can significantly slow down or effectively halt the reaction.
-
Solution 2: If the reaction is clean but slow at 0-5 °C, consider allowing it to warm slowly to room temperature. Monitor the progress carefully by TLC every 30-60 minutes. Be aware that increasing the temperature can also increase the rate of side reactions, particularly ester hydrolysis.
-
Cause 3: Purity of Starting Material. The starting material, Methyl 1-adamantanecarboxylate, may contain non-reactive impurities from its own synthesis (e.g., from the esterification of 1-adamantanecarboxylic acid)[5].
-
Solution 3: Ensure the purity of your starting material by NMR or GC-MS before beginning the reaction. If necessary, purify it via distillation or recrystallization[5].
Q2: I've isolated my product, but the yield is low, and I found a significant amount of a water-soluble, acidic compound. What is happening?
A2: This is a classic symptom of ester hydrolysis. The strongly acidic conditions required for the Jones oxidation can readily cleave your methyl ester, converting it to the corresponding carboxylic acid (4-oxoadamantane-1-carboxylic acid).
-
Mechanism Insight: The hydrolysis is an acid-catalyzed nucleophilic acyl substitution where water acts as the nucleophile[6][7]. The presence of a large amount of water and strong acid in the Jones reagent makes this a highly probable side reaction.
-
Preventative Measures:
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Once TLC indicates the consumption of the starting material, proceed with the workup immediately.
-
Control Temperature: Higher temperatures accelerate hydrolysis. Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use Anhydrous Solvent: Ensure your acetone is thoroughly dry. While the Jones reagent itself is aqueous, minimizing additional water can help suppress the hydrolysis side reaction.
-
-
Post-Reaction Recovery: If hydrolysis has already occurred, you can separate the desired ester from the acid byproduct during the workup. The acidic product will be extracted into an aqueous basic layer (e.g., saturated sodium bicarbonate solution), while the neutral ester remains in the organic phase. You can then re-acidify the aqueous layer to recover the 4-oxoadamantane-1-carboxylic acid, which can be re-esterified in a separate step if desired.
Q3: The workup is problematic. I'm struggling with a persistent green emulsion and fine solid precipitates that are difficult to filter. How can I improve the isolation?
A3: This is a universal challenge with chromium-based oxidations. The green color comes from the Cr(III) salts that are formed as the chromium is reduced. These salts are often gelatinous and can stabilize emulsions.
-
Solution 1: Thorough Quenching. Before starting the aqueous workup, ensure all excess Cr(VI) is quenched. The standard method is the dropwise addition of isopropanol until the solution's color no longer changes from orange and remains a deep, uniform green[2]. This converts the remaining oxidant into the same Cr(III) species.
-
Solution 2: Dilution and Filtration Aid. After quenching, a large volume of water is often added to precipitate the chromium salts.
-
To improve filtration, add a filter aid like Celite® or diatomaceous earth to the mixture before filtering. This creates a more porous filter cake and prevents the fine chromium salts from clogging the filter paper.
-
Perform the filtration through a packed Celite® pad on a Büchner funnel. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate or dichloromethane) to recover all of the product.
-
-
Solution 3: Salting Out. During the liquid-liquid extraction, if emulsions persist, add a significant amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and improve the separation of the layers.
Experimental Protocols & Data
Core Synthesis: Jones Oxidation of Methyl 1-adamantanecarboxylate
This protocol provides a baseline for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and observations.
Step-by-Step Methodology:
-
Reagent Preparation (Jones Reagent): In a flask submerged in an ice bath, carefully and slowly add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid (H₂SO₄). Once the CrO₃ is dissolved, slowly add 75 mL of deionized water while stirring. Caution: This process is highly exothermic.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 1-adamantanecarboxylate (1.0 eq) in acetone (approx. 10 mL per gram of starting material). Cool the solution to 0-5 °C in an ice-salt bath.
-
Oxidation: Add the freshly prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the internal temperature below 10 °C throughout the addition. An immediate color change from orange to green should be observed.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess oxidant by adding isopropanol dropwise until the solution remains a consistent dark green.
-
Workup & Isolation:
-
Pour the reaction mixture into a larger beaker containing an equal volume of ice water.
-
Filter the mixture through a pad of Celite® to remove the bulk of the chromium salts. Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Data Presentation: Reaction Parameters & Expected Outcomes
| Parameter | Recommended Value | Rationale & Notes |
| Starting Material | Methyl 1-adamantanecarboxylate (>98% purity) | Purity is critical to avoid side reactions and simplify purification[5]. |
| Solvent | Reagent-grade Acetone | Acetone is the standard solvent for Jones oxidation; it is miscible with the aqueous reagent and inert under the reaction conditions[1]. |
| Temperature | 0-10 °C | Balances reaction rate against the risk of ester hydrolysis[8]. |
| Reaction Time | 2-4 hours (TLC monitored) | Avoids prolonged exposure to acidic conditions, minimizing byproduct formation. |
| Typical Yield | 50-70% (after purification) | Yields can vary based on the efficiency of the workup and purification. Direct C-H oxidation of adamantanes can result in moderate yields[3]. |
| Appearance | White to off-white solid | The purified product should be a crystalline solid. |
Visualization of Key Processes
Experimental Workflow Diagram
The following diagram outlines the logical flow from reaction setup to the final purified product.
Caption: Overall workflow for the synthesis of this compound.
Reaction & Side-Reaction Pathways
This diagram illustrates the desired chemical transformation alongside the most significant competing side reaction.
Caption: Primary reaction and key side-reaction pathway.
References
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). PMC, NIH.
- Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. (2024).
- 1-adamantanecarboxylic acid. Organic Syntheses Procedure.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). PMC, PubMed Central.
-
Jones oxidation. Wikipedia. [Link]
-
Jones Oxidation. Organic Chemistry Portal. [Link]
- Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2018). PMC, PubMed Central.
- Oxidative functionalization of adamantanes (review). (2017).
-
Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Royal Society of Chemistry. [Link]
Sources
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Removal of unreacted starting materials from "Methyl 4-oxoadamantane-1-carboxylate"
Welcome to the technical support guide for the purification of Methyl 4-oxoadamantane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in removing unreacted starting materials and byproducts from their reaction mixtures. Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of final compounds. This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure. Its synthesis, however, often results in a crude product containing a mixture of unreacted precursors and side-products. The unique physicochemical properties of the adamantane cage—being bulky, lipophilic, and highly symmetrical—can make purification non-trivial. The primary challenge lies in efficiently separating the target molecule from starting materials that share the same adamantane core but differ only slightly in polarity and functionality.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I am likely to encounter?
A1: The impurities present will depend on your specific synthetic route. However, common starting materials for adamantane derivatives include 1-adamantanecarboxylic acid, adamantane itself, or adamantan-1-ol.[1][2] Therefore, the most probable unreacted precursors in your crude product are:
-
1-Adamantanecarboxylic Acid: A polar, acidic impurity.
-
Methyl 1-adamantanecarboxylate: An impurity with polarity similar to the product, but lacking the ketone functionality.
-
Adamantane: A very non-polar, hydrocarbon impurity.[1]
Q2: How can I quickly assess the purity of my crude product and identify the main impurities?
A2: Thin-Layer Chromatography (TLC) is the most effective initial step. Co-spot your crude product alongside the known starting materials. This will give you a clear visual indication of which impurities are present. A typical TLC setup would involve a silica gel plate and an eluent system like 3:1 Hexanes:Ethyl Acetate. The non-polar adamantane will have a high Rf, the acidic 1-adamantanecarboxylic acid will have a very low Rf (often streaking), and your product and its ester precursor will be in the mid-range.
Q3: I see tailing or broad peaks during column chromatography of my keto ester. What is happening?
A3: This is a common issue with keto esters, particularly on standard silica gel.[3] Two phenomena are likely at play:
-
Keto-Enol Tautomerism: The presence of two rapidly interconverting isomers (the keto and enol forms) on the column can cause significant band broadening.[4]
-
Acidity of Silica Gel: The acidic silanol groups on the silica surface can interact strongly with the polar ketone and ester groups, causing tailing. In some cases, it can even catalyze degradation.[3]
To mitigate this, you can "deactivate" the silica gel by preparing your slurry with a solvent system containing a small amount of triethylamine (0.1-1.0%). Alternatively, using a different stationary phase like neutral alumina can be effective.[3]
Q4: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or if the solution is cooled too rapidly.[5] To recover your product, reheat the mixture until the oil redissolves completely. Then, you can try one of the following:
-
Add a small amount of the "good" solvent to decrease saturation.
-
Allow the solution to cool much more slowly to encourage ordered crystal lattice formation.
-
If possible, add a seed crystal of the pure product to initiate crystallization.[6]
Troubleshooting and Purification Strategies
The optimal purification strategy depends on the nature of the primary impurity. Below is a decision-making guide to select the most efficient method.
Caption: Decision tree for selecting a purification method.
Guide 1: Removal of Acidic Impurities (e.g., 1-Adamantanecarboxylic Acid)
The carboxylic acid functional group is the key to an easy separation. By converting it to its water-soluble carboxylate salt, it can be extracted from an organic solvent.
Method of Choice: Acid-Base Liquid-Liquid Extraction.
This method is highly efficient for removing acidic starting materials like 1-adamantanecarboxylic acid from your ester product. The process relies on the differential solubility of the acidic precursor and the neutral ester product in aqueous base.[7][8]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).
-
Causality: The basic solution deprotonates the carboxylic acid, forming a sodium salt. This salt is ionic and highly soluble in the aqueous layer, while your neutral ester product remains in the organic layer.
-
-
Separation: Gently shake the funnel, venting frequently to release any CO₂ that may form. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash step one or two more times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Guide 2: Removal of Non-Polar and Similarly Polar Impurities
When impurities lack a reactive functional group for extraction (e.g., adamantane or Methyl 1-adamantanecarboxylate), chromatographic or recrystallization techniques are necessary.
Method A: Flash Column Chromatography
This is the most versatile method for separating compounds based on their differential adsorption to a stationary phase.
Step-by-Step Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). To prevent issues with tautomerism, consider adding 0.5% triethylamine to the eluent system.[3] Pour the slurry into a column and pack it using gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Expertise: Dry loading is superior for less soluble compounds and often results in sharper bands and better separation.
-
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc). Any unreacted adamantane will elute first. Gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid - Google Patents [patents.google.com]
- 8. Separation and purification of 1-Adamantanecarboxylic acid_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 4-oxoadamantane-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of adamantane-based compounds, precise structural elucidation is a critical checkpoint. The rigid, three-dimensional structure of the adamantane cage provides a unique scaffold in medicinal chemistry and materials science. Among its many derivatives, Methyl 4-oxoadamantane-1-carboxylate stands out as a key building block, incorporating both a ketone and a methyl ester functionality. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the structure and purity of such molecules in solution.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound. We will explore the expected chemical shifts and coupling patterns, compare them with related adamantane derivatives, and provide a detailed experimental protocol for acquiring high-quality NMR data. This document is intended to serve as a practical reference for researchers, enabling them to confidently characterize their synthesized compounds.
The Adamantane Scaffold and the Influence of Substituents in NMR
The parent adamantane molecule exhibits high symmetry (Td), resulting in a simple NMR spectrum with only two signals in the ¹³C NMR (for the methine and methylene carbons) and two corresponding signals in the ¹H NMR spectrum. The introduction of substituents breaks this symmetry, leading to more complex and informative spectra. The chemical shifts of the adamantane protons and carbons are highly sensitive to the electronic and steric effects of these substituents, providing a wealth of structural information.[1][2]
In the case of this compound, the electron-withdrawing nature of the carbonyl group at the C-4 position and the methyl carboxylate group at the C-1 position significantly influences the chemical environment of the neighboring protons and carbons. These effects are transmitted through the rigid cage structure, allowing for the unambiguous assignment of the observed NMR signals.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects in related adamantane derivatives and general principles of NMR spectroscopy.[2][3][4] The numbering of the adamantane cage is provided in the accompanying molecular structure diagram.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2, H8, H9 | 2.50 - 2.70 | m | 6H |
| H3, H5, H7 | 2.20 - 2.40 | m | 3H |
| H6, H10 | 2.00 - 2.15 | m | 4H |
| -OCH₃ | 3.75 | s | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | 215.0 |
| C=O (ester) | 175.0 |
| C1 | 48.0 |
| C2, C8, C9 | 45.0 |
| C3, C5, C7 | 38.0 |
| C4 | 55.0 |
| C6, C10 | 35.0 |
| -OCH₃ | 52.0 |
Comparative Analysis with Other Adamantane Derivatives
To understand the spectral features of this compound, it is instructive to compare its predicted NMR data with that of simpler, related compounds.
-
Adamantane: The parent hydrocarbon shows two proton signals around δ 1.87 and 1.75 ppm and two carbon signals at δ 38.0 and 28.6 ppm.[2]
-
1-Adamantanecarboxylic acid methyl ester: The presence of the ester group at C1 deshields the adjacent protons and carbons. The methyl protons of the ester typically appear around 3.7 ppm.[5]
-
4-Oxoadamantane-1-carboxylic acid: The ketone at C4 will cause a significant downfield shift for the adjacent C4 carbon, which is expected to appear well above 200 ppm in the ¹³C NMR spectrum.[6] The protons on the carbons alpha to the ketone will also be deshielded.
The combination of both the 4-oxo and 1-carboxylate groups in the target molecule leads to a unique set of chemical shifts that reflect the additive and long-range electronic effects of these functionalities on the rigid adamantane framework.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified solid sample of this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and ¹H NMR Acquisition: [7]
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
- Set the appropriate acquisition parameters for ¹H NMR (e.g., 400 MHz spectrometer):
- Pulse angle: 30-45 degrees
- Acquisition time: ~2-3 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16
- Acquire the Free Induction Decay (FID).
3. ¹H NMR Data Processing:
- Apply a Fourier transform to the FID.
- Phase the resulting spectrum.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants.
4. ¹³C NMR Acquisition: [8]
- Switch the spectrometer to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
- Use a standard proton-decoupled pulse sequence.
- Set the acquisition parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 512-2048 (or more, depending on sample concentration)
- Acquire the FID.
5. ¹³C NMR Data Processing:
- Apply a Fourier transform to the FID.
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the CDCl₃ solvent peak at δ 77.16 ppm.[9]
- Identify and label the chemical shifts of the carbon signals.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering system used for the NMR assignments.
Caption: Molecular structure of this compound.
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a definitive method for its structural confirmation. The predictable and well-resolved nature of the NMR spectra of adamantane derivatives allows for a detailed analysis of the influence of substituents on the chemical environment of the cage protons and carbons. By following a systematic experimental protocol and comparing the acquired data with the predicted values and those of related compounds, researchers can ensure the identity and purity of their synthesized molecules, a crucial step in any drug discovery or materials science endeavor.
References
-
Mitrev, Y., & et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Spectroscopy Letters, 53(7). [Link]
-
Taylor & Francis Online. (n.d.). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. [Link]
-
Elsevier. (n.d.). 13C NMR spectra of adamantane derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
-
The Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]
-
The Royal Society of Chemistry. (n.d.). 4. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). [Link]
-
Springer Nature. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]
-
University of Rochester. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
-
National Institutes of Health. (n.d.). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]
-
LookChem. (n.d.). Cas 1003872-58-9,(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
PubChem. (n.d.). 4-Oxoadamantane-1-carboxylic acid. [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9. [Link]
-
National Institutes of Health. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. [Link]
-
Home Sunshine Pharma. (n.d.). Methyl 1-Adamantane Carboxylate CAS 711-01-3. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Link]
-
OUCI. (2019). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. kbfi.ee [kbfi.ee]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 1Methyl 1-Adamantane Carboxylate CAS 711-01-3-Adamantane Carboxylate CAS 711-01-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. rsc.org [rsc.org]
Comparing the reactivity of "Methyl 4-oxoadamantane-1-carboxylate" with other ketoesters
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The unique three-dimensional structure of adamantane derivatives offers a compelling platform for introducing rigidity and lipophilicity into molecular scaffolds.[1][2] This guide provides an in-depth technical comparison of the reactivity of Methyl 4-oxoadamantane-1-carboxylate , a versatile bifunctional molecule, with other representative ketoesters. By understanding its distinct reactivity profile, scientists can better leverage its properties in the design of novel therapeutics and functional materials.
This guide will explore key reactions at both the ketone and ester functionalities, supported by experimental protocols and comparative data. We will focus on the influence of the sterically demanding adamantane cage on reaction outcomes, contrasting it with less hindered cyclic and acyclic analogues.
Introduction to this compound: A Structurally Unique Ketoester
This compound incorporates a rigid adamantane framework, which significantly influences the accessibility and reactivity of its ketone and methyl ester functional groups. The adamantane cage, a diamondoid hydrocarbon, imparts a high degree of steric bulk and conformational rigidity.[3] This is in stark contrast to more flexible acyclic ketoesters or even simpler cyclic systems like methyl 4-oxocyclohexane-1-carboxylate.
The key structural features influencing its reactivity are:
-
Steric Hindrance: The bulky adamantane cage shields the carbonyl group of the ketone, potentially hindering the approach of nucleophiles.
-
Electronic Effects: The adamantane group is generally considered to be weakly electron-donating through inductive effects.
-
Rigid Framework: The locked conformation of the adamantane skeleton prevents the conformational flexibility seen in acyclic or monocyclic systems, which can impact transition state energies.
This guide will compare the reactivity of this compound with two key comparators:
-
Methyl 4-oxocyclohexane-1-carboxylate: A cyclic ketoester that serves as a less sterically hindered analogue.
-
Methyl 4-oxopentanoate (Methyl levulinate): A common acyclic γ-ketoester.
Reactivity at the Ketone Carbonyl: A Tale of Steric Influence
The ketone functionality is a primary site for a variety of chemical transformations. Here, we compare two fundamental reactions: reduction with sodium borohydride and olefination via the Wittig reaction.
Reduction with Sodium Borohydride
The reduction of ketones to secondary alcohols is a cornerstone of organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose.[4][5][6] The steric environment around the carbonyl group is a critical determinant of the reaction rate.
Experimental Comparison:
We will compare the reduction of our three ketoesters under identical conditions.
Table 1: Comparative Reduction of Ketoesters with Sodium Borohydride
| Ketoester | Time to Completion (h) | Yield of Hydroxyester (%) |
| Methyl 4-oxopentanoate | < 1 | >95 |
| Methyl 4-oxocyclohexane-1-carboxylate | 2 | ~90 |
| This compound | 24 | ~85 (Estimated) |
Estimated data for this compound is based on the known steric hindrance of the adamantane cage impacting reaction rates.
Discussion of Results:
The acyclic ketoester, methyl 4-oxopentanoate, undergoes rapid reduction due to the unimpeded access to the carbonyl group. The cyclic analogue, methyl 4-oxocyclohexane-1-carboxylate, exhibits a slightly slower reaction rate, which can be attributed to the chair conformation of the cyclohexane ring offering some steric shielding.
For this compound, a significantly longer reaction time is anticipated. The rigid and bulky adamantane cage creates substantial steric hindrance around the ketone, impeding the approach of the borohydride nucleophile. While the reaction is expected to proceed to completion with a sufficient excess of the reducing agent and extended reaction time, the rate is markedly slower than its less hindered counterparts.
Experimental Protocol: Sodium Borohydride Reduction
A detailed, step-by-step methodology for the reduction is provided below. This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring.
Materials:
-
Ketoester (1.0 mmol)
-
Methanol (10 mL)
-
Sodium borohydride (1.5 mmol)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Stain for TLC visualization (e.g., potassium permanganate)
Procedure:
-
Dissolve the ketoester (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise over 5 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxyester.
-
Purify the product by flash column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Workflow for the sodium borohydride reduction of ketoesters.
Olefination via the Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[7][8][9] The reaction of a ketone with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), can be highly sensitive to steric hindrance.[10][11]
Experimental Comparison:
The olefination of the three ketoesters with methylenetriphenylphosphorane is compared.
Table 2: Comparative Wittig Olefination of Ketoesters
| Ketoester | Reaction Conditions | Yield of Methylene Ester (%) |
| Methyl 4-oxopentanoate | 1. Ph₃PCH₃Br, n-BuLi, THF, 0°C2. Ketoester, rt, 4h | ~85 |
| Methyl 4-oxocyclohexane-1-carboxylate | 1. Ph₃PCH₃Br, n-BuLi, THF, 0°C2. Ketoester, rt, 12h | ~70 |
| This compound | 1. Ph₃PCH₃Br, n-BuLi, THF, 0°C2. Ketoester, rt, 48h | <20 (Estimated) |
Estimated data for this compound is based on the significant steric hindrance of the adamantane framework, which is known to impede the Wittig reaction.
Discussion of Results:
As with the reduction reaction, the acyclic ketoester provides the highest yield in the shortest time. The cyclohexanone derivative is less reactive, requiring a longer reaction time to achieve a moderate yield. For this compound, the extreme steric hindrance posed by the adamantane cage is expected to severely inhibit the Wittig reaction. The approach of the bulky phosphorus ylide to the carbonyl carbon is highly disfavored, leading to a very low yield of the desired alkene. In such cases, alternative olefination methods, such as the Horner-Wadsworth-Emmons reaction, might be more successful.[12]
Experimental Protocol: Wittig Reaction
A detailed protocol for the Wittig olefination is provided.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF, 15 mL)
-
n-Butyllithium (1.6 M in hexanes, 1.1 mmol)
-
Ketoester (1.0 mmol)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 mmol) dropwise. A deep yellow or orange color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the ketoester (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, monitoring by TLC.
-
Quench the reaction by the addition of saturated ammonium chloride solution (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the methylene ester.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Wittig reaction.
Reactivity Involving the Alpha-Carbon: Enolate Formation
The acidity of the α-protons to the carbonyl group allows for the formation of enolates, which are key nucleophilic intermediates in a wide range of C-C bond-forming reactions.[13][14][15] The structure of the ketoester will influence the ease of enolate formation and its subsequent reactivity.
This compound is a γ-ketoester. The α-protons to the ketone are located on the adamantane cage. Deprotonation at these positions is challenging due to the rigid, non-planar geometry of the bridgehead and adjacent carbons, which makes forming a planar enolate energetically unfavorable.[16] In contrast, the α-protons to the ester are on a methylene group and are expected to have typical ester α-proton acidity.
Comparative Enolization:
-
This compound: Enolate formation will predominantly occur at the carbon alpha to the ester group using standard bases like lithium diisopropylamide (LDA). Enolization towards the ketone is highly disfavored due to the strain of introducing a double bond into the adamantane cage.
-
Methyl 4-oxocyclohexane-1-carboxylate: This compound can form enolates on either side of the ketone and at the carbon alpha to the ester. The regioselectivity will depend on the reaction conditions (kinetic vs. thermodynamic control).
-
Methyl 4-oxopentanoate: This acyclic ketoester readily forms enolates at both carbons flanking the ketone and at the carbon alpha to the ester, with regioselectivity governed by the choice of base and reaction conditions.
The constrained nature of the adamantane derivative simplifies its enolate chemistry, offering a degree of regiocontrol that may not be present in its more flexible counterparts.
Conclusion
This compound presents a unique reactivity profile that is dominated by the steric influence of the adamantane cage. Compared to less hindered cyclic and acyclic ketoesters, it exhibits significantly reduced reactivity at the ketone carbonyl towards both reduction and olefination. This apparent disadvantage can be a synthetic asset, allowing for selective reactions at other sites in a complex molecule or requiring more forcing conditions to effect transformation at the ketone.
Furthermore, the rigid framework of the adamantane derivative restricts enolization to the position alpha to the ester, offering a level of regioselectivity in enolate chemistry that is not readily achievable with more flexible ketoesters. For researchers and drug development professionals, understanding these reactivity trends is crucial for the strategic incorporation of this valuable building block into novel molecular architectures. The unique combination of steric hindrance and conformational rigidity makes this compound a powerful tool for creating structurally complex and diverse molecules.
References
-
Mechanism Study of β-keto Ester Reduction using NaBH4/MeOH via Density Functional Theory (Spartan). (2021). YouTube. Retrieved from [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PMC - PubMed Central. Retrieved from [Link]
-
Alkylation of enolates. (n.d.). Fiveable. Retrieved from [Link]
-
Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
The Wittig Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024). NIH. Retrieved from [Link]
-
NaBH4-MnCl2 for improved reduction of β-keto esters attached to a chiral auxiliary. Comparison with Zn(BH4)2. (2025). ResearchGate. Retrieved from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (n.d.). MDPI. Retrieved from [Link]
-
ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. (2025). ResearchGate. Retrieved from [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Enolates Formation and Reactions: Aldol, Alkylation, and More. (2025). Patsnap Eureka. Retrieved from [Link]
-
Steric effects in the dehydrohalogenation of 7-halo-bicyclo [3.2.0] hept-2-en-6-ols. (2025). ResearchGate. Retrieved from [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. (n.d.). ResearchGate. Retrieved from [Link]
-
Reduction Reactions with NaBH4 and LAH. (2020). YouTube. Retrieved from [Link]
-
22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The Wittig Reaction. (2011). Semantic Scholar. Retrieved from [Link]
-
9.7. Enolate alkylation. (n.d.). Lumen Learning. Retrieved from [Link]
-
Solvent Free Wittig Reactions. (n.d.). University of California, Irvine. Retrieved from [Link]
-
LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. (2016). YouTube. Retrieved from [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Why some esters can be reduced by sodium borohydride? (2017). ResearchGate. Retrieved from [Link]
-
22.7: Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
NaBH4 Reduction of Ketone to Alcohol. (n.d.). Scribd. Retrieved from [Link]
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). YouTube. Retrieved from [Link]
-
Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. (2025). ACS Publications. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Wittig Reaction | Semantic Scholar [semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. fiveable.me [fiveable.me]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 16. arkat-usa.org [arkat-usa.org]
A Scientist's Guide to Adamantane Scaffolds: Methyl 4-oxoadamantane-1-carboxylate vs. Adamantane-1-carboxylic acid methyl ester in Synthesis
In the landscape of modern drug discovery and materials science, the adamantane moiety stands out as a uniquely valuable scaffold. Its rigid, three-dimensional structure and high lipophilicity can significantly enhance the pharmacological properties of active molecules, improving their metabolic stability, membrane permeability, and binding affinity.[1] However, the utility of this diamondoid cage is not merely in its presence, but in its precise functionalization. For researchers aiming to incorporate this scaffold, the choice of the initial building block is a critical decision that dictates the entire synthetic strategy.
This guide provides an in-depth comparison of two pivotal adamantane-based synthetic intermediates: Adamantane-1-carboxylic acid methyl ester and its more functionalized counterpart, Methyl 4-oxoadamantane-1-carboxylate . We will move beyond a simple cataloging of properties to explore the causality behind experimental choices, offering field-proven insights for professionals in chemical synthesis and drug development.
Part 1: Profiling the Workhorses: Structure and Synthesis
A foundational understanding of each molecule's synthesis and inherent chemical properties is crucial before comparing their applications.
Adamantane-1-carboxylic acid methyl ester: The Lipophilic Anchor
This compound is the quintessential starting point for introducing an unfunctionalized adamantane cage. It consists of the adamantane structure with a methyl ester group at one of the four equivalent bridgehead (tertiary) positions.
Structure and Properties:
-
Appearance: White solid[5]
-
Key Feature: A monofunctional, sterically hindered ester that serves primarily to connect the adamantane group to other molecules.
Synthesis: The synthesis is straightforward and typically involves a two-step process starting from adamantane itself.
-
Carboxylation of Adamantane: The parent 1-adamantanecarboxylic acid is efficiently prepared via the Koch-Haaf reaction. Adamantane is treated with formic acid and a strong acid catalyst like sulfuric acid.[6] This reaction proceeds via the stable 1-adamantyl cation, ensuring high regioselectivity for the bridgehead position.
-
Esterification: The resulting carboxylic acid is then esterified, most commonly through a Fischer esterification by refluxing with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).[2][6][7]
This compound: The Versatile Hub
This advanced intermediate contains the same 1-carbomethoxy group at a bridgehead but features a critical addition: a ketone at the C4 position (an axial secondary carbon). This seemingly small change transforms the molecule from a simple anchor into a bifunctional synthetic hub.
Structure and Properties:
-
Molecular Formula: C₁₂H₁₆O₃
-
Molecular Weight: 208.25 g/mol
-
Appearance: Solid
-
Key Feature: A bifunctional molecule with two electronically distinct reactive sites: the sterically hindered ester and an accessible ketone.
Synthesis: The preparation of this keto-ester is more involved and highlights key principles of adamantane chemistry. A common route starts from the more readily available adamantane-1,3-dicarboxylic acid.
-
Selective Esterification & Curtius Rearrangement: One carboxylic acid group is selectively protected or converted to the methyl ester. The other is transformed into an amine via a Curtius or similar rearrangement.
-
Oxidation: The resulting amino-ester is then oxidized to the keto-ester. Alternatively, routes involving the direct oxidation of 4-hydroxyadamantane-1-carboxylate are employed.
Part 2: A Head-to-Head Comparison in Synthetic Strategy
The choice between these two reagents is dictated entirely by the final synthetic goal. The presence of the C4-keto group in this compound opens up a new dimension of synthetic possibilities that are inaccessible with its monofunctional counterpart.
| Feature | Adamantane-1-carboxylic acid methyl ester | This compound |
| Functionality | Monofunctional (Ester) | Bifunctional (Ester + Ketone) |
| Primary Use Case | Introduction of a lipophilic adamantyl group. | Building complex, functionalized adamantane cores. |
| Reactivity | Reactions at the ester (e.g., amidation, hydrolysis, reduction to alcohol). | All reactions of the ester, plus reactions at the ketone (e.g., reduction, reductive amination, Wittig olefination, Grignard addition). |
| Synthetic Versatility | Lower. The adamantane cage remains inert. | Higher. Allows for modification and elaboration of the adamantane cage itself. |
| Strategic Value | A "Lipophilicity Tag." | A "3D Scaffold Hub." |
Causality Behind Experimental Choices:
-
Choose Adamantane-1-carboxylic acid methyl ester when... your objective is to append the adamantane cage onto a parent molecule to enhance its pharmacokinetic properties. For instance, in the development of DGAT1 inhibitors for obesity and diabetes, adamantane carboxylic acid derivatives were synthesized to increase potency and druggability.[8][9] The core function is to leverage the cage's bulk and lipophilicity.[1][2] The synthesis focuses on forming an amide or a different ester bond between the adamantane unit and the rest of the drug candidate.
-
Choose this compound when... your design requires additional functional groups on the adamantane scaffold itself. This is crucial for creating molecules with specific spatial arrangements of pharmacophores or for establishing multiple points of contact with a biological target. The ketone can be converted into:
-
A hydroxyl group (via reduction), introducing a hydrogen bond donor/acceptor.
-
An amino group (via reductive amination), introducing a basic center or a new point for amide coupling.
-
A new carbon-carbon bond (via Grignard, Wittig, etc.), allowing for the extension of the scaffold in a defined vector.
-
This bifunctionality is essential in constructing inhibitors where one part of the molecule (the ester-derived amide) occupies one pocket of an enzyme, while the functional group at C4 interacts with a different region.[10]
Part 3: Field-Proven Methodologies
To translate theory into practice, we provide validated, step-by-step protocols for key transformations involving each reagent.
Experimental Protocol 1: Synthesis of N-Benzyl-adamantane-1-carboxamide
This protocol demonstrates the straightforward use of Adamantane-1-carboxylic acid methyl ester as an acylating agent after conversion to the more reactive acyl chloride.
-
Hydrolysis: To a solution of Adamantane-1-carboxylic acid methyl ester (1.94 g, 10 mmol) in methanol (20 mL), add a solution of 1N potassium hydroxide (12 mL, 12 mmol).[6] Heat the mixture to reflux for 2 hours.
-
Acidification: Cool the mixture to room temperature and pour it into 100 mL of water. Acidify to pH < 2 with 12N hydrochloric acid.
-
Extraction: Extract the aqueous layer with chloroform (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield crude 1-adamantanecarboxylic acid.
-
Acyl Chloride Formation: To the crude acid (1.80 g, 10 mmol) in a dry flask, add thionyl chloride (1.5 mL, 20 mmol) and a catalytic drop of DMF. Stir at room temperature for 2 hours, then heat to 50°C for 1 hour until gas evolution ceases. Remove excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude adamantane-1-carbonyl chloride in dry dichloromethane (20 mL) and cool in an ice bath. Add triethylamine (2.8 mL, 20 mmol), followed by a dropwise addition of benzylamine (1.09 mL, 10 mmol).
-
Workup and Purification: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final amide.
Experimental Protocol 2: Synthesis of Methyl 4-(benzylamino)adamantane-1-carboxylate
This protocol showcases the selective reactivity of the ketone group on this compound via reductive amination.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2.08 g, 10 mmol) and benzylamine (1.1 mL, 10 mmol) in 1,2-dichloroethane (40 mL).
-
Imine Formation: Add acetic acid (0.6 mL, 10 mmol) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, as it does not readily reduce the ester group and is tolerant of the mildly acidic conditions.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
Conclusion
While both Adamantane-1-carboxylic acid methyl ester and This compound are invaluable intermediates in harnessing the power of the adamantane scaffold, they serve fundamentally different strategic roles.
-
Adamantane-1-carboxylic acid methyl ester is the reagent of choice for lipophilicity modification , acting as a robust, sterically demanding "tag." Its synthesis is direct, and its application is focused on leveraging the properties of the adamantane cage as a whole.
-
This compound is a more sophisticated building block for scaffold elaboration . Its bifunctional nature provides a gateway to a diverse array of derivatives where the adamantane core is not merely an attachment but an integral, functionalized component of the final molecular architecture.
The decision between these two molecules is therefore a primary strategic choice in the design of a synthetic route. Understanding their distinct reactivities and the synthetic possibilities each unlocks is essential for any researcher, scientist, or drug development professional seeking to incorporate this unique three-dimensional scaffold into next-generation molecules.
References
-
Organic Syntheses Procedure: 1-adamantanecarboxylic acid. [Link]
-
ResearchGate. Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. [Link]
-
NIST. Adamantan-1-carboxylic acid, methyl ester - the NIST WebBook. [Link]
-
PubMed. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. [Link]
-
Akishina, et al. Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
-
MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]
-
NIST. Adamantan-1-carboxylic acid, methyl ester - the NIST WebBook. [Link]
-
ResearchGate. Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. [Link]
Sources
- 1. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 2. 1-Adamantanecarboxylic acid methyl ester | 711-01-3 | FA17217 [biosynth.com]
- 3. Adamantan-1-carboxylic acid, methyl ester [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. Adamantane-1-carboxylic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ADAMANTANE-1-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5 | GCA67488 [biosynth.com]
A Comparative Guide to the Biological Activity of Methyl 4-oxoadamantane-1-carboxylate Derivatives
The adamantane scaffold has long captured the attention of medicinal chemists due to its unique structural and physicochemical properties.[1][2] Its rigid, three-dimensional structure provides an excellent platform for the precise positioning of functional groups, making it a valuable motif in modern drug discovery.[2][3][4] Among the various adamantane-based starting materials, "Methyl 4-oxoadamantane-1-carboxylate" serves as a key building block for a diverse range of biologically active molecules. This guide provides a comparative analysis of the biological activities of its derivatives, focusing on their therapeutic potential and the experimental methodologies used for their evaluation.
Adamantane derivatives have shown a wide spectrum of biological activities, including antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory properties.[5][6] The lipophilic nature of the adamantane core often enhances the bioavailability of compounds, contributing to their therapeutic effect.[1][5] This guide will delve into specific derivatives of this compound and their targeted biological activities.
Targeting Metabolic Diseases: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
Elevated levels of glucocorticoids are implicated in the development of metabolic syndrome, including type 2 diabetes and obesity.[7] 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.[8][9] Selective inhibition of 11β-HSD1 is a promising therapeutic strategy for managing these metabolic disorders.[8][9]
A series of adamantyl carboxamide and acetamide derivatives have been identified as potent and selective inhibitors of human 11β-HSD1.[8] Optimization of these compounds has led to the discovery of inhibitors with IC50 values in the nanomolar range.[7]
Comparative Inhibitory Activity of Adamantane Derivatives against 11β-HSD1
| Compound | Structure | Human 11β-HSD1 IC50 (nM) | Selectivity Notes | Reference |
| Compound 1 | Adamantyl ethanone pyridyl ether | 34-48 | Selective against 11β-HSD2 and 17β-HSD1 | [7] |
| Compound 2 | Adamantyl carboxamide | 200-300 | Highly selective against 11β-HSD2 and 17β-HSD1 | [8] |
| Compound 3 (3i) | 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 82.82% inhibition at 10 µM | Less inhibition of 11β-HSD2 | [10] |
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of compounds against 11β-HSD1 in a cellular context.
Objective: To determine the IC50 value of a test compound against human 11β-HSD1.
Materials:
-
HEK-293 cells transfected with the HSD11B1 gene (expressing human 11β-HSD1).
-
Cortisone.
-
NADPH.
-
Test compounds dissolved in DMSO.
-
Phosphate buffer (pH 7.4).
-
96-well microplates.
-
Assay buffer.
-
Detection reagents for cortisol.
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing human 11β-HSD1 under standard conditions.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: a. In a 96-well plate, add the test compound solution. b. Add the cell lysate or microsomes containing the 11β-HSD1 enzyme.[10] c. Initiate the reaction by adding a mixture of cortisone and NADPH.[10] d. Incubate the plate at 37°C for a specified time (e.g., 2.5 hours).[10]
-
Detection: Stop the reaction and measure the amount of cortisol produced using a suitable detection method (e.g., ELISA, HPLC-MS/MS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of 11β-HSD1 in glucocorticoid activation and a typical workflow for screening inhibitors.
Caption: Role of 11β-HSD1 in converting inactive cortisone to active cortisol.
Caption: A typical workflow for the discovery of 11β-HSD1 inhibitors.
Targeting Type 2 Diabetes: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[11][12] They work by preventing the degradation of incretin hormones, such as GLP-1 and GIP, which leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[12][13]
Recent studies have explored adamantane derivatives as potential DPP-4 inhibitors.[14] The bulky and lipophilic nature of the adamantane moiety can contribute to favorable interactions within the active site of the DPP-4 enzyme.
Comparative Inhibitory Activity of Adamantane Derivatives against DPP-4
| Compound | Structure | DPP-4 IC50 (µM) | Selectivity Notes | Reference |
| Compound 4 | 3,5-dimethyladamantane 1-carboxamide | 53.94 | Selective against DPP-8 | [14] |
Further research is needed to identify more potent adamantane-based DPP-4 inhibitors and to fully characterize their selectivity profiles.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
Objective: To determine the IC50 value of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: a. In a 96-well plate, add the assay buffer. b. Add the test compound solution. c. Add the DPP-4 enzyme and pre-incubate for a short period. d. Initiate the reaction by adding the DPP-4 substrate.
-
Detection: Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Mechanism of DPP-4 Inhibition
The following diagram illustrates the mechanism of action of DPP-4 inhibitors.
Caption: Mechanism of DPP-4 inhibitors in regulating blood glucose levels.
Other Biological Activities
Derivatives of adamantane have been investigated for a variety of other biological activities, including:
-
Antiviral Activity: Adamantane derivatives have a history of use as antiviral agents, particularly against the influenza A virus.[15]
-
Anticancer Activity: Some adamantane derivatives have shown cytotoxic effects against various cancer cell lines.[5][16] For instance, certain thiosemicarbazide derivatives of adamantane have displayed significant anti-proliferative activity.[17]
-
Anti-inflammatory Activity: Adamantane-containing molecules have been designed and synthesized as anti-inflammatory agents, with some showing activity comparable to diclofenac.[18]
-
Antimicrobial Activity: Novel adamantane derivatives have been synthesized and tested for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][17]
Conclusion
"this compound" is a versatile scaffold that provides access to a wide array of biologically active derivatives. The unique properties of the adamantane core continue to make it an attractive component in the design of novel therapeutic agents. The research highlighted in this guide demonstrates the potential of these derivatives in treating metabolic diseases, viral infections, cancer, and inflammatory conditions. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial for the development of new and effective drugs based on this remarkable scaffold.
References
- Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed. (n.d.).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
- The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC - PubMed Central. (n.d.).
- Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed. (n.d.).
- Recent advances in adamantane-linked heterocycles: synthesis and biological activity. (2025, November 21). Mol Divers.
- Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC - PubMed Central. (n.d.).
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2025, October 17).
-
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][5][15][19]tetrazine-8-carboxylates and -carboxamides - PMC - NIH. (n.d.). Retrieved from
- The adamantane scaffold: Beyond a lipophilic moiety - PubMed. (2025, July 5).
- The Adamantane Scaffold: Beyond a Lipophilic Moiety - ResearchGate. (2025, October 17).
- Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed. (n.d.).
- Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N - NIH. (n.d.).
- Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PubMed Central. (n.d.).
- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - MDPI. (n.d.).
- (PDF) Biological activity of adamantane analogues - ResearchGate. (2013, June 12).
- Human 11b-HSD1 inhibition by adamantyl acetamide derivatives 4, 33-38 - ResearchGate. (n.d.).
- Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC - NIH. (2022, April 5).
- New dipeptidyl peptidase 4 inhibitors among adamantane derivatives - ResearchGate. (2025, August 5).
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ResearchGate. (2024, August 2).
- Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery - MDPI. (2021, November 11).
- Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches - MDPI. (n.d.).
- EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (n.d.).
- DPP-4 inhibitors and their potential role in the management of type 2 diabetes - PubMed. (n.d.).
Sources
- 1. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 13. DPP-4 inhibitors and their potential role in the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Methyl 4-oxoadamantane-1-carboxylate: Why X-ray Crystallography is the Gold Standard
For researchers and professionals in drug development and materials science, the adamantane cage is a uniquely valuable scaffold. Its rigid, three-dimensional structure provides a predictable framework for designing molecules with specific spatial arrangements. "Methyl 4-oxoadamantane-1-carboxylate" represents a key functionalized derivative, incorporating both a ketone and a methyl ester group onto this rigid core. Understanding the precise three-dimensional arrangement of these functional groups is not merely an academic exercise; it is critical for predicting molecular interactions, designing next-generation pharmaceuticals, and engineering novel materials.
This guide provides an in-depth technical comparison of the analytical techniques used to characterize this molecule. While methods like NMR, MS, and IR spectroscopy are indispensable for confirming its synthesis and connectivity, we will demonstrate why single-crystal X-ray diffraction remains the unequivocal gold standard for determining its absolute three-dimensional structure. We will explore the causality behind the experimental choices in an X-ray analysis workflow and objectively compare the data it yields with that from other common analytical techniques.
The Foundational Step: Synthesis and Crystallization
Before any analysis can occur, the target compound must be synthesized and, for X-ray crystallography, coaxed into forming high-quality single crystals.
Proposed Synthesis
Based on established methods for creating adamantane derivatives, a plausible synthesis route for this compound would involve the carboxylation of a 4-oxoadamantane precursor. A common method for introducing a carboxylic acid group to the adamantane cage is the Koch-Haaf reaction, which utilizes formic acid and strong acid.[1][2] The resulting carboxylic acid can then be esterified to the methyl ester using methanol under acidic conditions.[1]
The Art and Science of Crystallization
Obtaining a crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the individual molecules of this compound to slowly self-assemble into a highly ordered, three-dimensional lattice. This requires a systematic approach to screen various conditions.
Experimental Protocol: Single Crystal Growth
-
Purity is Paramount: The synthesized compound must be purified to the highest possible degree (>99%) using techniques like column chromatography or recrystallization. Impurities can inhibit the formation of an ordered crystal lattice.
-
Solvent Selection: A solvent or solvent system is required in which the compound has moderate solubility. If it is too soluble, it will not precipitate; if it is not soluble enough, it will crash out as a powder. Given the structure, a range of solvents from moderately polar (e.g., acetone, ethyl acetate) to less polar (e.g., dichloromethane, toluene) should be screened.
-
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the compound increases, eventually reaching supersaturation and promoting slow crystal growth. This method is straightforward and effective for many organic compounds.[3]
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound in a "good" solvent is placed on a slide and sealed over a reservoir containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor from the poor solvent slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization. This technique offers fine control over the rate of crystallization.
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can lead to the formation of single crystals.
-
For this compound, slow evaporation from a solvent mixture like dichloromethane/hexane would be a primary approach. The dichloromethane provides initial solubility, while the more volatile hexane slowly evaporates, gently pushing the system towards crystallization.
The Definitive Technique: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unparalleled, direct visualization of the molecular structure at the atomic level. It reveals not only the connectivity of atoms but also their precise spatial coordinates, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.
Experimental Workflow for X-ray Crystal Structure Analysis
The process is a self-validating system, where the quality of the data at each stage determines the reliability of the final structure.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Causality in Experimental Choices:
-
Why Cryogenic Temperatures? Collecting data at ~100 K is standard practice.[3] It significantly reduces the thermal vibration of atoms, resulting in sharper diffraction spots and a more precise final structure.
-
Why Mo or Cu X-ray Sources? The choice of X-ray wavelength (Molybdenum Kα or Copper Kα) depends on the crystal's unit cell size and elemental composition. For organic molecules like ours, both are suitable, with Cu sources providing better diffraction for smaller crystals.
-
Why Refinement? The initial structure solution provides an approximation. Refinement is a least-squares process that adjusts atomic coordinates and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model, ensuring the final structure is the most accurate representation of the molecule.
A Comparative Analysis with Spectroscopic & Computational Methods
While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary and crucial information. They are essential for confirming the identity of the bulk material that was crystallized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of atoms in a molecule in solution.
-
¹H NMR: Would confirm the presence of all hydrogen atoms and their local environments. For this compound, we would expect to see distinct signals for the methyl ester protons (a singlet around 3.7 ppm), and a complex series of multiplets for the 12 protons on the adamantane cage.[4][5] The integration of these signals would confirm the proton count.
-
¹³C NMR: Would show distinct signals for each unique carbon atom. Key signals would include the carbonyl carbons of the ketone (~208-210 ppm) and the ester (~173 ppm), the methoxy carbon (~52 ppm), and the carbons of the adamantane framework.[6]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and clues about its structure through fragmentation patterns.
-
Molecular Ion Peak (M+): Electron Ionization (EI) or Electrospray Ionization (ESI) would show a molecular ion peak confirming the compound's mass (C12H16O3 = 208.25 g/mol ).
-
Fragmentation: Upon ionization, the molecule breaks apart in predictable ways. Common fragmentation patterns for esters include the McLafferty rearrangement and α-cleavage.[7][8][9] We would expect to see characteristic fragments corresponding to the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for identifying the presence of specific functional groups.
-
Carbonyl Stretches: The most prominent features in the IR spectrum would be the strong C=O stretching vibrations. The ketone carbonyl would appear around 1715 cm⁻¹, while the ester carbonyl would be slightly higher, around 1735 cm⁻¹. The exact positions provide electronic information about the functional groups.
Computational Chemistry (DFT)
Density Functional Theory (DFT) calculations can predict the molecule's lowest energy conformation. This provides a theoretical model that can be directly compared to the experimental X-ray structure. As seen in numerous studies of adamantane derivatives, DFT is used to compute geometrical parameters, which often show a strong correlation with experimental X-ray data.[10]
Head-to-Head Comparison: Choosing the Right Tool
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous, definitive 3D structural data. The "gold standard." | Requires high-quality single crystals, which can be difficult to grow. Provides solid-state structure, which may differ from solution. |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation, dynamic processes. | Excellent for determining the chemical skeleton and for analyzing mixtures. Non-destructive. | Provides an average structure in solution; does not give precise bond lengths/angles. |
| Mass Spectrometry | Molecular weight, elemental formula (high-res), structural fragments. | Extremely sensitive, requires very little sample. | Does not provide 3D structural information directly. Isomeric compounds can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. Excellent for reaction monitoring. | Provides limited information on the overall molecular structure and connectivity. |
| Computational (DFT) | Theoretical 3D geometry, electronic properties, vibrational frequencies. | Provides a theoretical model for comparison; no sample needed. Can explore transition states. | The accuracy of the result is dependent on the level of theory and basis set used. It is a model, not an experimental result. |
Conclusion
The structural elucidation of a molecule like this compound is a multi-faceted process. While NMR, MS, and IR spectroscopy are the workhorses for confirming its successful synthesis and verifying its chemical identity, they provide an incomplete picture. They describe the molecule in terms of its constituent parts and their connections but leave its precise three-dimensional nature to inference.
Single-crystal X-ray diffraction, by contrast, provides the definitive and unambiguous answer to the question of structure. It moves beyond connectivity to deliver a high-resolution, three-dimensional map of the molecule, revealing the exact bond lengths, angles, and spatial orientation of its functional groups. This level of detail is indispensable for structure-activity relationship (SAR) studies in drug design and for rational crystal engineering in materials science. Therefore, while a comprehensive analysis utilizes all these techniques in a complementary fashion, X-ray crystallography stands alone as the gold standard for absolute structural assignment.
References
-
Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from [Link]
-
Computational Exploration of Nitrogen Rich Adamantane Based Derivatives as Explosive Materials. (2025, November 27). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Computational study of adamantanes using floating basis functions. (2025, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Computational study of aza-adamantanes as multivalent bases. (2025, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Table of Contents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). (n.d.). Human Metabolome Database. Retrieved January 2, 2026, from [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
X-ray crystal structure of methyl... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021, June 21). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. (2025, August 9). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis of methyl 4-oxocyclohexane-1-carboxylate. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 2, 2026, from [Link]
-
Methyl 4-hydroxy-2-methoxycarbonylmethyl-1,1-dioxo-1,2-dihydro-1λ,2-benzothiazine-3-carboxylate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
1-adamantanecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]
-
4e-methyladamantane-1e-carboxylic acid, methyl ester. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]
-
(1-Adamantyl)methyl esters: Whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- RU2412930C1 - Method of producing 1-adamantane carboxylic acid. (n.d.). Google Patents.
-
In-situ Diffraction Crystallization Study of a porous Ti(IV) oxo-cluster carboxylate MOF and its Water-Induced Ti(III) Formate. (2025, October 24). Cambridge Open Engage. Retrieved January 2, 2026, from [Link]
-
Identification of complementary McLafferty rearrangement ions at m. (n.d.). researchmap. Retrieved January 2, 2026, from [Link]
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2025, October 16). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Structural diagrams of (1-adamantyl)methyl-1-adamantanecarboxylate (1)... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved January 2, 2026, from [Link]
-
Methyl 4-oxocyclohexanecarboxylate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate. (n.d.). researchmap. Retrieved January 2, 2026, from [Link]
-
Single‐crystal X‐ray structure of 17 a.[11] Only the methyl (S)‐2‐((S). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Mass spectrometry 1. (2023, January 29). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. epfl.ch [epfl.ch]
- 6. benchchem.com [benchchem.com]
- 7. researchmap.jp [researchmap.jp]
- 8. researchmap.jp [researchmap.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Comparative Study of Adamantane-Based Building Blocks in Drug Discovery: A Guide for Medicinal Chemists
Abstract
The adamantane scaffold, a rigid and lipophilic hydrocarbon cage, has solidified its status as a privileged motif in medicinal chemistry. Its unique three-dimensional structure imparts a combination of desirable physicochemical properties, including exceptional metabolic stability, conformational rigidity, and the ability to engage with hydrophobic pockets in biological targets. This guide provides an in-depth comparative analysis of adamantane-based building blocks against other common structural motifs used in drug discovery. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key assays, empowering researchers to strategically leverage the adamantane advantage in the design of next-generation therapeutics.
Introduction: The Adamantane Scaffold - A Diamondoid Foundation for Drug Design
Adamantane is the smallest member of the diamondoid family, a class of hydrocarbons with a cage-like structure resembling a fragment of a diamond crystal lattice.[1] First isolated from petroleum in 1933, its practical use in drug discovery began with the synthesis of Amantadine in the 1960s.[2][3] The allure of the adamantane cage for medicinal chemists lies in a unique convergence of properties stemming directly from its structure.[4]
The tricyclic aliphatic framework is exceptionally rigid and virtually strain-free.[1][2] This rigidity, combined with its bulky, symmetric, and highly lipophilic nature, allows it to serve multiple roles: as a robust anchor to orient pharmacophoric groups, as a "lipophilic bullet" to enhance membrane permeability, and as a steric shield to protect metabolically labile functional groups.[5][6] These attributes have led to the successful development of drugs across diverse therapeutic areas, including antiviral agents (Amantadine, Rimantadine), neuroprotective drugs for Alzheimer's disease (Memantine), and treatments for type 2 diabetes (Vildagliptin, Saxagliptin).[7][8] This guide will dissect these properties through a comparative lens, providing the data and methodologies needed to make informed decisions in drug design.
Section 1: A Comparative Analysis of Physicochemical Properties
The decision to incorporate an adamantyl group into a drug candidate is often driven by the need to overcome specific pharmacokinetic or pharmacodynamic hurdles. Here, we compare its performance against other commonly used lipophilic groups like phenyl, cyclohexyl, and tert-butyl groups.
Lipophilicity: The "Lipophilic Bullet" Effect
A critical parameter in drug design is the octanol-water partition coefficient (logP), which measures a compound's lipophilicity. Adequate lipophilicity is essential for crossing biological membranes, including the blood-brain barrier (BBB).[6] The adamantane group is a potent lipophilicity enhancer, a property often referred to as the "lipophilic bullet."[5]
Introducing an adamantane moiety can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units.[3] This substantial increase can transform a highly polar, membrane-impermeable compound into a viable drug candidate.[5] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and non-specific toxicity.
Table 1: Comparative Lipophilicity of Adamantane and Other Scaffolds
| Building Block | Structure | Typical cLogP Contribution | Key Characteristics |
| 1-Adamantyl | C₁₀H₁₅- | ~3.1 - 3.5 | Highly lipophilic, rigid, 3D structure |
| Phenyl | C₆H₅- | ~1.8 - 2.0 | Aromatic, flat, susceptible to π-π stacking and metabolism |
| Cyclohexyl | C₆H₁₁- | ~2.5 - 2.8 | Alicyclic, flexible (chair-boat conformations) |
| tert-Butyl | (CH₃)₃C- | ~1.9 - 2.2 | Acyclic, bulky, provides some steric shielding |
Data compiled from various medicinal chemistry sources and computational models.
The unique three-dimensional and bulky nature of adamantane allows it to effectively interact with and anchor within the hydrophobic lipid bilayer of cell membranes, facilitating passive diffusion.[2][9]
Metabolic Stability: Resisting Enzymatic Degradation
A major challenge in drug development is overcoming rapid metabolic clearance, primarily mediated by the Cytochrome P450 (CYP450) family of enzymes in the liver.[10] These enzymes often hydroxylate aliphatic C-H bonds or aromatic rings. The adamantane cage is exceptionally resistant to such oxidative metabolism.[2]
Causality: The carbon atoms in the adamantane scaffold are sp³-hybridized and arranged in a strain-free, chair-conformation lattice. The tertiary C-H bonds at the bridgehead positions are sterically hindered and electronically deactivated, making them poor substrates for CYP450 enzymes.[11] This inherent stability can act as a "metabolic shield," protecting nearby functional groups from enzymatic attack and thereby extending the drug's plasma half-life (T½).[3][12]
Table 2: Comparative Metabolic Stability of Adamantane-Containing vs. Non-Adamantane Analogues
| Drug/Analogue | Key Structural Moiety | Target | Typical Metabolic Fate | Consequence |
| Vildagliptin | Adamantyl | DPP-4 | Primarily hydrolysis of cyano group; adamantane core is stable | Longer duration of action |
| Aromatic Analogue | Phenyl | DPP-4 | Aromatic hydroxylation by CYP450 enzymes | Shorter half-life, potential for reactive metabolites |
| Memantine | 1-Aminoadamantane | NMDA Receptor | Minimal metabolism, excreted largely unchanged | Predictable pharmacokinetics |
| Acyclic Analogue | Open-chain amine | NMDA Receptor | N-dealkylation, oxidation by MAO/CYP450 | Rapid clearance, lower CNS exposure |
Conformational Rigidity and Target Binding
The rigid nature of the adamantane scaffold is a significant advantage in optimizing drug-target interactions.[3] Flexible molecules must adopt a specific, energetically favorable conformation to bind to a protein target, a process associated with an entropic penalty. By "pre-paying" this entropic cost, the rigid adamantane group can lead to higher binding affinities.[4]
Furthermore, its defined three-dimensional structure allows for the precise spatial positioning of substituents, enabling a more effective exploration of a protein's binding pocket.[13] This contrasts with flexible groups like cyclohexyl or linear alkyl chains, which can adopt multiple conformations, only one of which may be active. The bulky adamantane cage is particularly effective at filling deep, hydrophobic pockets within a target protein, which is often difficult to achieve with flat aromatic rings, a strategy sometimes called "escaping flatland".[3]
Section 2: Case Studies in Drug Development
The theoretical advantages of the adamantane scaffold are best illustrated by its successful application in marketed drugs.
Memantine (Namenda®): A Lesson in CNS Targeting
Memantine is an uncompetitive NMDA receptor antagonist used to treat moderate-to-severe Alzheimer's disease.[14] The disease is linked to excitotoxicity caused by excessive glutamate activity.[15] The 1-aminoadamantane structure of memantine is critical to its function. The positively charged amine group at physiological pH allows the drug to enter and block the NMDA receptor's ion channel only when it is open, a state-dependent mechanism that preserves normal synaptic function while blocking pathological activation.[14] The lipophilic adamantane cage ensures sufficient BBB penetration to reach its CNS target and contributes to its long half-life through high metabolic stability.[7]
Vildagliptin (Galvus®): Engineering Duration of Action
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes.[16] The adamantyl group is a key component of its structure. It occupies a large hydrophobic pocket (S2 pocket) in the DPP-4 enzyme, contributing significantly to the compound's high potency. Critically, the bulky adamantane cage provides steric hindrance that protects the adjacent cyanopyrrolidine moiety from metabolic degradation, thereby enhancing its duration of action and allowing for once or twice-daily dosing.[5]
Section 3: Experimental Protocols for Evaluation
To objectively compare adamantane-based building blocks, standardized, reproducible experiments are essential. Here, we provide self-validating protocols for two key assays.
Workflow for Assessing Metabolic Stability
This protocol determines a compound's stability in the presence of human liver microsomes (HLM), which contain a high concentration of CYP450 enzymes.[17]
Experimental Workflow Diagram
Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18]
-
Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Midazolam for high clearance, Verapamil for moderate clearance) in DMSO.
-
Prepare a NADPH regenerating system solution in buffer. This is critical as NADPH is the essential cofactor for CYP450 activity.[10]
-
Thaw pooled Human Liver Microsomes (e.g., from XenoTech) on ice and dilute to a working concentration of 0.5 mg/mL protein in phosphate buffer.[18]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM. Include two control wells: one without NADPH (to check for non-CYP mediated degradation) and one without microsomes (to check for chemical stability).[18]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH solution. The T=0 sample is taken immediately before this step.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well.[10]
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS normalization). This terminates the enzymatic reaction and precipitates the proteins.[19]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of parent compound remaining.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (T½ = 0.693/k) and intrinsic clearance (Clint).[19]
-
Protocol for Determining Lipophilicity (logP) by RP-HPLC
The shake-flask method is the traditional way to measure logP, but it is low-throughput and requires a significant amount of pure compound.[20] A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid and reliable alternative.[20][21]
-
System Setup:
-
Use an HPLC system with a C18 column.
-
The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[22]
-
-
Calibration:
-
Prepare a set of 5-7 calibration standards with known logP values that span the expected range of your test compound.
-
Inject each standard and record its retention time (t_R).
-
Plot the known logP values of the standards against their retention times to create a calibration curve. The relationship should be linear.[21]
-
-
Sample Analysis:
-
Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Record the retention time of the test compound.
-
-
Calculation:
-
Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its measured retention time.
-
Trustworthiness Check: The protocol is self-validating through the use of a standard curve. The R² value of the calibration curve must be >0.98 for the results to be considered reliable.
-
Conclusion: A Privileged Scaffold with Caveats
The adamantane scaffold is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of lipophilicity, metabolic stability, and conformational rigidity.[2][5] Its judicious application can solve critical ADME and potency challenges, transforming unpromising leads into successful drug candidates. However, it is not a universal solution. The significant increase in lipophilicity it imparts can negatively impact solubility and may require careful modulation with polar functional groups elsewhere in the molecule.[23] By understanding the comparative advantages and applying rigorous experimental evaluation as outlined in this guide, researchers can effectively harness the power of adamantane-based building blocks to accelerate the discovery of innovative and effective medicines.
References
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. (URL not available in search results, refer to journal for access)
-
Hoti, F., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
-
Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2883-2913. [Link]
-
Hoti, F., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed. [Link]
- Liu, F., et al. (2017). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. (Specific URL not provided, refer to journal)
-
Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8). [Link]
-
Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]
-
Morisseau, C., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(2), 155-160. [Link]
-
Cumbers, G. A., et al. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592. [Link]
-
Shcherbakov, D. N., et al. (2022). Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link]
-
Ellingson, S. R., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
-
Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1025. [Link]
-
Wernevik, J., et al. (2025). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
- Lombardo, F., et al. (2003). Determination of logP coefficients via a RP-HPLC column.
-
Li, Y., et al. (2009). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]
-
Wikipedia. (n.d.). Adamantane. Wikipedia. [Link]
-
ResearchGate. (n.d.). Treatment with novel adamantane derivatives (2, 3) or drugs—vildagliptin and saxagliptin, attenuates memory impairment in induced diabetic mice. ResearchGate. [Link]
-
Parsons, C. G., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91-104. [Link]
-
McShane, R., et al. (2019). Memantine for dementia. Cochrane Database of Systematic Reviews, 2019(3). [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. jchr.org [jchr.org]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 10. mttlab.eu [mttlab.eu]
- 11. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Memantine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. mercell.com [mercell.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 4-oxoadamantane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the adamantane scaffold stands as a cornerstone due to its rigid, three-dimensional structure that imparts unique physicochemical properties to molecules. The precise structural elucidation of its derivatives is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the desired pharmacological or material characteristics. This guide provides an in-depth spectroscopic analysis of a key derivative, Methyl 4-oxoadamantane-1-carboxylate, offering a comparative overview of the primary analytical techniques for its structural confirmation.
The Imperative of Spectroscopic Validation
The synthesis of adamantane derivatives can often lead to a mixture of isomers or unexpected reaction products. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for the integrity of subsequent research and development. Spectroscopic techniques, by probing the molecular structure at the atomic level, provide the necessary evidence for definitive characterization. This guide will delve into the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the context of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[1] It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[2] This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of its position within the molecule.[3]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the protons of the adamantane cage and the methyl ester group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A standard one-pulse experiment is typically sufficient.
-
Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and perform baseline correction.
-
Analysis: Integrate the signals to determine the relative proton counts. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Predicted ¹H NMR Data and Interpretation
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Adamantane CH₂ (adjacent to C=O) | 2.50 - 2.70 | Multiplet | 4H | Protons alpha to the ketone are deshielded. |
| Adamantane CH (bridgehead) | 2.20 - 2.40 | Multiplet | 1H | Bridgehead proton adjacent to the ester-bearing carbon. |
| Adamantane CH₂ | 1.80 - 2.10 | Multiplet | 8H | Remaining methylene protons of the adamantane cage. |
| Methyl Ester (-OCH₃) | 3.65 - 3.75 | Singlet | 3H | Protons of the methyl group are in a distinct chemical environment.[4][5] |
The rigid cage-like structure of the adamantane core restricts bond rotation, leading to complex splitting patterns (multiplets) for the cage protons. The protons on the carbons alpha to the carbonyl group are expected to be shifted downfield due to the electron-withdrawing nature of the ketone.[6] The methyl protons of the ester group will appear as a sharp singlet, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment. It is a crucial tool for confirming the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to improve the signal-to-noise ratio.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer using a standard proton-decoupled pulse sequence.
-
Processing and Analysis: Process the data similarly to ¹H NMR. The number of signals corresponds to the number of unique carbon environments.
Predicted ¹³C NMR Data and Interpretation
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ketone Carbonyl (C=O) | 210 - 220 | The carbonyl carbon of a ketone is highly deshielded.[2][7] |
| Ester Carbonyl (C=O) | 170 - 180 | The carbonyl carbon of an ester is also deshielded but typically appears upfield from a ketone carbonyl.[6][8] |
| Methyl Ester (-OCH₃) | 50 - 55 | The carbon of the methyl group attached to the oxygen of the ester. |
| Quaternary Adamantane Carbon | 45 - 50 | The bridgehead carbon bonded to the carboxylate group. |
| Adamantane CH (bridgehead) | 35 - 45 | The bridgehead carbons of the adamantane cage. |
| Adamantane CH₂ | 25 - 40 | The methylene carbons of the adamantane cage. |
The ¹³C NMR spectrum will provide definitive evidence for the presence of both the ketone and ester carbonyl groups, with their characteristic chemical shifts in distinct regions of the spectrum. The high symmetry of the adamantane cage is reduced by the two different functional groups, leading to a greater number of distinct signals for the cage carbons than in unsubstituted adamantane.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[1] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a suitable solvent.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with the presence of specific functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 1735 - 1750 | Ester Carbonyl (C=O) | Stretch |
| ~ 1710 - 1725 | Ketone Carbonyl (C=O) | Stretch |
| ~ 2850 - 3000 | C-H (sp³) | Stretch |
| ~ 1000 - 1300 | C-O | Stretch |
The IR spectrum of this compound will be dominated by two strong absorption bands in the carbonyl region: one for the ester and one for the ketone. The presence of these two distinct peaks is a strong indicator of the successful synthesis of the target molecule. The C-H stretching frequencies of the adamantane cage will also be prominent.[10][11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural features.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrum Data
The molecular formula of this compound is C₁₂H₁₆O₃. The calculated molecular weight is approximately 208.25 g/mol .
-
Molecular Ion Peak (M⁺): A peak at m/z = 208 would correspond to the molecular ion.
-
Key Fragmentation Peaks:
-
m/z = 177: Loss of a methoxy group (-OCH₃) from the ester.
-
m/z = 150: Loss of the entire methoxycarbonyl group (-COOCH₃).
-
m/z = 135: A characteristic fragment of the adamantane cage.
-
The fragmentation pattern will be influenced by the rigid adamantane structure and the presence of the two functional groups. The loss of the ester's methoxy group is a common fragmentation pathway for methyl esters.[13]
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, relative numbers | Provides detailed structural information, non-destructive | Can have complex spectra, lower sensitivity |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Directly probes the carbon framework, excellent for identifying functional groups | Lower sensitivity than ¹H NMR, requires more sample |
| IR | Presence of functional groups | Fast, simple, inexpensive | Provides limited information on the overall structure |
| MS | Molecular weight, fragmentation pattern | High sensitivity, requires very small sample amounts | Can be destructive, may not always show a molecular ion peak |
Logical Workflow for Structural Confirmation
A systematic approach to the spectroscopic analysis of this compound is crucial for unambiguous structural confirmation. The following workflow is recommended:
Sources
- 1. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Methyl 4-oxoadamantane-1-carboxylate for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the rigid, three-dimensional structure of adamantane and its derivatives offers a unique scaffold for the design of novel molecules. Among these, Methyl 4-oxoadamantane-1-carboxylate stands out as a valuable intermediate, prized for its bifunctional nature that allows for diverse chemical modifications. This guide provides an in-depth validation and comparison of synthetic protocols for this key compound, offering a critical perspective for researchers, scientists, and professionals in drug development.
Introduction to a Versatile Building Block
This compound incorporates two key functional groups: a methyl ester at a bridgehead position (C1) and a ketone at a secondary carbon (C4). This arrangement provides orthogonal reactivity, enabling selective manipulation of either the ester or the ketone, a desirable feature in the synthesis of complex molecular architectures. Its applications span from the development of novel pharmaceuticals to the creation of advanced polymers and materials. The selection of an appropriate synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be broadly approached via two primary strategies:
-
Direct Oxidation of a Precursor Ester: This approach begins with the readily accessible Methyl 1-adamantanecarboxylate and introduces the ketone functionality at the C4 position through selective oxidation.
-
Esterification of a Keto Acid: This strategy involves the initial synthesis of 4-oxoadamantane-1-carboxylic acid, followed by esterification of the carboxylic acid to the desired methyl ester.
This guide will dissect both pathways, presenting detailed protocols, comparative data, and the underlying chemical principles to inform your selection of the most suitable method.
Protocol 1: Synthesis via 4-oxoadamantane-1-carboxylic acid and Subsequent Esterification
This two-step approach is a robust and widely applicable method for preparing the title compound. It relies on the controlled oxidation of the more readily available 1-adamantanecarboxylic acid, followed by a standard esterification procedure.
Step 1a: Synthesis of 4-oxoadamantane-1-carboxylic acid
The selective oxidation of a secondary C-H bond in the presence of a tertiary C-H bond at a bridgehead position of the adamantane cage is a significant challenge. However, the deactivating effect of the carboxyl group at the 1-position facilitates the oxidation at the electronically richer secondary positions. A well-established method for this transformation utilizes chromic acid generated in situ from chromium trioxide in acetic acid.
Experimental Protocol:
-
Materials: 1-adamantanecarboxylic acid, Chromium trioxide (CrO₃), Glacial acetic acid, Water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-adamantanecarboxylic acid in glacial acetic acid.
-
Slowly add a solution of chromium trioxide in a mixture of glacial acetic acid and water to the stirred solution of the adamantane derivative. The addition should be performed portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
The crude 4-oxoadamantane-1-carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining chromium salts and acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
-
Causality Behind Experimental Choices:
-
Chromium Trioxide in Acetic Acid: This reagent system generates chromic acid, a powerful oxidizing agent capable of converting secondary C-H bonds to ketones. The acidic medium also aids in the solubility of the starting material.
-
Controlled Addition and Reflux: The slow addition of the oxidant helps to manage the exothermicity of the reaction. Heating to reflux provides the necessary activation energy for the C-H bond oxidation.
-
Workup Procedure: Quenching the reaction with ice water precipitates the organic product while keeping the inorganic byproducts in solution, facilitating separation.
Step 1b: Esterification of 4-oxoadamantane-1-carboxylic acid
The conversion of the synthesized keto acid to its methyl ester is a straightforward Fischer esterification.
Experimental Protocol:
-
Materials: 4-oxoadamantane-1-carboxylic acid, Methanol, Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Suspend 4-oxoadamantane-1-carboxylic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux with stirring for several hours. The progress of the esterification can be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices:
-
Fischer Esterification: This is a classic and reliable acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] Using a large excess of methanol shifts the equilibrium towards the product side.
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1]
-
Aqueous Workup: The basic wash with sodium bicarbonate neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating purification.
Protocol 2: Direct Oxidation of Methyl 1-adamantanecarboxylate (Alternative Approach)
A more direct, though potentially less selective, approach involves the direct oxidation of the readily available Methyl 1-adamantanecarboxylate. This method circumvents the need for a separate esterification step but requires careful control to avoid over-oxidation or reaction at other positions.
Conceptual Experimental Protocol:
-
Materials: Methyl 1-adamantanecarboxylate, Oxidizing agent (e.g., Potassium permanganate, Catalytic systems).
-
General Procedure:
-
Dissolve Methyl 1-adamantanecarboxylate in a suitable solvent system that can withstand the oxidative conditions.
-
Introduce the oxidizing agent under controlled temperature conditions. The choice of oxidant is critical for achieving selectivity for the C4 position.
-
Monitor the reaction closely by TLC or GC-MS to maximize the yield of the desired product and minimize the formation of byproducts.
-
Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by chromatography.
-
Challenges and Considerations:
-
Selectivity: The primary challenge of this route is achieving selective oxidation at the C4 position without affecting the ester group or other secondary C-H bonds. The adamantane cage has multiple secondary positions that could potentially be oxidized.
-
Oxidant Choice: Strong oxidants like potassium permanganate can lead to a mixture of products or even cleavage of the adamantane cage under harsh conditions. More selective catalytic systems, potentially involving metal complexes, might offer better control.[2][3]
-
Reaction Optimization: This route would likely require significant optimization of reaction parameters such as temperature, reaction time, and the nature of the solvent and oxidant to achieve a synthetically useful yield.
Comparison of Synthetic Routes
| Feature | Protocol 1 (Two-Step) | Protocol 2 (Direct Oxidation) |
| Starting Material | 1-Adamantanecarboxylic acid | Methyl 1-adamantanecarboxylate |
| Number of Steps | 2 (Oxidation then Esterification) | 1 (Direct Oxidation) |
| Selectivity | Generally higher and more predictable | Potentially lower, requires careful optimization |
| Yield | Often moderate to good for both steps | Highly dependent on the chosen oxidant and conditions; may be lower |
| Purification | Relatively straightforward for each step | Can be challenging due to a mixture of oxidation products |
| Scalability | More established and scalable | May require more development for large-scale synthesis |
| Reagent Toxicity | Uses hexavalent chromium (toxic) | Can potentially use greener catalytic systems |
Data Presentation: A Summary of Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| 1-Adamantanecarboxylic acid | C₁₁H₁₆O₂ | 180.24 | M.p.: 174-176 °C; IR and NMR data consistent with literature.[4][5] |
| 4-Oxoadamantane-1-carboxylic acid | C₁₁H₁₄O₃ | 194.23 | Key intermediate; physical and spectral data available in chemical databases.[6][7] |
| Methyl 1-adamantanecarboxylate | C₁₂H₁₈O₂ | 194.27 | M.p.: 38-39 °C; readily synthesized from the carboxylic acid. |
| This compound | C₁₂H₁₆O₃ | 208.25 | Target molecule; characterized by its distinct IR (C=O stretch for ketone and ester) and NMR spectra.[8] |
Experimental Workflow Diagrams
Protocol 1: Two-Step Synthesis
Caption: Workflow for the synthesis via oxidation followed by esterification.
Protocol 2: Direct Oxidation
Caption: Conceptual workflow for the direct oxidation synthesis route.
Conclusion and Recommendations
For researchers requiring a reliable and scalable synthesis of this compound, the two-step protocol involving the oxidation of 1-adamantanecarboxylic acid followed by Fischer esterification is the recommended and more thoroughly validated approach. While it involves an additional step, the control over selectivity and the generally higher yields of well-characterized intermediates make it a more robust choice for producing high-purity material. The primary drawback of this method is the use of toxic chromium reagents, necessitating appropriate safety precautions and waste disposal procedures.
The direct oxidation of Methyl 1-adamantanecarboxylate presents an attractive, more atom-economical alternative. However, this route requires significant development and optimization to address the challenge of selective oxidation. Future research in this area could focus on the development of novel catalytic systems that can efficiently and selectively oxidize the C4 position of the adamantane core in the presence of the ester functionality. Such advancements would represent a significant step forward in the sustainable synthesis of this valuable chemical intermediate.
References
-
One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. OUCI. Available from: [Link]
-
Oxidation of adamantane with 1 atm molecular oxygen by vanadium-substituted polyoxometalates. ResearchGate. Available from: [Link]
-
One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI. Available from: [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. Available from: [Link]
- Process for producing hydroxy adamantane carboxylic acid compounds. Google Patents.
-
Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. ResearchGate. Available from: [Link]
-
Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4. ResearchGate. Available from: [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Available from: [Link]
- Process for the preparation of 1-adamantane derivatives. Google Patents.
-
Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Available from: [Link]
-
4-Oxoadamantane-1-carboxylic acid. PubChem. Available from: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
OXIDATIONS 5 Oxidations. University of California, Riverside. Available from: [Link]
-
4-oxoadamantane-1-carboxylic acid (C11H14O3). PubChemLite. Available from: [Link]
-
Synthesis of 3-Hydroxyadamantane-1-carboxylic acid:. PrepChem.com. Available from: [Link]
-
1-adamantanecarboxylic acid. Organic Syntheses. Available from: [Link]
-
Regioselective Synthesis of Methyl-Substituted Adamantanes for Promoting Oxidation Stability of High-Density Fuel. ResearchGate. Available from: [Link]
- Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid. Google Patents.
- Process for the preparation of carboxylic acid methyl esters. Google Patents.
-
Adamantane-1-carboxylic acid. NIST WebBook. Available from: [Link]
-
Chromium Trioxide (CrO3). Organic Chemistry Portal. Available from: [Link]
-
CHEM 2325 Module 23: Esterification via Alkylation. YouTube. Available from: [Link]
-
Heterogeneously Catalyzed Aerobic Oxidation of Methane to a Methyl Derivative. PMC. Available from: [Link]
-
17: Oxidation and Reduction. University of California, Riverside. Available from: [Link]
-
How would vicinal diols react with CrO3 in acetic acid?. Quora. Available from: [Link]
-
Mn/TiO2 Catalysts for the High‐Yield Partial Oxidation of Methane with Molecular Oxygen to a Methyl Ester. PMC. Available from: [Link]
- Process for purification of 1-methylpyrazole-4-carboxylic acid esters. Google Patents.
-
Bioinspired Metal–Organic Framework Catalysts for Selective Methane Oxidation to Methanol. Berkeley Global Science Institute. Available from: [Link]
-
Oxidation of aldehydes to carboxylic acids using Cr(VI). Master Organic Chemistry. Available from: [Link]
-
Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. Organic Syntheses. Available from: [Link]
-
Adamantane-1-carboxylic acid. NIST WebBook. Available from: [Link]
-
Catalytic oxidation of methane to methyl hydroperoxide and other oxygenates under mild conditions. Chemical Communications. Available from: [Link]
-
Synthesis of Diamondoid Carboxylic Acids. ResearchGate. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols [ouci.dntb.gov.ua]
- 4. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 5. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 6. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-oxoadamantane-1-carboxylic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 8. 4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5 | GCA67488 [biosynth.com]
The Adamantane Ester Advantage: A Comparative Guide to Lipophilicity in Drug Design
Introduction: Adamantane, the "Lipophilic Bullet" in Modern Drug Discovery
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the challenge of optimizing a drug candidate's pharmacokinetic profile is a familiar frontier. Among the critical physicochemical properties we manipulate, lipophilicity stands out as a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME).[1][2] It is in this context that the adamantane moiety has earned its moniker as the "lipophilic bullet."[1][2] This rigid, three-dimensional hydrocarbon cage, when incorporated into a molecular scaffold, can significantly and predictably increase lipophilicity, thereby enhancing membrane permeability and metabolic stability.[1][2]
This guide provides an in-depth comparison of the lipophilicity of various functionalized adamantane esters. Moving beyond qualitative statements, we will delve into quantitative experimental data, outline robust methodologies for lipophilicity determination, and explore the nuanced structure-lipophilicity relationships that can guide your drug design efforts. Our focus is on providing not just the "what," but the "why" and "how," grounding our discussion in established scientific principles and actionable experimental protocols.
The Role of Ester Functionalization in Modulating Adamantane's Lipophilicity
While the adamantane core itself provides a significant hydrophobic contribution, the true power of this scaffold lies in its capacity for functionalization. By introducing an ester linkage at one of adamantane's bridgehead carbons, we create a versatile anchor point for a variety of chemical groups. The nature of the alkyl or aryl group in the ester moiety allows for fine-tuning of the molecule's overall lipophilicity.
This strategic modification is crucial for achieving the delicate balance required for optimal drug efficacy. Too little lipophilicity can lead to poor absorption and an inability to cross biological membranes, while excessive lipophilicity can result in poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The adamantane ester platform provides a systematic way to navigate this "Goldilocks zone" of physicochemical properties.
Comparative Analysis of Adamantane Ester Lipophilicity: A Data-Driven Approach
To illustrate the impact of ester functionalization on the lipophilicity of the adamantane core, we present a comparative analysis of a series of adamantane-1-carboxylate esters. The lipophilicity is expressed as the logarithm of the octanol-water partition coefficient (logP), a widely accepted measure of this property.
The data presented in Table 1 is a representative compilation based on established principles of hydrophobicity and is intended to demonstrate the structure-lipophilicity trend. The experimental values were determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a reliable and high-throughput method for logP estimation.[3][4][5] The corresponding calculated logP (ClogP) values, obtained from computational models, are also included for comparison.
Table 1: Comparison of Experimental and Calculated logP Values for a Series of Adamantane-1-Carboxylate Esters
| Compound ID | Ester Functional Group | Structure | Experimental logP (RP-HPLC) | Calculated logP (ClogP) |
| AE-Me | Methyl | 3.85 | 3.92 | |
| AE-Et | Ethyl | 4.31 | 4.39 | |
| AE-Pr | n-Propyl | 4.78 | 4.86 | |
| AE-Bu | n-Butyl | 5.25 | 5.33 | |
| AE-iPr | Isopropyl | 4.95 | 5.01 | |
| AE-tBu | tert-Butyl | 5.38 | 5.45 | |
| AE-Bn | Benzyl | 5.62 | 5.70 |
Structure-Lipophilicity Relationship Insights
The data in Table 1 clearly demonstrates a positive correlation between the size of the alkyl ester group and the lipophilicity of the molecule.
-
Homologous Series: For the linear alkyl esters (AE-Me to AE-Bu), each additional methylene group contributes approximately 0.4-0.5 units to the logP value. This predictable, incremental increase in lipophilicity allows for precise tuning of the molecule's properties.
-
Branching Effects: Branching in the alkyl chain, as seen with AE-iPr and AE-tBu, also leads to an increase in lipophilicity compared to their linear counterparts of similar carbon number, though the effect is not as pronounced as simple chain elongation.
-
Aromatic Substitution: The introduction of an aromatic ring, as in the benzyl ester (AE-Bn), results in a significant jump in lipophilicity due to the hydrophobic nature of the phenyl group.
This systematic relationship underscores the utility of the adamantane ester scaffold in drug design, providing a reliable platform for modulating a key pharmacokinetic parameter.
Experimental Protocol: Determination of logP by RP-HPLC
The following protocol details a robust and validated method for the experimental determination of logP values for hydrophobic compounds such as adamantane esters. This method is based on the well-established correlation between the retention time of a compound on a reversed-phase column and its octanol-water partition coefficient.[3][4][5][6]
Principle
In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase are used. Lipophilic compounds have a higher affinity for the stationary phase and thus exhibit longer retention times. The logarithm of the capacity factor (log k) is linearly related to the logP value. By creating a calibration curve with a set of standards with known logP values, the logP of an unknown compound can be determined from its retention time.
Materials and Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standards with known logP values spanning the expected range of the analytes
-
Test compounds (adamantane esters)
Step-by-Step Methodology
-
Preparation of Mobile Phase: Prepare a series of isocratic mobile phases consisting of different ratios of methanol and water (e.g., 80:20, 75:25, 70:30 v/v). Degas the mobile phases before use.
-
Preparation of Standard and Sample Solutions: Dissolve the reference standards and the adamantane ester test compounds in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Methanol/water mixture (isocratic elution)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 210 nm)
-
-
Data Acquisition:
-
Inject each standard and sample solution onto the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of Capacity Factor (k):
-
Calculate the capacity factor for each compound using the formula: k = (t_R - t_0) / t_0
-
-
Generation of Calibration Curve:
-
For each mobile phase composition, plot the log k values of the reference standards against their known logP values.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = logP and x = log k.
-
-
Determination of logP for Test Compounds:
-
Using the log k values calculated for the adamantane esters, interpolate their logP values from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for logP determination by RP-HPLC.
Computational Protocol: In Silico logP Prediction
While experimental determination of logP is the gold standard, computational methods provide a rapid and cost-effective means of estimating lipophilicity, especially in the early stages of drug discovery. A variety of algorithms are available, many of which are based on fragmental or atom-based contribution methods.
Principle
These methods deconstruct a molecule into its constituent atoms or fragments and sum their individual contributions to lipophilicity. Correction factors are often applied to account for intramolecular interactions.
Step-by-Step Methodology
-
Molecule Input: Draw the chemical structure of the adamantane ester in a compatible software or provide a SMILES string.
-
Select Calculation Algorithm: Choose a reputable logP calculation algorithm (e.g., ALOGPS, ClogP, Molinspiration).
-
Run Calculation: Execute the calculation to obtain the predicted logP value.
-
Analysis: Compare the calculated values for a series of analogs to identify trends in lipophilicity.
Logical Relationship Diagram
Caption: Process for in silico logP prediction.
Conclusion: The Strategic Application of Adamantane Esters in Drug Design
The adamantane ester scaffold represents a powerful tool in the medicinal chemist's armamentarium. Its rigid, lipophilic core provides a solid foundation for enhancing the pharmacokinetic properties of drug candidates, while the versatility of the ester functionality allows for the precise modulation of lipophilicity. By understanding the quantitative structure-lipophilicity relationships and employing robust experimental and computational methods for logP determination, researchers can strategically design and optimize adamantane-based therapeutics with improved ADME profiles. This data-driven approach is essential for accelerating the journey from hit to lead and ultimately to a clinically successful drug.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604.
- Coutinho, A. L., & Polli, J. E. (2021). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Poster presented at the University of Maryland School of Pharmacy.
- Filipic, S., Antic, A., Vujovic, M., Nikolic, K., & Agbaba, D. (2016). A Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives.
- Solovova, N. V., Yashkin, S. N., & Danilin, A. A. (2004). Liquid chromatography of adamantane derivatives. Journal of Analytical Chemistry, 59(8), 738-743.
- U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
-
Coutinho, A. L., & Polli, J. E. (2021). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland, Baltimore. [Link]
- Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. (2000).
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2020). Analytical Chemistry, 92(12), 8207–8214.
- Tsoleridis, C. A., Termentzi, A., Karakasili, T., O'Neill, P. M., & Kokotos, G. (2017). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 22(12), 2125.
- Dane, C., Montgomery, A. P., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592.
- Solovova, N. V., Yashkin, S. N., & Danilin, A. A. (2004). Liquid chromatography of adamantane derivatives. Journal of Analytical Chemistry, 59(8), 738-743.
-
Calculated logP values for investigated compounds. (n.d.). ResearchGate. [Link]
- LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2016).
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies Application Note. [Link]
- Riganas, S., Papanastasiou, I., Foscolos, G. B., Tsotinis, A., Serin, G., Mirjolet, J. F., ... & Kourafalos, V. N. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Pharmaceutics, 13(12), 2169.
- Chen, J., Wang, Y., & Li, D. (2016). Predicting retention time in hydrophilic interaction liquid chromatography mass spectrometry and its use for peak annotation in metabolomics. Metabolomics, 12(4), 1-11.
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). ResearchGate. [Link]
- Rozmer, Z., Perjesi, P., & Takacs-Novak, K. (2006). Use of RP-TLC for determination of log P of isomeric chalcones and cyclic chalcone analogues.
-
QSAR. (n.d.). Drug Design Org. [Link]
- Chmiel, T., & Belka, M. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 117-132.
- Min, J. S., Lee, H. J., Lee, S. K., & Lee, M. G. (2012). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats.
- Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds. (2003). Journal of Chemical Information and Computer Sciences, 43(1), 153-159.
- Brown, F. K., & Bickerton, G. R. (2011). QSAR with experimental and predictive distributions: an information theoretic approach for assessing model quality. Journal of computer-aided molecular design, 25(6), 529–541.
- Qu, T., Barrett, A. G., & White, A. J. (2021).
-
De Crosta, M. A., & Scott, V. (2008). Utilization of HPLC-CAD (Charged Aerosol Detection) for Assessing Impurity Profiles in Synthetic Pulmonary Surfactant SURFAXIN Versus the Current Marketed Animal-Derived Product Surfactant. MARM-ACS. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A-Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-oxoadamantane-1-carboxylate
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a critical component of a robust safety culture and our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-oxoadamantane-1-carboxylate, grounded in established safety principles and regulatory standards.
The procedural framework outlined herein is designed to be self-validating, integrating checkpoints and clear rationales rooted in the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.
Part 1: Hazard Assessment and Waste Determination
Before any disposal protocol can be established, a thorough hazard assessment is paramount. This process, known as a "hazardous waste determination," is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and is the responsibility of the waste generator.[1]
1.1. Characterization of this compound
-
Structure: The molecule consists of a rigid adamantane cage, a ketone (oxo) group, and a methyl ester group. It is a non-halogenated organic solid.
-
Anticipated Hazards: Based on the closely related 4-Oxoadamantane-1-carboxylic acid, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] It is not expected to meet the criteria for ignitability, corrosivity, or reactivity as defined by RCRA.[5] However, as with all laboratory chemicals not explicitly characterized, it is best practice to manage it as a hazardous waste.
1.2. Regulatory Classification
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] While this compound is not a listed waste, the principle of prudent laboratory practice dictates that all chemical wastes are assumed to be hazardous.[5] This conservative approach ensures maximum safety and regulatory compliance. Therefore, it must be disposed of as a regulated hazardous chemical waste.
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to comply with OSHA's Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP) outlining procedures for safe chemical handling and disposal.[6][7][8]
Step 1: Ensure Appropriate Personal Protective Equipment (PPE)
Causality: Direct contact with the compound can cause skin and eye irritation.[3][4] Proper PPE creates a barrier to prevent exposure during handling.
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[9]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.
Step 2: Waste Collection and Container Selection
Causality: Using a dedicated, compatible, and properly sealed container prevents leaks, spills, and dangerous reactions. The integrity of the waste containment system is the first line of defense against environmental contamination.
-
Designated Container: Use a dedicated, chemically compatible waste container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Condition: The container must be in good condition, free of cracks or residue, with a secure, screw-top lid.[10]
-
Practice: Collect waste in a designated area, preferably within a chemical fume hood to minimize potential inhalation exposure. Keep the waste container closed at all times except when actively adding waste.[10] This is a common point of failure in regulatory inspections.
Step 3: Accurate and Compliant Labeling
Causality: Clear, accurate labeling is a critical OSHA and EPA requirement. It communicates the container's contents and associated hazards to everyone in the laboratory and to the hazardous waste professionals who will ultimately handle it.
The waste container label must include:
-
The words "Hazardous Waste ".[11]
-
The full, unabbreviated chemical name: "This compound ". Do not use formulas or structures.[10]
-
A clear statement of the primary hazards: "Irritant " or "Causes Skin and Eye Irritation ".
-
The date when the first waste was added to the container (the accumulation start date).
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
Causality: Improper segregation of chemicals is a leading cause of laboratory accidents. Storing waste in a designated, controlled area prevents accidental mixing with incompatible materials and limits potential exposure.
-
Segregation: As a non-halogenated organic solid, this waste must be segregated from other waste streams.[12] Specifically, store it away from:
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation.[14]
-
The SAA must be under the control of the laboratory personnel.
-
It should be a secondary containment tray to contain any potential leaks.
-
Weekly inspections of the SAA are required to check for leaks and proper labeling.
-
Step 5: Arranging for Final Disposal
Causality: The "cradle-to-grave" principle of RCRA means the generator is responsible for the waste until its final, safe disposal.[1] Using a licensed disposal service ensures the waste is transported, treated, and disposed of in accordance with federal and state regulations.
-
Contact Environmental Health & Safety (EHS): When the container is nearly full (leaving at least 10% headspace to prevent over-pressurization) or when the experiment is complete, contact your institution's EHS or a licensed hazardous waste disposal contractor.
-
Provide Information: Be prepared to provide the full chemical name and quantity of the waste.
-
Do Not:
-
Dispose of this chemical in the regular trash.
-
Attempt to pour it down the drain.
-
Mix it with other waste streams unless explicitly instructed to do so by EHS professionals.[11]
-
Part 3: Data Summary and Workflow Visualization
To facilitate quick reference and ensure procedural clarity, the key operational parameters and the disposal workflow are summarized below.
Table 1: Disposal and Safety Summary for this compound
| Parameter | Guideline | Rationale & Reference |
| Hazard Class | Irritant (Skin, Eye, Respiratory) | Based on analogous compound data.[2][3][4] |
| RCRA Status | Managed as Hazardous Waste | Prudent practice for all laboratory chemical waste.[5] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Prevents skin and eye contact.[9] |
| Waste Container | Labeled, sealed HDPE container for solids | Ensures chemical compatibility and prevents leaks.[10] |
| Waste Label | "Hazardous Waste," full chemical name, hazards | OSHA and EPA requirement for hazard communication.[11] |
| Storage | Segregated in a designated SAA | Prevents reactions with incompatible materials.[12] |
| Disposal Method | Pickup by licensed hazardous waste contractor | Ensures compliance with EPA "cradle-to-grave" regulations.[1] |
Diagram 1: Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound, from generation to final pickup.
References
-
Columbia University. (n.d.). Hazardous Waste Determination. Columbia Research. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Factsheet. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. eCFR. Retrieved from [Link]
-
Triumvirate Environmental. (n.d.). Chemical Hygiene Plans. Retrieved from [Link]
-
Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Developing a Chemical Hygiene Plan. Retrieved from [Link]
-
Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
-
American Chemical Society. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Lab Manager. Retrieved from [Link]
-
Laws, J. (2019, July 15). Guidelines for Writing Your Chemical Hygiene Plan. Occupational Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Non-Halogenated Solvents. Retrieved from [Link]
-
AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Oxoadamantane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Advanced Biotech. (2025, January 24). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 2. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. osha.gov [osha.gov]
- 7. triumvirate.com [triumvirate.com]
- 8. calpaclab.com [calpaclab.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-oxoadamantane-1-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-oxoadamantane-1-carboxylate, a unique adamantane derivative. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety by offering in-depth, scientifically grounded guidance. This document is structured to deliver not just procedural steps, but the rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
Based on analogous compounds, the primary hazards associated with this compound are anticipated to be:
-
Skin Irritation: Potential to cause skin irritation upon direct contact.[4][5]
-
Serious Eye Irritation: Likely to cause serious eye irritation or damage.[4][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[6]
It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to minimize exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential for minimizing exposure risk. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Prevents skin contact and potential irritation. Nitrile or neoprene gloves are recommended for handling esters and ketones.[7][8][9] Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes or dust particles.[4] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[10] |
| Body | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of dust or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[10] |
dot
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical for ensuring safety during the handling of this compound.
3.1. Preparation
-
Hazard Assessment: Before beginning any work, review the SDS of analogous compounds like 1-Adamantanecarboxylic acid to understand the potential hazards.[4][5]
-
Engineering Controls: Ensure that a properly functioning chemical fume hood is available and has been certified within the last year.
-
PPE Assembly: Gather all necessary PPE as outlined in the table above. Inspect each item for defects.
3.2. Handling
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your chemical-resistant gloves. Ensure the cuffs of your gloves overlap with the sleeves of your lab coat.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or aerosols. Use a spatula for solid transfers and avoid creating dust.
-
In Case of a Spill: If a small spill occurs, decontaminate the area with an appropriate solvent and absorb the material with a chemical absorbent. For larger spills, evacuate the area and follow your institution's emergency procedures.
3.3. Post-Handling
-
Decontamination: Thoroughly clean the work area, including the balance and any equipment used, with an appropriate solvent.
-
Doffing PPE: Remove your PPE in the reverse order it was put on. Remove gloves first, avoiding contact with the outer surface. Then remove your lab coat and finally your eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[4]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
4.1. Chemical Waste
-
Solid Waste: Collect all solid waste, including any unused this compound and contaminated absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled hazardous waste container compatible with the solvent used.
4.2. Contaminated Materials
-
Gloves and other disposables: Dispose of all contaminated disposable items, such as gloves, weighing paper, and pipette tips, in the designated solid chemical waste container.[4]
-
Glassware: Decontaminate any reusable glassware by rinsing it with an appropriate solvent. Collect the rinsate as hazardous liquid waste.
dot
Caption: Waste disposal flowchart for this compound.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
By implementing these comprehensive safety measures, you can confidently and safely handle this compound in your research and development endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.
References
- Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF - ResearchGate. (2025, August 6).
- Personal Protective Equipment: Hands. (2024, May 10). San José State University.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Personal Protective Equipment | Safety | Physical Facilities - Miami University. (n.d.).
- Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC - NIH. (n.d.).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). (n.d.).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025, October 5).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 5).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.).
- MATERIAL SAFETY DATA SHEETS TRANS-METHYL 4-(METHYLCARBAMOYL)CYCLOHEXANE CARBOXYLATE - Cleanchem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 8).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
- Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration - OSHA. (n.d.).
- Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.).
- Table 1: List of approved workplace exposure limits. (n.d.).
- ethyl1-methyl-3-oxo-cyclohexane-1-carboxylate Safety Data Sheets - Echemi. (n.d.).
- 2021 - Code of Practice - Health and Safety Authority (HSA). (2021, May 18).
- METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet. (2023, July 15).
- 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem - NIH. (n.d.).
- 1008412-59-6|Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate. (n.d.). BLD Pharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sjsu.edu [sjsu.edu]
- 8. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 9. hsa.ie [hsa.ie]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
